1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one
Description
Properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethoxy)phenyl]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4/c1-6(15)4-7-2-3-8(18-10(11,12)13)5-9(7)14(16)17/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLYSBPYTFAOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)OC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682015 | |
| Record name | 1-[2-Nitro-4-(trifluoromethoxy)phenyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57330-59-3 | |
| Record name | 1-[2-Nitro-4-(trifluoromethoxy)phenyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Nitro-4-(trifluoromethoxy)phenyl)acetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one
An In-depth Technical Guide to the
Introduction
1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one is a substituted phenylacetone derivative of significant interest as a potential building block in medicinal chemistry and materials science.[1][2][3] The presence of three distinct functional groups—a nitro group, a trifluoromethoxy moiety, and a ketone—offers multiple avenues for further chemical modification. The trifluoromethoxy group, in particular, is a valuable substituent in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive, technically-grounded overview of a robust two-step synthetic pathway for this target molecule, designed for researchers and professionals in organic synthesis and drug development. The narrative emphasizes the mechanistic rationale behind procedural choices, ensuring a deep understanding of the transformation from starting materials to the final product.
Strategic Overview of the Synthesis
The synthesis of this compound can be efficiently achieved through a sequential two-step process commencing with 2-Nitro-4-(trifluoromethoxy)benzaldehyde. The core strategy involves:
-
Henry (Nitroaldol) Reaction: A base-catalyzed carbon-carbon bond formation between 2-Nitro-4-(trifluoromethoxy)benzaldehyde and nitroethane to construct the carbon backbone and introduce the precursor to the ketone functional group.[4][5]
-
Nef Reaction: The subsequent acid-catalyzed hydrolysis of the intermediate secondary nitroalkane to unmask the ketone, yielding the final target molecule.[6][7]
This pathway is logical and leverages classic, well-understood name reactions to achieve the desired transformation.
Caption: High-level overview of the two-step synthetic pathway.
Part 1: The Henry (Nitroaldol) Reaction
The Henry reaction is a classic method for forming carbon-carbon bonds by coupling a nitroalkane with a carbonyl compound.[4] It is analogous to the aldol reaction and provides a powerful route to β-nitro alcohols, which are versatile synthetic intermediates.[8][9]
Core Mechanism
The reaction is initiated by the deprotonation of the α-carbon of nitroethane using a base. This generates a resonance-stabilized nitronate anion, which is a potent carbon nucleophile.[9] This anion then attacks the electrophilic carbonyl carbon of 2-Nitro-4-(trifluoromethoxy)benzaldehyde. The resulting alkoxide intermediate is subsequently protonated by the conjugate acid of the base or during aqueous workup to yield the β-nitro alcohol product, 1-(2-Nitro-4-(trifluoromethoxy)phenyl)-2-nitropropan-1-ol.[4] All steps in the Henry reaction are reversible.[4]
Caption: Mechanism of the base-catalyzed Henry (Nitroaldol) Reaction.
Experimental Protocol: Synthesis of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)-2-nitropropan-1-ol
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Nitro-4-(trifluoromethoxy)benzaldehyde | 237.12 | 10.0 g | 42.2 | 1.0 |
| Nitroethane | 75.07 | 4.75 g (6.3 mL) | 63.3 | 1.5 |
| n-Butylamine | 73.14 | 0.62 g (0.85 mL) | 8.4 | 0.2 |
| Ethanol | 46.07 | 50 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-Nitro-4-(trifluoromethoxy)benzaldehyde (10.0 g, 42.2 mmol) and ethanol (50 mL). Stir until the solid is fully dissolved.
-
Add nitroethane (4.75 g, 63.3 mmol) to the solution, followed by the dropwise addition of n-butylamine (0.62 g, 8.4 mmol) over 5 minutes.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed.
-
Upon completion, cool the mixture in an ice bath and slowly acidify with 1 M hydrochloric acid (HCl) to a pH of ~5-6.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the β-nitro alcohol intermediate, which can often be used in the next step without further purification.
Causality and Field-Proven Insights
-
Choice of Base: n-Butylamine is a suitable organic base that effectively catalyzes the reaction.[10] Its use in catalytic amounts (0.2 eq) is sufficient to generate the nitronate anion without promoting significant side reactions. Using a strong base like sodium hydroxide could lead to competing Cannizzaro reactions with the aldehyde.
-
Reagent Stoichiometry: A slight excess of nitroethane (1.5 eq) is used to ensure complete consumption of the more valuable benzaldehyde starting material, driving the reversible reaction forward.
-
Solvent: Ethanol is a common and effective solvent for Henry reactions, as it readily dissolves the reactants and is relatively inert under the reaction conditions.
-
Workup: The acidic workup neutralizes the basic catalyst and protonates the alkoxide intermediate. It is crucial to perform this step at a low temperature to prevent potential dehydration of the β-nitro alcohol product into the corresponding nitroalkene, a common side reaction.[5][9]
Part 2: The Nef Reaction
The Nef reaction is a classic transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone, respectively.[6] It is an essential tool for unmasking carbonyl functionality from the stable nitro group, which often serves as a masked carbonyl equivalent.[11]
Core Mechanism
The reaction proceeds via the acid hydrolysis of a nitronate salt, which is formed in situ from the nitroalkane intermediate under basic conditions before acidification, or directly from the nitroalkane in strong acid.[7] The accepted mechanism involves the initial protonation of the nitronate to form a nitronic acid (the aci-form).[6][12] Further protonation generates a key N,N-bis(hydroxy)iminium cation intermediate.[13] This highly electrophilic species is attacked by water. Subsequent rearrangement and elimination steps lead to the formation of the desired ketone and nitrous oxide (N₂O).[6][7]
Caption: Simplified mechanism of the acid-catalyzed Nef Reaction.
Experimental Protocol:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Crude β-nitro alcohol | ~312.19 | ~13.2 g | 42.2 | 1.0 |
| Methanol | 32.04 | 100 mL | - | - |
| Sodium Methoxide (NaOMe) | 54.02 | 2.5 g | 46.3 | 1.1 |
| Sulfuric Acid (conc.) | 98.08 | 15 mL | - | - |
| Water / Ice | 18.02 | 150 mL / 150 g | - | - |
Procedure:
-
Dissolve the crude 1-(2-Nitro-4-(trifluoromethoxy)phenyl)-2-nitropropan-1-ol (~13.2 g, 42.2 mmol) in methanol (100 mL) in a 500 mL flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium methoxide (2.5 g, 46.3 mmol) portion-wise, ensuring the temperature remains below 10 °C. Stir for 1 hour at 0 °C to form the nitronate salt.
-
In a separate large beaker (1 L), prepare a solution of concentrated sulfuric acid (15 mL) in water (150 mL) and cool it thoroughly with a large amount of crushed ice. Caution: Always add acid to water slowly.
-
Add the cold methanolic solution of the nitronate salt dropwise via an addition funnel to the vigorously stirred, cold acid solution. A blue color may be observed.[6]
-
After the addition is complete, allow the mixture to stir and warm to room temperature over 2 hours. Nitrous oxide gas will evolve.
-
Extract the aqueous mixture with dichloromethane (DCM) or ether (3 x 75 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, then wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure phenylacetone.[1]
Causality and Field-Proven Insights
-
Two-Step Hydrolysis: The protocol first forms the sodium nitronate salt with sodium methoxide at low temperature. This is a crucial step as the salt is the actual starting material for the hydrolysis.[6]
-
Vigorous Conditions: The classical Nef reaction often requires strong acid, such as sulfuric acid.[6] The reaction can be exothermic and produce gas, so slow addition of the nitronate to a large volume of cold acid is a critical safety and control measure. Nef's original protocol was described as "violent".[6]
-
Alternative Milder Conditions: For substrates with acid-sensitive functional groups, milder Nef reaction conditions have been developed. These can include using Lewis acids like tin(IV) chloride or oxidative methods with reagents like oxone or permanganate.[6][11][12] However, for this substrate, the classical method is generally effective.
-
Purification: Substituted phenylacetones are often oils.[2] Purification via vacuum distillation is a common industrial method, while chromatography is standard for laboratory scale to achieve high purity.
Safety and Handling
Proper safety precautions are paramount for this synthesis. Researchers must be trained in handling all chemicals involved.[14]
| Chemical | Key Hazards | Recommended Precautions |
| 2-Nitro-4-(trifluoromethoxy)benzaldehyde | Irritant (skin, eyes, respiratory). Harmful if swallowed. | Wear gloves, safety glasses, and lab coat. Handle in a chemical fume hood. |
| Nitroethane | Flammable liquid and vapor.[15] Toxic if inhaled/swallowed.[15][16] Forms shock-sensitive compounds with strong bases/acids.[14] Suspected of causing genetic defects.[15][17] | Use in a well-ventilated fume hood away from ignition sources.[14][16] Ground all equipment. Use non-sparking tools.[14] Avoid contact with strong acids and bases.[18] |
| n-Butylamine | Flammable liquid. Corrosive. Causes severe skin burns and eye damage. | Handle in a fume hood. Wear appropriate gloves, safety goggles, and a face shield. |
| Sulfuric Acid (conc.) | Corrosive. Causes severe skin burns and eye damage. Reacts violently with water. | Always add acid to water, never the reverse. Wear acid-resistant gloves, lab coat, and face shield. |
| Sodium Methoxide | Flammable solid. Corrosive. Reacts violently with water. | Handle in a dry atmosphere (e.g., glove box or under inert gas). Wear appropriate PPE. |
Characterization of this compound
The identity and purity of the final product (CAS No. 57330-59-3) should be confirmed using standard analytical techniques.[19]
-
¹H NMR: Expected signals would include a singlet for the methylene protons (Ar-CH₂-), a singlet for the methyl protons (-C(=O)CH₃), and distinct signals for the aromatic protons in the downfield region, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: Will show characteristic peaks for the ketone carbonyl carbon (~205 ppm), the trifluoromethoxy carbon (quartet due to C-F coupling), and carbons of the aromatic ring.
-
¹⁹F NMR: A sharp singlet corresponding to the -OCF₃ group.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the compound (C₁₀H₈F₃NO₃, M.W. = 263.17) should be observed.[20][21]
-
Infrared (IR) Spectroscopy: Strong absorption bands are expected for the C=O stretch of the ketone (~1715 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹).
Conclusion
This guide outlines a reliable and mechanistically sound two-step synthesis for this compound. By employing a Henry reaction followed by a Nef reaction, this valuable substituted phenylacetone can be prepared from commercially available starting materials. The detailed protocols and mechanistic discussions provided herein offer researchers the foundational knowledge required to successfully perform this synthesis, optimize conditions, and handle the associated reagents safely. The successful synthesis of this molecule provides a versatile platform for the development of novel chemical entities in various fields of scientific research.
References
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Wikipedia. Nef reaction. [Link]
-
Kitanosono, T., et al. (2025). Development and Mechanistic Insights into Nef Reaction for Preparation of Aldehydes Using Singlet Oxygen. Organic Letters, ACS Publications. [Link]
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Chem-Station. Nef Reaction: Mechanism, Examples, Limitations. [Link]
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Korchagina, D. V., et al. (2023). Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. PubMed Central. [Link]
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Safrole. Nitroethane: Properties, Synthesis, Applications and Safety. [Link]
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Organic Chemistry Portal. Henry Reaction. [Link]
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Wiley-VCH. Synthesis of Nitroalkanes. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Nitroethane. [Link]
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Sciencemadness Wiki. Nitroethane. [Link]
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Chemsrc. CAS#:57330-58-2 | 1-[2-nitro-4-(trifluoromethyl)phenyl]propan-2-one. [Link]
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YouTube. Synthesis of P2NP (1-phenyl-2-nitropropene) from Benzaldehyde. [Link]
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MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. [Link]
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PubChem, NIH. Phenylacetone | C9H10O | CID 7678. [Link]
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An In-depth Technical Guide to 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one
Executive Summary: This document provides a comprehensive technical overview of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one, a specialized organic compound with significant potential as a building block in medicinal chemistry and materials science. The molecule's unique architecture, combining a phenylpropan-2-one core with a sterically demanding ortho-nitro group and an electronically influential para-trifluoromethoxy substituent, imparts a distinct profile of reactivity and physicochemical properties. This guide, intended for researchers and drug development professionals, elucidates the compound's molecular characteristics, predicted spectroscopic profile, plausible synthetic pathways, expected chemical reactivity, and critical safety and toxicological considerations based on data from structurally analogous compounds.
Molecular Overview and Key Structural Features
This compound (CAS Number: 57330-59-3) is a multi-functionalized aromatic ketone.[1] Its chemical behavior is governed by the interplay of its three primary structural components.
-
Phenylpropan-2-one Core: This fragment provides the fundamental ketone reactivity and a reactive benzylic methylene bridge. The carbonyl group acts as an electron-withdrawing center and a site for nucleophilic attack, while the adjacent methylene protons exhibit enhanced acidity.
-
ortho-Nitro Group: The nitro group is a powerful electron-withdrawing substituent that deactivates the aromatic ring towards electrophilic substitution but activates it for potential nucleophilic aromatic substitution. Its position adjacent to the propanone side chain introduces significant steric hindrance, which can influence the conformation and reactivity of the molecule. Furthermore, ortho-nitrophenyl ketones are known to undergo photochemical rearrangements.[2]
-
para-Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing and significantly increases the molecule's lipophilicity, a property often sought in drug design to enhance membrane permeability.[3] The trifluoromethoxy group is metabolically more stable than a simple methoxy group and is considered a "pseudo-halogen" due to its electronic properties.[3]
The combination of these groups results in an electron-deficient aromatic system and an activated side chain, making it a versatile intermediate for further chemical elaboration.
Caption: Retrosynthetic approach for the target molecule.
Proposed Synthetic Protocol: Nucleophilic Substitution
This protocol describes a plausible method for synthesizing this compound.
Step 1: Preparation of 1-(Bromomethyl)-2-nitro-4-(trifluoromethoxy)benzene.
-
To a solution of 2-methyl-5-(trifluoromethoxy)nitrobenzene in a suitable non-polar solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS) (1.1 equivalents).
-
Add a radical initiator such as benzoyl peroxide (0.05 equivalents).
-
Reflux the mixture under inert atmosphere (N₂ or Ar) and irradiate with a UV lamp for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
-
The crude benzyl bromide can be purified by recrystallization or used directly in the next step.
-
Causality: This is a standard Wohl-Ziegler allylic/benzylic bromination. The radical initiator is necessary to start the chain reaction, and the non-polar solvent prevents competing ionic side reactions.
-
Step 2: Alkylation of Acetone.
-
To a flame-dried, three-neck flask under inert atmosphere, add dry acetone (used as both reagent and solvent) and cool to -78 °C.
-
Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equivalents) to generate the lithium enolate of acetone.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Dissolve the crude 1-(bromomethyl)-2-nitro-4-(trifluoromethoxy)benzene from Step 1 in a minimal amount of dry THF and add it dropwise to the enolate solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Causality: LDA is used to ensure complete and irreversible deprotonation of acetone, forming the kinetic enolate. The low temperature (-78 °C) is critical to prevent self-condensation of acetone and other side reactions.
-
Step 3: Workup and Purification.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
The crude product is then purified using silica gel column chromatography with a hexane/ethyl acetate gradient.
-
Causality: The NH₄Cl quench provides a mild proton source to neutralize any remaining base without hydrolyzing sensitive functional groups. The chromatographic purification separates the desired product from unreacted starting materials and byproducts.
-
Purification and Characterization Workflow
Caption: Potential reactivity pathways of the title compound.
Safety, Handling, and Toxicology Profile
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative approach to handling is required, based on the known hazards of its constituent functional groups.
Hazard Identification
The compound should be treated as hazardous. The following classifications are inferred from structurally related molecules.
[4][5][6]Table 3: Anticipated GHS Hazard Classification
| Pictogram | Hazard Class | Hazard Statement |
|---|---|---|
| GHS07 (Exclamation Mark) | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |
| | STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation. |
Handling and Personal Protective Equipment (PPE)
All manipulations should be performed in a certified chemical fume hood.
[4]* Engineering Controls: Use only in a well-ventilated area with a functional chemical fume hood. *[7] Eye/Face Protection: Wear chemical safety goggles and/or a face shield. *[5] Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs. *[8] Respiratory Protection: Not typically required when handled in a fume hood. If aerosols may be generated, a respirator may be necessary.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.
[9]#### 5.3 Toxicological Considerations
The toxicological profile is dominated by the nitroaromatic moiety.
-
Nitroaromatic Toxicity: Nitroaromatic compounds are a class of chemicals known for their potential toxicity. T[10]he primary mechanism involves the in-vivo reduction of the nitro group to form nitroso and hydroxylamine intermediates, which can lead to the generation of reactive oxygen species (ROS) and cellular damage. T[10]his can result in methemoglobinemia, and many nitroaromatics are considered potentially mutagenic or carcinogenic. *[11] Organofluorine Compounds: The trifluoromethoxy group generally increases metabolic stability and lipophilicity. W[3][12]hile this can be a desirable trait in drug design, increased lipophilicity can also lead to bioaccumulation. The toxicology of many complex organofluorine compounds is an area of ongoing research.
[12][13]Given these considerations, the compound should be handled as a substance with significant potential toxicity until proven otherwise through formal toxicological studies.
Conclusion
This compound is a compound of considerable interest for synthetic and medicinal chemistry. Its well-defined reactive sites—the ketone, the acidic methylene bridge, and the reducible nitro group—offer multiple handles for molecular elaboration. The presence of the trifluoromethoxy group provides a means to modulate lipophilicity and metabolic stability, key parameters in drug development. While its synthesis and properties are not yet widely documented, this guide provides a robust framework based on established chemical principles for its preparation, characterization, and safe handling. Researchers utilizing this building block can potentially access novel chemical entities for applications ranging from pharmaceuticals to advanced materials.
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Introduction: A Pivotal Intermediate in Kinase Inhibitor Synthesis
An In-Depth Technical Guide to the Spectral Analysis of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
Senior Application Scientist Note: This guide addresses the spectral characterization of the chemical intermediate identified as 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. It is critical to note that the CAS number provided in the initial topic (57330-59-3) is inconsistent with publicly available data for this structure. The correct and widely cited CAS Registry Number for this compound is 733039-20-8 . This document will exclusively refer to the spectral data associated with CAS 733039-20-8.
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical industry. Its primary importance lies in its role as a key building block in the synthesis of advanced targeted therapies, most notably cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors. These inhibitors, including the groundbreaking drug Palbociclib, have revolutionized the treatment of certain hormone receptor-positive breast cancers.
A comprehensive understanding of the spectral properties of this intermediate is paramount for drug development professionals. It ensures structural integrity, validates synthetic pathways, and allows for robust quality control throughout the manufacturing process. This guide provides a detailed analysis of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data, grounded in both experimental evidence and established spectroscopic principles.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a compound is the foundation of all subsequent analysis. The key identifiers and properties for 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | [PubChem][1] |
| CAS Number | 733039-20-8 | [ChemicalBook][2], [PubChem][1] |
| Molecular Formula | C₉H₁₁BrClN₃ | [PubChem][1] |
| Molecular Weight | 276.56 g/mol | [PubChem][1] |
| Canonical SMILES | C1CCC(C1)NC2=NC(=NC=C2Br)Cl | [PubChem][1] |
| Physical Form | Light yellow solid | [ChemicalBook][2] |
Figure 1: 2D Chemical Structure of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integrations of the signals, a complete structural assignment can be made.
¹H NMR Spectral Analysis
The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. The experimental data presented was acquired on a 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.[2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| 8.23 | s | 1H | H-6 (Pyrimidine) | The sole proton on the pyrimidine ring is significantly deshielded by the two electronegative nitrogen atoms and the adjacent bromine atom, resulting in a downfield singlet. |
| 7.37 | d, J = 7.3 Hz | 1H | N-H (Amine) | The amine proton signal appears as a doublet due to coupling with the adjacent methine proton (H-1') of the cyclopentyl group. Its chemical shift can be variable and is dependent on concentration and temperature. |
| 4.31 | m | 1H | H-1' (Cyclopentyl) | This methine proton is coupled to the amine proton (N-H) and the four adjacent methylene protons (H-2' and H-5'), resulting in a complex multiplet. It is shifted downfield due to its attachment to the nitrogen atom. |
| 1.92 | m | 2H | H-2'a, H-5'a (Cyclopentyl) | These methylene protons are adjacent to the methine carbon and exist in a distinct chemical environment from their geminal partners, appearing as a multiplet. |
| 1.71 | m | 2H | H-2'b, H-5'b (Cyclopentyl) | The other set of methylene protons adjacent to the methine carbon. |
| 1.53-1.59 | m | 4H | H-3', H-4' (Cyclopentyl) | The remaining four methylene protons on the cyclopentyl ring are the most shielded and overlap in a complex multiplet in the aliphatic region. |
¹³C NMR Spectral Analysis
While experimental ¹³C NMR data for this specific compound is not widely published, a reliable prediction of the chemical shifts can be made based on the known effects of substituents on pyrimidine and cyclopentyl rings. This predictive analysis is an essential tool for verifying the structure.
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~160 | C-4 (Pyrimidine) | Carbon atom attached to the amine group. It is significantly deshielded by two adjacent ring nitrogens. |
| ~158 | C-2 (Pyrimidine) | Carbon atom bearing the chlorine atom. Its chemical shift is influenced by the adjacent nitrogens and the electronegative chlorine. |
| ~157 | C-6 (Pyrimidine) | The sole protonated carbon on the pyrimidine ring. It is deshielded by the adjacent nitrogen and bromine atoms. |
| ~95 | C-5 (Pyrimidine) | Carbon atom attached to the bromine. The "heavy atom effect" of bromine and the influence of adjacent nitrogen and carbon atoms place it significantly upfield compared to the other ring carbons. |
| ~52 | C-1' (Cyclopentyl) | The methine carbon attached to the nitrogen, shifted downfield by this attachment. |
| ~33 | C-2', C-5' (Cyclopentyl) | Methylene carbons adjacent to the methine carbon. |
| ~24 | C-3', C-4' (Cyclopentyl) | The most shielded methylene carbons, furthest from the electron-withdrawing pyrimidine ring. |
Experimental Protocol: NMR Data Acquisition
The causality behind obtaining a high-quality NMR spectrum lies in meticulous sample preparation and the selection of appropriate acquisition parameters to maximize signal-to-noise and resolution.
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug into a clean NMR tube.
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines. Tune and match the probe for the ¹H (and ¹³C) frequency to ensure maximum signal transmission and sensitivity.
-
¹H Acquisition Parameters: For a standard ¹H spectrum, a 30° or 45° pulse angle is a good compromise between signal intensity and avoiding saturation.[3] An acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds are typically sufficient for small molecules. The number of scans can range from 8 to 64, depending on the sample concentration.
-
¹³C Acquisition Parameters: For a standard proton-decoupled ¹³C spectrum, a 45° pulse angle is often used. Due to the low natural abundance of ¹³C and longer relaxation times (especially for quaternary carbons), a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
Caption: NMR analysis workflow from sample preparation to final structure.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.
ESI-MS Spectral Analysis
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules. The reported data shows a positive ion mode ESI mass spectrum.
-
Observed Ion: [M+H]⁺ = 276.0 m/z[2]
-
Calculated Exact Mass: 274.9825 Da for C₉H₁₁⁷⁹Br³⁵ClN₃
-
Calculated [M+H]⁺: 275.9903 Da
The measured value of 276.0 corresponds to the protonated molecule. A key confirmatory feature in the mass spectrum of this compound is the isotopic pattern. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit a characteristic cluster of peaks:
-
M⁺: (⁷⁹Br, ³⁵Cl)
-
[M+2]⁺: (⁸¹Br, ³⁵Cl) and (⁷⁹Br, ³⁷Cl)
-
[M+4]⁺: (⁸¹Br, ³⁷Cl)
The relative intensities of these peaks provide a high-confidence fingerprint for the presence of one bromine and one chlorine atom.
Experimental Protocol: ESI-MS Data Acquisition
This protocol ensures the sample is sufficiently dilute to promote efficient ionization and prevent source contamination.
-
Stock Solution Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Take 10 µL of the stock solution and dilute it with 1 mL of the infusion solvent (typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[4] This yields a final concentration of ~10 µg/mL.
-
Infusion/Injection: The working solution can be directly infused into the ESI source at a low flow rate (e.g., 5-10 µL/min) or injected into a Liquid Chromatography (LC) system coupled to the mass spectrometer.
-
MS Parameters: Set the mass spectrometer to scan a relevant m/z range (e.g., 100-500 amu). Optimize source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature to achieve a stable and intense signal for the [M+H]⁺ ion.
Caption: IR analysis workflow using the KBr pellet method.
Integrated Spectral Analysis: A Self-Validating System
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating system that confirms the identity and purity of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine with high confidence.
-
MS confirms the mass: ESI-MS establishes the correct molecular weight (276.56 g/mol ) and the presence of one bromine and one chlorine atom through the characteristic isotopic pattern.
-
IR confirms functional groups: The predicted IR spectrum confirms the presence of key functional groups: the N-H of the secondary amine, the aliphatic C-H of the cyclopentyl ring, and the aromatic C=N/C=C bonds of the pyrimidine core.
-
NMR confirms the connectivity: ¹H NMR provides the final, detailed piece of the puzzle. It confirms the number and types of protons, their electronic environments, and most importantly, their connectivity through scalar coupling. The data perfectly matches the proposed structure, from the lone pyrimidine proton at 8.23 ppm to the distinct multiplets of the cyclopentyl group. The predicted ¹³C NMR spectrum further corroborates this framework.
By synthesizing these distinct datasets, a researcher or drug development professional can be certain that the material designated as CAS 733039-20-8 is indeed 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, meeting the structural requirements for its use in the synthesis of life-saving therapeutics.
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Physical and chemical properties of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one
An In-depth Technical Guide to the Physical and Chemical Properties of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a specialized organic compound, stands at the intersection of several key functional group classes: it is an aromatic ketone, a nitro compound, and an organofluorine derivative. This unique combination of moieties imparts a distinct set of physical and chemical properties, making it a molecule of significant interest as a building block in medicinal chemistry and materials science. The presence of the strongly electron-withdrawing nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups on the phenyl ring, coupled with the reactive propan-2-one side chain, creates a versatile scaffold for the synthesis of more complex molecular architectures.
This guide provides a comprehensive analysis of the known and predicted properties of this compound, offering insights into its molecular structure, reactivity, and stability. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization, providing a self-validating framework for researchers.
Molecular Structure and Identification
The fundamental identity of this compound is established by its structural formula and unique identifiers.
Caption: Molecular Structure of this compound.
| Identifier | Value | Source |
| CAS Number | 57330-59-3 | [1][2] |
| Molecular Formula | C₁₀H₈F₃NO₄ | [3] |
| Molecular Weight | 263.17 g/mol | [3] |
| MDL Number | MFCD17015785 | |
| SMILES Code | CC(CC1=CC=C(OC(F)(F)F)C=C1=O)=O |
Physical Properties
| Property | Estimated Value | Basis for Estimation and Commentary |
| Appearance | Likely a pale yellow solid or oil | Nitroaromatic compounds are often colored. The related 1-(4-(Trifluoromethyl)phenyl)propan-2-one is described as a sticky oil to solid.[4] |
| Melting Point | Not available | The related 4-(Trifluoromethoxy)nitrobenzene has a melting point of 15°C.[5] The addition of the propanone side chain would likely increase this. |
| Boiling Point | > 220 °C at 760 mmHg | 4-(Trifluoromethoxy)nitrobenzene has a boiling point of 217.4 °C.[5] The larger molecular weight of the target compound suggests a higher boiling point. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane) | The related 4-Nitrophenylacetone is insoluble in water and soluble in organic solvents.[6] The lipophilic trifluoromethoxy group further decreases aqueous solubility.[7] |
| Density | ~1.5 g/cm³ | The density of 4-(trifluoromethoxy)nitrobenzene is approximately 1.5 g/cm³.[5][8] |
Chemical Properties and Reactivity
The chemical behavior of this molecule is dictated by the interplay of its three key functional components: the nitro-substituted aromatic ring, the trifluoromethoxy group, and the ketone side chain.
Aromatic Ring Reactivity
The phenyl ring is heavily influenced by the strong electron-withdrawing effects of both the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups.[9]
-
Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated towards EAS reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The powerful inductive (-I) and resonance (-M) effects of the nitro group, combined with the strong inductive effect of the trifluoromethoxy group, significantly reduce the electron density of the aromatic system.[9] Any potential electrophilic attack would be directed to the positions meta to the nitro group.
-
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the ring makes it highly susceptible to SNAr, particularly at positions ortho and para to the nitro group. The nitro group is one of the strongest activating groups for this class of reaction, stabilizing the negatively charged Meisenheimer complex intermediate.[10]
Side Chain Reactivity
The propan-2-one moiety offers several avenues for chemical transformation:
-
Enolization and Alpha-Carbon Reactivity: The methylene protons (adjacent to both the phenyl ring and the carbonyl group) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation or other modifications at the alpha-position.
-
Carbonyl Group Reactions: The ketone's carbonyl group can undergo standard reactions such as reduction to a secondary alcohol, reductive amination to form an amine, or reaction with Grignard reagents to yield tertiary alcohols.
Stability
The compound is expected to be chemically stable under standard ambient conditions (room temperature).[8] However, like many nitroaromatic compounds, it may be sensitive to strong reducing agents and high temperatures. The trifluoromethoxy group is known for its high metabolic stability, a desirable property in drug development.[5]
Proposed Synthesis Workflow
A plausible synthetic route to this compound can be envisioned starting from commercially available precursors. The following diagram illustrates a potential workflow.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis and characterization of this compound.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol is based on the known reactivity of activated nitroaromatic compounds.
Objective: To synthesize this compound from 1-chloro-2-nitro-4-(trifluoromethoxy)benzene.
Materials:
-
1-chloro-2-nitro-4-(trifluoromethoxy)benzene
-
Acetone[11]
-
Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Palladium catalyst (e.g., Pd(dba)₂)
-
Phosphine ligand (e.g., Xantphos)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve acetone in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., 1.1 equivalents of NaH) to the acetone solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium enolate.
-
Cross-Coupling Reaction: In a separate flask, dissolve 1-chloro-2-nitro-4-(trifluoromethoxy)benzene (1 equivalent), the palladium catalyst (e.g., 0.05 equivalents of Pd(dba)₂), and the phosphine ligand (e.g., 0.1 equivalents of Xantphos) in anhydrous THF.
-
Add the freshly prepared acetone enolate solution to the flask containing the aryl chloride and catalyst mixture via cannula.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Protocol 2: Characterization
Objective: To confirm the identity and purity of the synthesized product.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃). The expected spectrum would show a singlet for the methyl protons (~2.2 ppm), a singlet for the methylene protons (~4.0 ppm), and a complex pattern in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the phenyl ring.
-
¹³C NMR: The spectrum should show characteristic peaks for the carbonyl carbon (~205 ppm), the aliphatic carbons, and the aromatic carbons, including those bonded to the nitro and trifluoromethoxy groups.
-
¹⁹F NMR: A singlet corresponding to the -OCF₃ group is expected.
B. Infrared (IR) Spectroscopy
-
Acquire the IR spectrum of the pure compound. Expect strong characteristic absorption bands for the carbonyl (C=O) stretch of the ketone (~1715 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro (NO₂) group (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively). Also, look for C-F stretching vibrations.
C. Mass Spectrometry (MS)
-
Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF). The molecular ion peak corresponding to the exact mass of the compound should be observed. Fragmentation patterns can provide further structural confirmation.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.
Conclusion
This compound is a molecule with significant potential in synthetic chemistry. Its properties are dominated by the strong electron-withdrawing nature of the nitro and trifluoromethoxy substituents, which activate the aromatic ring for nucleophilic substitution while providing metabolic stability. The ketone side chain offers a versatile handle for further chemical modifications. While direct experimental data on its physical properties are scarce, reliable estimations can be made based on closely related analogues. The provided synthetic and characterization protocols offer a robust framework for researchers to produce and validate this valuable chemical building block.
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1-(2-Nitro-4-trifluoromethoxyphenyl)propan-2-one, min 98%, 5 grams. (n.d.). Sthem. Retrieved January 19, 2026, from [Link]
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CAS NO. 57330-58-2 | 1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-one. (n.d.). Arctom. Retrieved January 19, 2026, from [Link]
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2-Propanone, 1-(4-methoxyphenyl)-. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]
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1-hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one. (2025). Chemsrc. Retrieved January 19, 2026, from [Link]
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2-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]propan-2-ol. (2025). Chemsrc. Retrieved January 19, 2026, from [Link]
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A Technical Guide to the Medicinal Chemistry Potential of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one
Abstract
The relentless pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. This guide introduces 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one , a compound not yet prominent in scientific literature but possessing a unique constellation of functional groups that suggests significant, untapped potential in medicinal chemistry. By deconstructing the molecule into its core components—a nitroaromatic ring, a trifluoromethoxy substituent, and a phenylpropan-2-one scaffold—we can project its promise in several key therapeutic areas. This document provides a predictive analysis of its applications, focusing on its potential as a hypoxia-activated anticancer prodrug and a novel antimicrobial agent. We further explore its utility as a versatile scaffold for chemical library synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and actionable experimental protocols to investigate and validate these hypotheses.
Molecular Profile and Rationale for Investigation
The structure of this compound presents a compelling convergence of three distinct, high-value pharmacophoric elements. A strategic analysis of each moiety provides the foundation for our therapeutic hypotheses.
-
The Nitroaromatic System: The 2-nitro-phenyl group is a well-established "trigger" for bioreductive activation.[1] In environments with low oxygen tension (hypoxia), such as the microenvironment of solid tumors, endogenous nitroreductase enzymes can reduce the nitro group to highly reactive cytotoxic species, including hydroxylamines and nitroso radicals.[2][3][4] This mechanism forms the basis for hypoxia-activated prodrugs (HAPs), a class of agents designed for targeted cancer therapy.[5][6]
-
The Trifluoromethoxy (-OCF₃) Group: The trifluoromethoxy group is a powerful tool in modern drug design, prized for its ability to fine-tune a molecule's physicochemical properties.[7][8] It is strongly electron-withdrawing and highly lipophilic, which can significantly enhance metabolic stability by blocking potential sites of oxidation, improve membrane permeability for better cell uptake, and increase binding affinity with target proteins.[9][10] Its inclusion suggests the potential for superior pharmacokinetic and pharmacodynamic profiles compared to non-fluorinated analogs.[7][11]
-
The Phenylpropan-2-one Scaffold: This core structure is a versatile building block in medicinal chemistry.[12][13] The ketone functionality serves as a synthetic handle for a wide range of chemical modifications, such as reductive amination or condensation reactions, allowing for the generation of diverse chemical libraries to explore structure-activity relationships (SAR).[14]
Predicted Physicochemical Properties
A summary of predicted properties for this compound is presented below. These values are estimated based on computational models and the known contributions of its functional groups.
| Property | Predicted Value | Rationale & Implication |
| Molecular Weight | ~265.18 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| cLogP | ~2.5 - 3.5 | High lipophilicity, suggesting good membrane permeability.[7][9] |
| Topological Polar Surface Area | ~64.9 Ų | Sufficient polarity for solubility while maintaining cell penetration capability. |
| Hydrogen Bond Donors | 0 | Favorable for passive diffusion across membranes. |
| Hydrogen Bond Acceptors | 4 (3x Oxygen, 3x Fluorine) | Allows for potential interactions with biological targets. |
Hypothesized Therapeutic Application I: Hypoxia-Activated Anticancer Prodrug
Solid tumors are characterized by regions of severe oxygen deficiency, a condition known as hypoxia.[15][5] This hypoxic environment is linked to therapeutic resistance and aggressive tumor progression.[5][16] Hypoxia-activated prodrugs (HAPs) are designed to exploit this unique feature by remaining relatively inert in normal, oxygen-rich tissues but undergoing activation to a cytotoxic form specifically within the tumor microenvironment.[6][17]
We hypothesize that this compound can function as a potent HAP. The core of this hypothesis lies in the selective reduction of the ortho-nitro group by nitroreductase (NTR) enzymes, which are often overexpressed in hypoxic cancer cells.[4][18]
Proposed Mechanism of Action
The proposed bioactivation pathway involves a two-electron reduction of the nitro group to a nitroso intermediate, followed by further reduction to a highly reactive hydroxylamine or amine species.[2][3] These metabolites can induce cell death through multiple mechanisms, including the formation of DNA adducts and the generation of oxidative stress. The trifluoromethoxy group is anticipated to enhance the overall efficacy by improving drug delivery to the tumor site and preventing premature metabolic degradation.[7]
Caption: Proposed bioactivation pathway in hypoxic tumor cells.
Hypothesized Therapeutic Application II: Novel Antimicrobial Agent
The nitroaromatic scaffold is a foundational element in several successful antimicrobial drugs, including metronidazole and nitrofurantoin.[19][20] These compounds exert their effect through a similar mechanism of reductive activation within microbial cells, which often operate in anaerobic or microaerophilic environments.[19] The reduction of the nitro group generates reactive nitrogen species that are toxic to the microorganism, causing damage to DNA and other critical cellular components.[20]
We propose that this compound could serve as a novel antimicrobial agent. Its unique substitution pattern distinguishes it from existing nitroaromatic antibiotics, potentially offering a way to overcome existing resistance mechanisms. The trifluoromethoxy group may enhance its ability to penetrate bacterial cell walls and resist efflux pumps, while the phenylpropan-2-one moiety offers a site for further derivatization to optimize its antimicrobial spectrum and potency.[21]
Application as a Versatile Scaffold for Library Synthesis
Beyond its potential as a standalone therapeutic, the compound is an excellent starting point for the synthesis of a focused chemical library. The ketone on the propan-2-one side chain is a versatile chemical handle for elaboration. This allows for a systematic exploration of the chemical space around the core scaffold to identify derivatives with optimized potency, selectivity, and drug-like properties.
Proposed Derivatization Workflow
A workflow for generating a library of analogs can be envisioned through several parallel synthetic routes originating from the ketone moiety.
Caption: Parallel synthesis workflow for library generation.
Proposed Experimental Validation Protocols
To transform these hypotheses into evidence, a structured experimental plan is essential. The following protocols outline the key steps for the synthesis and initial biological evaluation of the title compound.
Protocol 1: Synthesis of this compound
This protocol is a proposed route based on established organic chemistry reactions.
-
Nitration: Begin with commercially available 1-chloro-4-(trifluoromethoxy)benzene. Perform an electrophilic aromatic substitution (nitration) using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce a nitro group, yielding 1-chloro-2-nitro-4-(trifluoromethoxy)benzene.
-
Coupling: Perform a Sonogashira coupling between the resulting aryl chloride and a suitable propynyl derivative (e.g., trimethylsilylacetylene) followed by deprotection to yield 1-ethynyl-2-nitro-4-(trifluoromethoxy)benzene.
-
Hydration: Hydrate the alkyne using a mercury(II) sulfate catalyst in aqueous sulfuric acid (oxymercuration-demercuration) to form the target ketone, this compound.
-
Purification & Characterization: Purify the final product using column chromatography. Confirm the structure and purity via ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Protocol 2: In Vitro Evaluation as a Hypoxia-Activated Prodrug
-
Cell Line Selection: Utilize a panel of human cancer cell lines known to have varying levels of nitroreductase expression (e.g., HT-29 colon cancer, A549 lung cancer).
-
Hypoxic Conditions: Culture cells in a specialized hypoxia chamber with an atmosphere of 1% O₂, 5% CO₂, and balanced N₂. Culture a parallel set of cells under normoxic conditions (21% O₂).
-
Cytotoxicity Assay (MTT):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound (e.g., 0.1 µM to 100 µM) under both hypoxic and normoxic conditions for 72 hours.
-
Add MTT reagent ([3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]) to each well and incubate for 4 hours.
-
Solubilize the resulting formazan crystals with DMSO.
-
Measure absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line under both conditions. A significantly lower IC₅₀ under hypoxic conditions (a high hypoxia cytotoxicity ratio) would support the hypothesis of hypoxia-activated cytotoxicity.
Protocol 3: Antimicrobial Susceptibility Testing
-
Strain Selection: Test the compound against a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.
-
Broth Microdilution:
-
Prepare a two-fold serial dilution of the compound in Mueller-Hinton broth in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that visibly inhibits bacterial growth.
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Overall Validation Workflow
The following diagram illustrates the logical flow from synthesis to initial biological validation.
Caption: Integrated workflow for synthesis and primary screening.
Conclusion and Future Directions
While this compound remains a novel chemical entity, a thorough analysis of its structure provides a compelling, data-driven rationale for its investigation in medicinal chemistry. The convergence of a bioreductive nitro "trigger," a pharmacokinetic-enhancing trifluoromethoxy group, and a versatile synthetic scaffold positions this molecule as a promising candidate for development as both a hypoxia-activated anticancer agent and a novel antimicrobial. The experimental protocols outlined in this guide provide a clear and actionable path for synthesizing this compound and performing the initial in vitro studies required to validate these hypotheses. Successful validation would warrant further investigation, including mechanism of action studies, in vivo efficacy testing in animal models, and a comprehensive exploration of its structure-activity relationship through library synthesis.
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An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential reaction mechanisms and kinetic profile of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one. As a molecule featuring a highly electron-deficient aromatic ring and a reactive ketone moiety, it presents a unique landscape for synthetic transformations. This document explores the interplay of its functional groups—the powerfully electron-withdrawing nitro and trifluoromethoxy substituents and the versatile propan-2-one side chain—to predict its chemical behavior. We will delve into plausible reaction pathways, including nucleophilic aromatic substitution, reactions at the α-carbon of the ketone, and transformations of the nitro group. Furthermore, we will discuss the kinetic implications of the molecular structure, offering insights for the strategic design of synthetic routes and the development of novel chemical entities.
Introduction: Unveiling the Reactivity of a Multifunctional Scaffold
This compound is a substituted aromatic ketone with the CAS number 57330-59-3.[1][2] Its structure is characterized by a benzene ring bearing three key substituents: a nitro group, a trifluoromethoxy group, and a propan-2-one chain. The convergence of these functionalities imparts a distinct and predictable reactivity to the molecule.
The nitro group (-NO₂) and the trifluoromethoxy group (-OCF₃) are potent electron-withdrawing groups.[3][4] The nitro group exerts its effect through both resonance and induction, while the trifluoromethoxy group is primarily a strong inductive withdrawer of electron density.[3][4] Their presence significantly lowers the electron density of the aromatic ring, rendering it highly susceptible to nucleophilic attack. This electronic feature is a cornerstone of the molecule's reactivity profile.
The propan-2-one moiety introduces two additional reactive sites: the electrophilic carbonyl carbon and the acidic α-protons on the methylene bridge. This dual reactivity allows for a range of transformations, from simple nucleophilic additions to the carbonyl to the formation of enolates for carbon-carbon bond formation.
This guide will systematically explore the reaction mechanisms and kinetics governed by these structural and electronic properties.
Proposed Reaction Mechanisms: A Landscape of Synthetic Possibilities
The unique arrangement of functional groups in this compound allows for several predictable reaction pathways.
Nucleophilic Aromatic Substitution (SNAr): A Highly Favored Pathway
The synergy of the ortho-nitro group and the para-trifluoromethoxy group creates a profoundly electron-deficient aromatic ring, priming it for nucleophilic aromatic substitution (SNAr). The nitro group, in particular, can stabilize the negative charge of the Meisenheimer complex intermediate through resonance, a key step in the SNAr mechanism.
A plausible SNAr reaction would involve the displacement of a suitable leaving group on the aromatic ring, although in this specific molecule, direct substitution of a hydrogen atom (an oxidative SNAr) or, more likely, a reaction that introduces a nucleophile to the ring followed by subsequent steps is conceivable. Given the strong activation, even poor leaving groups could potentially be displaced under forcing conditions.
Proposed SNAr Mechanism:
Caption: Proposed SNAr mechanism for this compound.
Reactions at the α-Methylene Bridge: The Power of the Enolate
The methylene protons situated between the aromatic ring and the carbonyl group exhibit enhanced acidity. This is due to the inductive electron-withdrawing effect of the adjacent carbonyl group and the electron-deficient aromatic ring. In the presence of a suitable base, these protons can be abstracted to form a resonance-stabilized enolate.
This enolate is a potent nucleophile and can participate in a variety of reactions, including:
-
Alkylation: Reaction with alkyl halides to form new carbon-carbon bonds.
-
Aldol Condensation: Reaction with aldehydes or ketones to form β-hydroxy ketones.
-
Acylation: Reaction with acyl chlorides or anhydrides to introduce an additional acyl group.
Enolate Formation and Subsequent Alkylation:
Caption: Formation of an enolate and subsequent α-alkylation.
Transformations of the Nitro Group: A Gateway to New Functionalities
The nitro group is a versatile functional group that can undergo various transformations, most notably reduction. The reduction of the nitro group to an amine is a fundamental reaction in organic synthesis.
-
Reduction to an Amine: Using reducing agents such as H₂/Pd-C, Sn/HCl, or Fe/HCl, the nitro group can be selectively reduced to a primary amine. This opens up a vast array of subsequent reactions, including diazotization, acylation, and the formation of heterocyclic compounds through intramolecular cyclization with the propan-2-one side chain.
-
Nef Reaction: Under specific conditions, secondary nitroalkanes can be converted to ketones via the Nef reaction.[5][6] While the substrate is an aryl-substituted nitro compound, if the nitro group were on the aliphatic chain, this reaction would be more directly applicable. However, the principles of nitronate salt formation are relevant. The reaction typically involves the formation of a nitronate salt with a base, followed by acidification to yield the ketone.[5][6]
Kinetic Considerations: Predicting the Pace of Reaction
The kinetics of reactions involving this compound are profoundly influenced by its electronic and steric properties.
Kinetics of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is anticipated to be the most kinetically favorable pathway for transformations on the aromatic ring.
-
Rate Law: The reaction is expected to follow a second-order rate law: Rate = k[Substrate][Nucleophile]. This is characteristic of a bimolecular reaction where both the substrate and the nucleophile are involved in the rate-determining step, which is the formation of the Meisenheimer complex.[7][8]
-
Influence of Substituents: The presence of the strongly electron-withdrawing nitro and trifluoromethoxy groups will significantly increase the rate constant (k) for the SNAr reaction.[3][9] These groups stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction.
| Substituent | Position | Electronic Effect | Impact on SNAr Rate |
| -NO₂ | ortho | -I, -M | Strong Rate Acceleration |
| -OCF₃ | para | -I | Moderate Rate Acceleration |
Kinetics of Enolate Formation
The rate of enolate formation is dependent on the concentration of the substrate and the base, as well as the strength of the base and the solvent used.
-
Rate of Deprotonation: The acidity of the α-protons is enhanced by the electron-withdrawing nature of the adjacent carbonyl and the substituted phenyl ring. This will lead to a faster rate of deprotonation compared to a simple alkyl ketone.
-
Solvent Effects: Polar aprotic solvents, which solvate the cation of the base but not the base itself, will generally increase the rate of enolate formation.
Hypothetical Experimental Protocol: SNAr with a Generic Nucleophile
This protocol outlines a hypothetical procedure for a nucleophilic aromatic substitution reaction on this compound with a generic amine nucleophile.
Objective: To synthesize the corresponding N-substituted aminophenyl propan-2-one derivative.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in DMSO, add the amine nucleophile (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted product.
Justification of Experimental Choices:
-
Solvent (DMSO): A polar aprotic solvent is chosen to facilitate the SNAr reaction by stabilizing the charged intermediate and solubilizing the reactants.
-
Base (K₂CO₃): A mild inorganic base is used to neutralize any acidic byproducts and can also facilitate the reaction.
-
Temperature: Elevated temperatures are often required to overcome the activation energy for SNAr reactions, even with a highly activated substrate.
Conclusion
This compound is a molecule poised for diverse chemical transformations. The powerful electron-withdrawing effects of the nitro and trifluoromethoxy groups render the aromatic ring highly susceptible to nucleophilic aromatic substitution, a kinetically favored process. Concurrently, the propan-2-one side chain provides avenues for enolate chemistry and functional group interconversions of the carbonyl group. The nitro group itself can be a precursor to an amine, unlocking further synthetic possibilities. A thorough understanding of the interplay between these functional groups and the resulting reaction kinetics is paramount for harnessing the full synthetic potential of this versatile chemical scaffold in drug discovery and materials science.
References
[9] Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [10] Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. (n.d.). Retrieved January 19, 2026, from [3] Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. (n.d.). Retrieved January 19, 2026, from [4] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). Retrieved January 19, 2026, from [5] Nef Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [6] Nef reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [1] CAS 57330-59-3 | this compound - Alchem Pharmtech. (n.d.). Retrieved January 19, 2026, from [2] 57330-59-3|this compound - BLDpharm. (n.d.). Retrieved January 19, 2026, from this compound - Benzene Compounds - Crysdot LLC. (n.d.). Retrieved January 19, 2026, from [7] Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017, January 13). Retrieved January 19, 2026, from [Link] [8] SN1 Reactions Explained With Easy Steps! (2022, March 23). Retrieved January 19, 2026, from [Link]
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Biological activity of trifluoromethoxyphenyl derivatives
An In-depth Technical Guide to the Biological Activity of Trifluoromethoxyphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethoxy (-OCF₃) group into molecular scaffolds represents a cornerstone of modern medicinal chemistry.[1][2][3] This functional group imparts a unique constellation of physicochemical properties, including enhanced metabolic stability, modulated lipophilicity, and potent electronic effects, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][4] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by trifluoromethoxyphenyl (TFMP) derivatives. It delves into the mechanistic underpinnings of their anticancer, anti-inflammatory, and neuroprotective effects, supported by detailed experimental protocols and data-driven insights to empower researchers in the field of drug discovery and development.
Introduction: The Trifluoromethoxy Group as a Privileged Moiety in Drug Design
The trifluoromethoxy (-OCF₃) group is a bioisostere of the methoxy group but with significantly altered properties that medicinal chemists leverage to optimize drug candidates.[2] Unlike the electron-donating methoxy group, the -OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[2] This electronic perturbation can enhance binding affinities to biological targets through modified electrostatic interactions.[4]
Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethoxy group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[2][4] This increased metabolic stability often translates to a longer in vivo half-life and a more predictable pharmacokinetic profile.[4] The lipophilicity of the -OCF₃ group (Hansch-Leo π value of +1.04) is another critical feature, aiding in the modulation of a compound's ability to permeate biological membranes, a key factor for bioavailability.[2] These combined properties make trifluoromethoxyphenyl derivatives a highly attractive class of compounds in the pursuit of novel therapeutics.
Anticancer Activity of Trifluoromethoxyphenyl Derivatives
A significant body of research highlights the potential of trifluoromethoxyphenyl derivatives as potent anticancer agents, with activities demonstrated against various cancer cell lines.[5][6][7][8]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Many trifluoromethoxyphenyl-containing compounds exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. One illustrative mechanism involves the modulation of key signaling pathways that regulate cell survival and proliferation. For instance, some derivatives have been shown to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases and subsequent cell death.
Diagram 1: Simplified Apoptotic Pathway
Caption: A simplified signaling pathway for apoptosis induction by a trifluoromethoxyphenyl derivative.
Data on Anticancer Activity
The following table summarizes the anticancer activity of selected trifluoromethoxyphenyl derivatives from the literature.
| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
| Isoxazole Derivative | MCF-7 (Breast Cancer) | 2.63 µM | [6] |
| Flavonoid Derivative | SGC-7901 (Gastric Cancer) | Strongest activity in series | [7] |
| Thioxanthone Derivative | HeLa (Cervical Cancer) | 87.8 nM | [9] |
| Pyrimidine Derivative | B. cinerea | 100% inhibition at 50 µg/ml | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the cytotoxic effects of trifluoromethoxyphenyl derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trifluoromethoxyphenyl derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethoxyphenyl derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity of Trifluoromethoxyphenyl Derivatives
Trifluoromethoxyphenyl derivatives have also emerged as promising anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways.[9][11][12]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
A common mechanism of anti-inflammatory action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of prostaglandins during inflammation.[9][13][14] Additionally, some derivatives have been shown to suppress the production of other pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[11][15]
Diagram 2: Experimental Workflow for Anti-inflammatory Screening
Caption: A typical workflow for screening trifluoromethoxyphenyl derivatives for anti-inflammatory activity.
Data on Anti-inflammatory Activity
| Compound Class | Assay | Key Findings | Reference |
| Piperidone Derivatives | Inhibition of pro-inflammatory mediators in RAW 264.7 cells | Potent inhibition of TNF-α, IL-6, IL-1β, PGE₂, and NO | [11] |
| Thioxanthone Derivatives | COX-2 Inhibition | IC₅₀ values ranging from 6.5 to 27.4 nM | [9] |
| Pyrazole Derivatives | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity (47-76%) | [12] |
Neuroprotective and Neurological Activity
The unique properties of the trifluoromethoxy group also lend themselves to the development of neurologically active agents. The enhanced lipophilicity can facilitate penetration of the blood-brain barrier, a critical hurdle for central nervous system (CNS) drugs.
Riluzole: A Case Study
Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), features a trifluoromethoxy-benzothiazole core.[2][16] While its exact mechanism is not fully elucidated, it is believed to exert its neuroprotective effects by inhibiting glutamate release, inactivating voltage-gated sodium channels, and interfering with intracellular signaling events that follow receptor binding.
Modulation of Neuroinflammation
Neuroinflammation is a key pathological feature in many neurodegenerative diseases.[15][17][18] Recent studies have shown that certain trifluoromethoxyphenyl derivatives can exert potent anti-neuroinflammatory effects. For example, a fluoxetine derivative containing a trifluoromethylphenyl group was shown to inhibit nitric oxide production and the release of pro-inflammatory cytokines in microglial cells, primarily by inhibiting the NF-κB signaling pathway.[15] This suggests a promising avenue for the development of new therapies for conditions like Parkinson's disease.[15][17]
Conclusion and Future Perspectives
Trifluoromethoxyphenyl derivatives represent a versatile and highly valuable class of compounds in drug discovery. Their unique physicochemical properties, particularly their metabolic stability and modulated lipophilicity, make them attractive scaffolds for the development of novel therapeutics. The broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects, underscores their therapeutic potential.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To further refine the design of more potent and selective agents.
-
Mechanism of Action Elucidation: To identify novel molecular targets and pathways.
-
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of lead compounds.
The continued exploration of trifluoromethoxyphenyl derivatives holds significant promise for the development of next-generation therapies for a wide range of human diseases.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
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Trifluoromethoxy group. Grokipedia. Available from: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]
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Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. PubMed. Available from: [Link]
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Trifluoromethoxy group. Wikipedia. Available from: [Link]
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Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. Available from: [Link]
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Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - PubMed Central. Available from: [Link]
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Synthesis and anticancer effect of B-ring trifluoromethylated flavonoids. PubMed. Available from: [Link]
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Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones. PubMed. Available from: [Link]
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Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. ResearchGate. Available from: [Link]
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New Fluoro‐ and Trifluoromethyl‐Substituted Trimethoxychalcones as Anticancer Agents: Synthesis, Bio‐evaluation, and Computational Studies. ResearchGate. Available from: [Link]
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Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. MDPI. Available from: [Link]
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Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. Available from: [Link]
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Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. PubMed. Available from: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. J. Braz. Chem. Soc. Available from: [Link]
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Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. Available from: [Link]
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Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. ResearchGate. Available from: [Link]
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Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Springer. Available from: [Link]
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Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. OUCI. Available from: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available from: [Link]
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Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease. PubMed Central. Available from: [Link]
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Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. ResearchGate. Available from: [Link]
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3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling. PMC - PubMed Central. Available from: [Link]
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Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety. PubMed. Available from: [Link]
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Effects of trihexyphenidyl on prefrontal executive function and spontaneous neural activity in patients with tremor-dominant Parkinson's disease: An fNIRS study. PubMed. Available from: [Link]
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Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH. Available from: [Link]
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Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. PubMed Central. Available from: [Link]
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An In-Depth Technical Guide to the Stability and Storage of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for the compound 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one (CAS Number: 57330-59-3). While specific experimental stability data for this molecule is not extensively published, this document synthesizes information from analogous chemical structures and functional groups to provide a robust framework for its handling and storage. This guide is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The principles outlined herein are grounded in established chemical knowledge of aromatic nitro compounds, ketones, and trifluoromethoxy moieties, and are supplemented with insights from regulatory stability testing guidelines.
Introduction and Chemical Profile
This compound is a complex organic molecule featuring several key functional groups that dictate its chemical behavior, including a nitroaromatic ring, a ketone, and a trifluoromethoxy group. Its molecular structure (Figure 1) suggests its potential utility as a building block in medicinal chemistry and other areas of chemical synthesis. Understanding its stability is paramount for ensuring the integrity of experimental results and the safety of laboratory personnel.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 57330-59-3 | [1][2] |
| Molecular Formula | C10H8F3NO4 | [1] |
| Molecular Weight | 263.17 g/mol | [1] |
| Appearance | (Not specified, likely a solid) | |
| Purity | Typically ≥98% | [1] |
| Storage (General) | Room temperature or refrigerated (2-8°C) | [1][3] |
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Figure 1: Chemical Structure of this compound.
Predicted Stability Profile Based on Functional Groups
The stability of this compound is influenced by the interplay of its three primary functional domains: the nitroaromatic system, the propan-2-one side chain, and the trifluoromethoxy substituent.
The Nitroaromatic Core: A Source of Both Stability and Reactivity
The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. This inherent electronic property contributes to the general stability of the benzene ring. However, nitroaromatic compounds are known for their susceptibility to certain degradation pathways:
-
Photodegradation: Aromatic nitro compounds can absorb UV light, leading to photochemical reactions. Photoirradiation of some α-(2-nitrophenyl)ketones has been shown to result in rearrangement to form cyclic hydroxamates. This proceeds through an oxygen transfer from the nitro group to the benzylic position.
-
Reduction: The nitro group is readily reducible to a nitroso, hydroxylamino, or amino group. While this is often a desired synthetic transformation, it can also be an unintended degradation pathway in the presence of reducing agents or under certain catalytic conditions.
-
Thermal Decomposition: While generally stable at ambient temperatures, nitroaromatic compounds can decompose exothermically at elevated temperatures. The presence of impurities can lower the decomposition temperature.
The Propan-2-one Side Chain: Potential for Keto-Enol Tautomerism and Reactivity
The ketone functional group introduces its own set of stability considerations:
-
Keto-Enol Tautomerism: The presence of alpha-hydrogens allows for the existence of an enol tautomer. While the keto form is generally more stable, the enol can be more reactive towards certain reagents.
-
Oxidation and Reduction: The ketone can be oxidized (e.g., Baeyer-Villiger oxidation) or reduced to a secondary alcohol. These reactions are typically not spontaneous but can be initiated by strong oxidizing or reducing agents.
The Trifluoromethoxy Group: A Stabilizing Moiety
The trifluoromethoxy (-OCF3) group is known for its high chemical and metabolic stability. This is attributed to the strength of the carbon-fluorine bonds. It is generally more stable than a methoxy group and is resistant to enzymatic cleavage. However, under forcing conditions, some degradation is possible:
-
Hydrolysis: While highly resistant, the trifluoromethoxy group can undergo hydrolysis to a carboxylic acid under strong acidic or basic conditions, though this is less common for the -OCF3 group compared to the -CF3 group.
Recommended Storage and Handling Protocols
Based on the chemical nature of this compound, the following storage and handling procedures are recommended to ensure its stability and the safety of personnel.
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C for long-term storage. Room temperature is acceptable for short-term use. | Lower temperatures slow down potential degradation pathways. Some suppliers suggest cold-chain transportation[3]. |
| Light | Store in a light-resistant container (e.g., amber glass vial). | To prevent potential photodegradation, a known risk for nitroaromatic compounds. |
| Atmosphere | Store in a tightly sealed container. For extended storage, consider an inert atmosphere (e.g., argon or nitrogen). | To protect from atmospheric moisture and oxygen, which could participate in hydrolytic or oxidative degradation. |
| Moisture | Store in a dry, desiccated environment. | To prevent hydrolysis. |
| Incompatible Materials | Avoid strong oxidizing agents, strong reducing agents, strong bases, and strong acids. | To prevent unintended chemical reactions that could degrade the compound or create hazardous situations. |
Handling Precautions:
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid generating dust if the material is a solid.
-
In case of a spill, follow standard laboratory procedures for cleaning up chemical spills, avoiding the generation of dust and ensuring proper ventilation.
Framework for Experimental Stability Assessment: Forced Degradation Studies
To definitively determine the stability of this compound, a forced degradation (or stress testing) study is recommended. Such studies are a cornerstone of pharmaceutical development and are guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2). The goal is to identify potential degradation products and pathways, which helps in developing stability-indicating analytical methods.
Figure 2: A typical workflow for a forced degradation study.
Experimental Protocols for Forced Degradation
The following are generalized protocols for stress testing. The specific concentrations and durations may need to be optimized for this compound.
A. Hydrolytic Stability
-
Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) conditions.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to determine the extent of degradation.
B. Oxidative Stability
-
Prepare a solution of the compound in a suitable solvent.
-
Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate the solution at room temperature or slightly elevated temperature.
-
Withdraw and analyze aliquots at specified time points.
C. Photostability
-
Expose a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Include a dark control sample to differentiate between light-induced and thermal degradation.
-
Analyze the samples after exposure.
D. Thermal Stability
-
Store solid samples of the compound at elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.
-
Analyze the samples at specified time points to assess degradation.
Analytical Methodologies for Stability Assessment
A validated stability-indicating analytical method is crucial for accurately assessing the purity and degradation of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating the parent compound from its degradation products. A reversed-phase C18 column with a gradient elution of acetonitrile and water is a common starting point for aromatic ketones. Detection is typically performed using a UV detector at a wavelength where the parent compound and potential impurities have significant absorbance.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of degradation products, which is a critical step in elucidating their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of isolated degradation products.
Conclusion
While direct experimental data on the stability of this compound is limited, a comprehensive understanding of its constituent functional groups allows for the formulation of robust storage and handling guidelines. The compound's stability is likely dominated by the reactivity of the nitroaromatic ring and the ketone moiety. Prudent laboratory practice dictates storage at cool temperatures (2-8°C), protection from light, and exclusion of moisture and incompatible chemicals. For applications requiring a definitive understanding of its stability profile, a systematic forced degradation study in line with established regulatory guidelines is strongly recommended.
References
-
Chemsavers. (n.d.). 1-(2-Nitro-4-trifluoromethoxyphenyl)propan-2-one, min 98%, 5 grams. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Photoinduced rearrangement of α-(2-nitrophenyl)ketones. Retrieved from [Link]
Sources
An In-depth Technical Guide to 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one: A Novel Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the research chemical 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one. Given the limited direct literature on this specific molecule, this document synthesizes information from analogous compounds and established organic chemistry principles to offer a scientifically grounded perspective on its synthesis, physicochemical properties, potential research applications, and safety considerations. The strategic incorporation of both a nitro group and a trifluoromethoxy group on a phenylpropanone scaffold suggests its potential utility as a versatile building block in medicinal chemistry and materials science. This guide aims to equip researchers with the foundational knowledge to explore the potential of this compound in their respective fields.
Introduction: The Strategic Combination of Key Functional Groups
The molecular architecture of this compound brings together three key functional moieties, each contributing unique electronic and steric properties that are highly sought after in modern drug discovery and materials science. The trifluoromethoxy (-OCF3) group, in particular, is gaining significant traction as a bioisostere for other functional groups, offering a unique combination of metabolic stability, lipophilicity, and electron-withdrawing character.[1][2][3][4] The presence of the nitro group, a powerful electron-withdrawing group, further modulates the electronic properties of the aromatic ring and provides a handle for further chemical transformations. The propan-2-one side chain offers a reactive ketone functionality, opening avenues for a variety of chemical modifications.
This guide will explore the synergistic interplay of these functional groups and provide a theoretical framework for the practical application of this intriguing research chemical.
Physicochemical Properties: A Data-Driven Overview
| Property | Value / Predicted Value | Source |
| CAS Number | 57330-59-3 | [5] |
| Molecular Formula | C10H8F3NO4 | |
| Molecular Weight | 263.17 g/mol | |
| Appearance | Predicted to be a solid at room temperature | Inferred |
| Purity | Typically offered at ≥95% by suppliers | |
| Storage | Recommended at 2-8°C | |
| SMILES Code | CC(CC1=CC=C(OC(F)(F)F)C=C1=O)=O |
The trifluoromethoxy group is known to significantly increase lipophilicity, which can enhance membrane permeability and bioavailability of drug candidates.[1][4] It is more lipophilic than a trifluoromethyl group and is considered a "super-halogen" due to its electronic properties.[2][3]
Proposed Synthesis and Key Chemical Transformations
A plausible and logical synthetic route to this compound, based on fundamental organic reactions, would involve a two-step process starting from 2-Nitro-4-(trifluoromethoxy)benzaldehyde. This proposed pathway is illustrated below.
Caption: Proposed two-step synthesis of the target compound.
Step 1: The Henry Reaction (Nitroaldol Condensation)
The Henry reaction is a classic C-C bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[6][7][8] In this proposed synthesis, 2-Nitro-4-(trifluoromethoxy)benzaldehyde would be reacted with nitroethane in the presence of a suitable base to form the corresponding β-nitro alcohol, 1-(2-Nitro-4-(trifluoromethoxy)phenyl)-2-nitropropan-1-ol.
Experimental Protocol (Hypothetical):
-
Reactant Preparation: Dissolve 1 equivalent of 2-Nitro-4-(trifluoromethoxy)benzaldehyde in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Addition of Nitroalkane: Add a slight excess (1.1-1.5 equivalents) of nitroethane to the solution.
-
Catalyst Introduction: Slowly add a catalytic amount of a base (e.g., a tertiary amine like triethylamine, DBU, or an inorganic base like potassium carbonate) to the reaction mixture. The choice of base can influence the reaction rate and selectivity.[9]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, neutralize the reaction with a mild acid, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude β-nitro alcohol can be purified by column chromatography on silica gel.
Step 2: The Nef Reaction
The Nef reaction is a transformation that converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively, typically via acid hydrolysis of the corresponding nitronate salt.[10][11][12][13] This step is crucial for converting the nitro group of the intermediate from the Henry reaction into the desired ketone functionality of the final product.
Experimental Protocol (Hypothetical):
-
Formation of the Nitronate Salt: Dissolve the purified β-nitro alcohol from the previous step in a suitable solvent (e.g., methanol). Add a strong base (e.g., sodium methoxide) to form the nitronate salt.
-
Acid Hydrolysis: Slowly add the solution of the nitronate salt to a cold, aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) with vigorous stirring.[12][14] The pH should be kept below 1 to favor the formation of the ketone.[13]
-
Reaction Quenching and Extraction: After the reaction is complete (monitored by TLC or LC-MS), carefully quench the reaction mixture with a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, can be further purified by column chromatography or recrystallization.
Potential Research Applications
The unique combination of functional groups in this compound makes it a promising candidate for a variety of research applications:
-
Medicinal Chemistry: The trifluoromethoxy group is known to enhance metabolic stability and cell permeability of drug candidates.[1][4] The phenylpropanone scaffold is present in numerous biologically active compounds. This molecule could serve as a starting material for the synthesis of novel therapeutic agents targeting a range of diseases. The nitro group can be reduced to an amine, providing a key intermediate for further derivatization.
-
Agrochemicals: Fluorinated compounds, particularly those with trifluoromethoxy groups, are prevalent in modern agrochemicals due to their enhanced efficacy and stability.[2][3] This compound could be a precursor for the development of new herbicides, fungicides, or insecticides.
-
Materials Science: The electron-withdrawing nature of the nitro and trifluoromethoxy groups can impart interesting electronic properties to molecules. This compound could be explored as a building block for the synthesis of novel organic electronic materials, dyes, or polymers with tailored properties.
Analytical Characterization
A comprehensive analytical characterization of this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.
Proposed Analytical Workflow:
Caption: A typical analytical workflow for compound characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structure elucidation. The ¹⁹F NMR spectrum would be particularly informative for confirming the presence and integrity of the trifluoromethoxy group.
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) would be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy would help in identifying the key functional groups, such as the carbonyl (C=O) stretch of the ketone, the N-O stretches of the nitro group, and the C-O and C-F stretches associated with the trifluoromethoxy group.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These chromatographic techniques would be employed to assess the purity of the synthesized compound.
Safety and Handling
While specific toxicological data for this compound is not available, it is prudent to handle this compound with the care afforded to all new research chemicals.
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Potential Hazards:
-
Nitroaromatics: Many nitroaromatic compounds are known to be toxic and can be absorbed through the skin.
-
Fluorinated Compounds: While the trifluoromethoxy group is generally considered metabolically stable, the overall toxicology of the molecule is unknown.[15]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is 2-8°C.
Conclusion and Future Perspectives
This compound represents a research chemical with significant untapped potential. Its unique combination of a reactive ketone, a versatile nitro group, and the advantageous trifluoromethoxy moiety makes it a valuable building block for the synthesis of novel molecules in medicinal chemistry, agrochemicals, and materials science. While direct experimental data is currently scarce, this in-depth technical guide, based on established chemical principles and data from analogous compounds, provides a solid foundation for researchers to begin exploring the properties and applications of this promising compound. Further research into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential.
References
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Nef reaction - Grokipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]
-
Nitroaldol reaction of benzaldehyde with nitroethane using various alkali metal fluorides. (2011). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (2024). Refubium - Freie Universität Berlin. Retrieved January 19, 2026, from [Link]
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Metabolism and Toxicity of Fluorine Compounds. (2021). Chemical Research in Toxicology. Retrieved January 19, 2026, from [Link]
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Nef reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Nef Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journals. Retrieved January 19, 2026, from [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2022). MDPI. Retrieved January 19, 2026, from [Link]
-
Henry reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Henry Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2020). MDPI. Retrieved January 19, 2026, from [Link]
-
Nef reaction. (2023). YouTube. Retrieved January 19, 2026, from [Link]
-
Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2018). Scirp.org. Retrieved January 19, 2026, from [Link]
-
Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
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CAS 57330-59-3 | this compound. (n.d.). Alchem Pharmtech. Retrieved January 19, 2026, from [Link]
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Methodological & Application
Synthetic route to 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one from 4-(trifluoromethoxy)aniline
Application Note & Protocol: A Guided Synthesis of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one
Abstract
This document provides a comprehensive, multi-step synthetic protocol for the preparation of this compound, a key intermediate in pharmaceutical and agrochemical research. The synthesis commences with the readily available starting material, 4-(trifluoromethoxy)aniline. The described route is designed for reproducibility and scalability, incorporating critical safety information and explaining the chemical rationale behind each procedural step. This guide is intended for researchers and professionals in organic synthesis and drug development, offering both a detailed protocol and the foundational knowledge for adapting the synthesis to specific research needs.
Introduction and Strategic Overview
The target molecule, this compound, possesses a unique combination of functional groups: a nitro group ortho to a trifluoromethoxy substituent, and an arylacetone side chain. This substitution pattern makes it a valuable building block for accessing more complex heterocyclic and pharmacologically active compounds. The synthetic strategy outlined herein is a logical, five-step sequence designed to precisely control the introduction of each functional group onto the aromatic core.
The overall synthetic pathway is as follows:
-
Protection: Acetylation of the starting aniline to protect the amino group and direct the subsequent electrophilic aromatic substitution.
-
Nitration: Regioselective introduction of a nitro group at the ortho position.
-
Deprotection: Hydrolysis of the acetyl group to reveal the free amine.
-
Diazotization: Conversion of the primary aromatic amine to a versatile diazonium salt intermediate.
-
Meerwein Arylation: A transition-metal-free carbon-carbon bond formation to install the propan-2-one side chain.
This approach ensures high regioselectivity and leverages well-established, reliable chemical transformations.
Overall Synthetic Workflow
Caption: Five-step synthetic route from 4-(trifluoromethoxy)aniline to the target molecule.
Safety Precautions and Hazard Management
General: This synthesis involves hazardous materials, including corrosive acids, toxic reagents, and potentially explosive intermediates. A thorough risk assessment must be conducted before commencing any experimental work. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Specific Hazards:
-
4-(Trifluoromethoxy)aniline: Toxic if swallowed and can be fatal in contact with skin.[1][2] It is also a skin and eye irritant.[3] Handle with extreme care.
-
Nitrating Mixture (HNO₃/H₂SO₄): Highly corrosive and a strong oxidizing agent. Can cause severe burns upon contact. Reactions should be conducted slowly and with efficient cooling to prevent thermal runaways.
-
Sodium Nitrite (NaNO₂): A strong oxidizer that can enhance the combustion of other substances.[4] Toxic if ingested. Contact with acids produces toxic nitrogen oxide gases.[5]
-
Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry, solid state.[6][7] CRITICAL: Never isolate the diazonium salt intermediate. It should be generated in situ and used immediately in the subsequent reaction step. The reaction temperature must be strictly maintained between 0 and 5 °C.[8][9] Any excess nitrous acid should be quenched (e.g., with urea or sulfamic acid) before workup.[10]
Detailed Experimental Protocols
Step 1: Protection (Acetylation) of 4-(Trifluoromethoxy)aniline
Rationale: The acetylation of the primary amine serves two purposes. First, it protects the amine from oxidation during the subsequent nitration step. Second, the resulting acetamido group is a moderately activating ortho-, para- director, which will regioselectively direct the incoming nitro group to the position ortho to the amine, as the para position is already occupied.
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 4-(Trifluoromethoxy)aniline | 177.13 | 10.0 g | 1.0 |
| Acetic Anhydride | 102.09 | 6.3 mL | 1.2 |
| Pyridine | 79.10 | 20 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethoxy)aniline (10.0 g, 56.4 mmol).
-
Dissolve the aniline in dichloromethane (100 mL) and add pyridine (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (6.3 mL, 67.7 mmol) dropwise to the stirred solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 50 mL of 1 M HCl (aq).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
-
Recrystallize the crude solid from an ethanol/water mixture to afford pure N-(4-(trifluoromethoxy)phenyl)acetamide as a white solid.
Step 2: Nitration of N-(4-(Trifluoromethoxy)phenyl)acetamide
Rationale: The acetamido group directs the electrophilic nitration to the ortho position. The reaction is performed at low temperatures to control the exothermic reaction and prevent over-nitration.
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| N-(4-(trifluoromethoxy)phenyl)acetamide | 219.16 | 10.0 g | 1.0 |
| Sulfuric Acid (conc., 98%) | 98.08 | 40 mL | - |
| Nitric Acid (fuming, 90%) | 63.01 | 2.1 mL | 1.1 |
Protocol:
-
To a 250 mL three-neck flask equipped with a magnetic stir bar, thermometer, and dropping funnel, add concentrated sulfuric acid (40 mL).
-
Cool the acid to 0 °C in an ice-salt bath.
-
In small portions, add N-(4-(trifluoromethoxy)phenyl)acetamide (10.0 g, 45.6 mmol) to the cold, stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Once all the solid has dissolved, cool the mixture back down to 0 °C.
-
Slowly add fuming nitric acid (2.1 mL, 50.2 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature at or below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the product in a vacuum oven to yield N-(2-nitro-4-(trifluoromethoxy)phenyl)acetamide.
Step 3: Deprotection (Hydrolysis) of the Acetamido Group
Rationale: The protecting group is removed via acid-catalyzed hydrolysis to regenerate the primary amine, which is necessary for the subsequent diazotization reaction.
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| N-(2-nitro-4-(trifluoromethoxy)phenyl)acetamide | 264.15 | 10.0 g | 1.0 |
| Hydrochloric Acid (conc., 37%) | 36.46 | 50 mL | - |
| Ethanol | 46.07 | 50 mL | - |
Protocol:
-
In a 250 mL round-bottom flask, suspend N-(2-nitro-4-(trifluoromethoxy)phenyl)acetamide (10.0 g, 37.8 mmol) in ethanol (50 mL).
-
Add concentrated hydrochloric acid (50 mL) and equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 90-100 °C) with stirring for 4-6 hours, until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Slowly neutralize the mixture by the careful addition of a saturated sodium hydroxide (NaOH) solution until the pH is ~8-9. A precipitate will form.
-
Extract the product into ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo to yield the crude 2-nitro-4-(trifluoromethoxy)aniline, which can be purified by column chromatography if necessary.
Step 4: In Situ Diazotization of 2-Nitro-4-(trifluoromethoxy)aniline
Rationale: The primary aromatic amine is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[11] This reaction is highly temperature-sensitive and must be performed between 0-5 °C to prevent the premature decomposition of the unstable diazonium salt.[6][7]
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 2-Nitro-4-(trifluoromethoxy)aniline | 222.13 | 5.0 g | 1.0 |
| Hydrochloric Acid (conc., 37%) | 36.46 | 15 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.6 g | 1.05 |
| Water | 18.02 | 40 mL | - |
Protocol:
-
In a 250 mL beaker, suspend 2-nitro-4-(trifluoromethoxy)aniline (5.0 g, 22.5 mmol) in a mixture of water (25 mL) and concentrated HCl (15 mL).
-
Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.6 g, 23.6 mmol) in cold water (15 mL).
-
Slowly add the cold sodium nitrite solution dropwise to the aniline suspension over 30 minutes. Use a thermometer to ensure the internal temperature is strictly maintained between 0 and 5 °C.
-
After the addition, stir the resulting solution (which should become clear) for an additional 20 minutes at 0-5 °C.
-
This solution contains the reactive 2-nitro-4-(trifluoromethoxy)benzenediazonium chloride and must be used immediately in the next step. DO NOT ATTEMPT TO ISOLATE THE DIAZONIUM SALT.
Step 5: Meerwein Arylation for Propan-2-one Side Chain Installation
Rationale: The Meerwein arylation is a radical-nucleophilic aromatic substitution that adds an aryl group to an electron-poor alkene.[12] In this transition-metal-free variation, the aryl diazonium salt reacts with isopropenyl acetate to form the α-aryl methyl ketone.[13] A copper(I) salt is often used as a catalyst to facilitate the single-electron transfer that initiates the radical mechanism.[14]
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| Diazonium Salt Solution | - | From Step 4 | 1.0 |
| Isopropenyl Acetate | 100.12 | 11.3 mL | 5.0 |
| Copper(I) Oxide (Cu₂O) | 143.09 | 0.32 g | 0.1 |
| Acetone | 58.08 | 100 mL | - |
Protocol:
-
In a separate 500 mL flask, prepare a mixture of acetone (100 mL), isopropenyl acetate (11.3 mL, 112.5 mmol), and copper(I) oxide (0.32 g, 2.25 mmol).
-
Cool this mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution from Step 4 to the acetone mixture over 45-60 minutes. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until the gas evolution ceases.
-
Pour the reaction mixture into 300 mL of 2 M HCl (aq) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
The resulting crude oil is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, this compound, as a pale yellow oil or solid.
Characterization
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and substitution pattern.
-
Infrared (IR) Spectroscopy: To identify key functional groups (C=O stretch of the ketone, N-O stretches of the nitro group, C-F and C-O stretches of the trifluoromethoxy group).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Conclusion
This application note details a robust and logical synthetic route to this compound. By following the outlined protocols and adhering strictly to the safety precautions, researchers can reliably produce this valuable chemical intermediate. The explanation of the rationale behind each step provides the necessary scientific grounding for troubleshooting and potential adaptation of the methodology for related synthetic targets.
References
-
Wikipedia. Meerwein arylation. [Link]
-
The Hartwig Group. Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. [Link]
-
Chen, J. et al. Reactive Chemical Hazards of Diazonium Salts. Org. Process Res. Dev.[Link]
-
Méric, R. et al. A Practical Synthesis of α-Aryl Methyl Ketones via a Transition-Metal-Free Meerwein Arylation. J. Org. Chem. 72 (5): 1856–1858. [Link]
-
Goossen, L. J. & Ghosh, K. Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride. Eur. J. Org. Chem. 2002, 3254-3267. [Link]
-
Takemiya, A. & Hartwig, J. F. Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. J. Am. Chem. Soc. 2006, 128 (46), 14800–14801. [Link]
-
SATHEE JEE. Chemistry Diazotization Reaction. [Link]
-
Rogers, D. A. et al. A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Org. Lett. 2020, 22 (18), 7359–7363. [Link]
-
ResearchGate. Reactive Chemical Hazards of Diazonium Salts. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Wikipedia. Japp–Klingemann reaction. [Link]
-
ChemEurope.com. Japp-Klingemann reaction. [Link]
-
Merck Index. Japp-Klingemann Reaction. [Link]
-
OpenOChem Learn. Sandmeyer Reaction. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Sodium Nitrite. [Link]
-
PubChem. 4-(Trifluoromethoxy)aniline. [Link]
-
PubMed. Palladium-catalyzed gamma-selective and stereospecific allyl-aryl coupling between acyclic allylic esters and arylboronic acids. [Link]
-
National Institutes of Health (NIH). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
YouTube. Diazotization Reaction | Class 12 Chemistry. [Link]
-
Lumen Learning. Reactions involving arenediazonium salts. [Link]
-
ResearchGate. The Japp-Klingemann reaction is a special case of the coupling of diazonium salts with a compound containing activated methinyl. [Link]
-
ElectronicsAndBooks.com. A Practical Synthesis of r-Aryl Methyl Ketones via a Transition-Metal-Free Meerwein Arylation. [Link]
-
ResearchGate. The Japp‐Klingemann Reaction. [Link]
-
Wikipedia. Sodium nitrite. [Link]
-
International Labour Organization (ILO). International Chemical Safety Cards (ICSC): SODIUM NITRITE. [Link]
-
ResearchGate. Study on synthesis of 1-Aryl-2-propanones. [Link]
-
Scribd. Sodium Nitrite Safety Guide. [Link]
-
YouTube. Synthesis of anilines. [Link]
-
ResearchGate. Efficient synthesis of anilines. [Link]
-
GalChimia. A Different Approach to Anilines. [Link]
-
National Institutes of Health (NIH). Exploring Flow Procedures for Diazonium Formation. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
-
MDPI. Synthesis of Nitroarenes by Oxidation of Aryl Amines. [Link]
- Google Patents. Improved method for synthesizing m-trifluoromethyl phenol.
-
Sciencemadness.org. Phenylpropanones (P2P) from anilines. [Link]
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Application Notes and Protocols for 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one in Organic Synthesis
Introduction: A Versatile Building Block for Heterocyclic and Medicinal Chemistry
1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one, with CAS Number 57330-59-3, is a highly functionalized aromatic ketone that serves as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a nitro group ortho to the propan-2-one moiety and a trifluoromethoxy group at the para position, offers a confluence of reactive sites and modulating electronic effects. The presence of the trifluoromethoxy (-OCF₃) group is of particular significance in medicinal chemistry, as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and synthetic applications of this versatile intermediate, with a focus on its utility in the construction of complex heterocyclic scaffolds.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is essential for its effective use in synthesis and for the unambiguous characterization of its reaction products.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 57330-59-3 |
| Molecular Formula | C₁₀H₈F₃NO₄ |
| Molecular Weight | 263.17 g/mol |
| Appearance | Pale yellow solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, acetone) |
Spectroscopic Data (Predicted and Representative)
While experimental spectra for this specific compound are not widely published, the following are predicted and representative data based on its structure and data from analogous compounds.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.80-7.90 (m, 1H, Ar-H)
-
δ 7.40-7.50 (m, 2H, Ar-H)
-
δ 4.10 (s, 2H, -CH₂-)
-
δ 2.20 (s, 3H, -CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 202.0 (C=O)
-
δ 148.0 (C-NO₂)
-
δ 146.0 (C-OCF₃)
-
δ 131.0 (Ar-C)
-
δ 125.0 (Ar-C)
-
δ 120.0 (q, J = 257 Hz, -CF₃)
-
δ 118.0 (Ar-C)
-
δ 50.0 (-CH₂-)
-
δ 29.0 (-CH₃)
-
-
IR (KBr, cm⁻¹):
-
~3100 (Ar C-H stretch)
-
~2950 (Aliphatic C-H stretch)
-
~1720 (C=O stretch)
-
~1530, 1350 (N-O asymmetric and symmetric stretch of NO₂)
-
~1250, 1160 (C-F stretch of OCF₃)
-
-
Mass Spectrometry (EI):
-
m/z 263 (M⁺)
-
Synthesis of this compound
Caption: Proposed synthesis of the title compound.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (Proposed)
Materials:
-
1-Chloro-2-nitro-4-(trifluoromethoxy)benzene
-
Acetone (dried)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq) and wash with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of dry acetone (1.5 eq) in anhydrous THF to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the sodium enolate.
-
Cool the reaction mixture back to 0 °C and add a solution of 1-chloro-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Applications in Organic Synthesis
The strategic placement of the nitro and ketone functionalities makes this molecule a potent precursor for a variety of synthetic transformations, particularly in the construction of heterocyclic systems.
Synthesis of Quinolines via Reductive Cyclization (Friedländer Synthesis)
A primary application of this compound is its conversion to 2-methyl-6-(trifluoromethoxy)quinoline through a reductive cyclization process, which is a variation of the Friedländer quinoline synthesis.[1][2] This transformation involves the reduction of the nitro group to an amine, followed by an intramolecular condensation with the adjacent ketone.
Caption: Reductive cyclization to form a quinoline derivative.
Protocol 2: One-Pot Synthesis of 2-Methyl-6-(trifluoromethoxy)quinoline
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask containing a stirred solution of this compound (1.0 eq) in ethanol, add iron powder (5.0 eq).
-
Heat the mixture to reflux and then add concentrated HCl (0.5 eq) dropwise.
-
Continue refluxing and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-methyl-6-(trifluoromethoxy)quinoline.[3]
Synthesis of Indoles via Fischer Indole Synthesis
The ketone functionality of the title compound can be utilized in the Fischer indole synthesis to generate highly substituted indole derivatives.[4][5] This involves the initial formation of a hydrazone with a substituted phenylhydrazine, followed by acid-catalyzed cyclization.
Caption: Fischer indole synthesis pathway.
Protocol 3: Synthesis of a Substituted Indole (General Procedure)
Materials:
-
This compound
-
Substituted phenylhydrazine hydrochloride
-
Sodium acetate
-
Ethanol
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Ice water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in ethanol.
-
Add this compound (1.0 eq) to the solution and heat the mixture to reflux for 1-2 hours to form the hydrazone.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
To the resulting crude hydrazone, add polyphosphoric acid and heat the mixture to 100-120 °C for 1-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the aqueous mixture with a suitable base (e.g., NaOH solution) and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired indole derivative.
Deoxygenation of the Ketone via Wolff-Kishner Reduction
The ketone group can be completely removed to yield the corresponding alkyl-substituted nitrobenzene using the Wolff-Kishner reduction.[6][7] This transformation is valuable when the ketone has served its purpose in a multi-step synthesis and needs to be reduced to a methylene group.
Protocol 4: Wolff-Kishner Reduction to 1-ethyl-2-nitro-4-(trifluoromethoxy)benzene
Materials:
-
This compound
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
Diethylene glycol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), hydrazine hydrate (5.0 eq), and diethylene glycol.
-
Add potassium hydroxide pellets (4.0 eq) to the mixture.
-
Heat the reaction mixture to 120-140 °C for 2 hours.
-
Increase the temperature to 190-200 °C and allow water and excess hydrazine to distill off.
-
Maintain the reaction at this temperature for an additional 3-4 hours.
-
Cool the mixture to room temperature, add water, and extract with diethyl ether.
-
Wash the organic layer with dilute HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 1-ethyl-2-nitro-4-(trifluoromethoxy)benzene.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As a nitro-containing compound, it should be treated as potentially energetic, and care should be taken to avoid heat, shock, and friction. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique combination of a reactive ketone, a reducible nitro group, and a bioisosteric trifluoromethoxy group makes it an ideal starting material for the synthesis of a wide range of complex molecules, particularly quinoline and indole derivatives of interest in medicinal chemistry. The protocols outlined in this application note provide a foundation for researchers to explore the rich chemistry of this compound and to develop novel synthetic methodologies for the preparation of new chemical entities.
References
- Grokipedia. Fischer indole synthesis. [URL: https://www.grokipedia.org/Fischer_indole_synthesis]
- Wikipedia. Friedländer synthesis. [URL: https://en.wikipedia.org/wiki/Friedl%C3%A4nder_synthesis]
- Wikipedia. Fischer indole synthesis. [URL: https://en.wikipedia.org/wiki/Fischer_indole_synthesis]
- J&K Scientific LLC. Friedländer Synthesis. Published June 3, 2025. [URL: https://www.jk-sci.com/friedlander-synthesis]
- Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 573.
- MySkinRecipes. 2-Methyl-6-(trifluoromethoxy)quinoline. [URL: https://www.myskinrecipes.com/shop/th/reagents/204015-2-methyl-6-trifluoromethoxyquinoline.html]
- Wikipedia. Willgerodt rearrangement. [URL: https://en.wikipedia.org/wiki/Willgerodt_rearrangement]
- RSC Publishing. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob00889a]
- Taylor & Francis. Fischer indole synthesis – Knowledge and References. [URL: https://www.tandfonline.com/doi/full/10.1080/17518253.2021.1982464]
- Alfa Chemistry. Fischer Indole Synthesis. [URL: https://www.alfa-chemistry.com/named-reactions/fischer-indole-synthesis.html]
- MySkinRecipes. 2-Methyl-6-(Trifluoromethyl)Quinoline. [URL: https://www.myskinrecipes.com/shop/th/reagents/212839-2-methyl-6-trifluoromethylquinoline.html]
- Alfa Chemistry. Friedländer Quinoline Synthesis. [URL: https://www.alfa-chemistry.com/named-reactions/friedlander-quinoline-synthesis.html]
- Organic Chemistry Portal. Fischer Indole Synthesis. [URL: https://www.organic-chemistry.org/namedreactions/fischer-indole-synthesis.shtm]
- MSU chemistry. Willgerodt‐Kindler Reac1on. Published January 30, 2009. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/rxtheap/willgero.pdf]
- Sciencemadness Wiki. Wolff–Kishner reduction. Published May 20, 2018. [URL: https://www.sciencemadness.org/wiki/index.php/Wolff%E2%80%93Kishner_reduction]
- SynArchive. Willgerodt-Kindler Reaction. [URL: https://www.synarchive.com/named-reactions/willgerodt-kindler-reaction]
- Organic Chemistry Portal. Willgerodt-Kindler Reaction. [URL: https://www.organic-chemistry.org/namedreactions/willgerodt-kindler-reaction.shtm]
- IUCr Journals. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Published August 29, 2022. [URL: https://journals.iucr.org/c/issues/2022/09/00/cn5079/index.html]
- MDPI. New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. [URL: https://www.mdpi.com/1420-3049/28/19/6888]
- Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Published August 23, 2021. [URL: https://www.beilstein-archives.org/articles/preprints/2021/49]
- Wikipedia. Wolff–Kishner reduction. [URL: https://en.wikipedia.org/wiki/Wolff%E2%80%93Kishner_reduction]
- Pharmaguideline. Wolff Kishner Reduction. [URL: https://www.pharmaguideline.com/2022/07/wolff-kishner-reduction.html]
- NROChemistry. Wolff-Kishner Reduction: Mechanism & Examples. [URL: https://nrochemistry.com/wolff-kishner-reduction/]
- J&K Scientific LLC. Wolff-Kishner Reduction. Published March 15, 2025. [URL: https://www.jk-sci.com/wolff-kishner-reduction]
- Organic Reactions. The Friedländer Synthesis of Quinolines. [URL: https://organicreactions.org/index.php/The_Friedl%C3%A4nder_Synthesis_of_Quinolines]
- ResearchGate. Scheme 1 The Willgerodt reaction and the Kindler modification. [URL: https://www.researchgate.
- IUCr Journals. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Frie. Published August 29, 2022. [URL: https://journals.iucr.org/c/issues/2022/09/00/cn5079/cn5079.pdf]
- Química Organica.org. Friedlander quinoline synthesis. [URL: https://www.quimicaorganica.org/en/reactions/heterocycles-synthesis/290-friedlander-quinoline-synthesis.html]
- PubChemLite. 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid (C12H8F3NO3). [URL: https://pubchemlite.com/compound/2-methyl-6-trifluoromethoxyquinoline-3-carboxylic-acid]
- Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid. [URL: https://patents.google.
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- National Institutes of Health. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Published January 4, 2025. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11721005/]
- ResearchGate. 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. Published December 19, 2025. [URL: https://www.researchgate.
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- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [URL: https://www.asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=21_1_32]
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Sources
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Anwendungs- und Protokollleitfaden zur Derivatisierung von 1-(2-Nitro-4-(trifluormethoxy)phenyl)propan-2-on für Folgereaktionen
Anwendungs- und Protokollleitfaden
Datum: 19. Januar 2026
Autor: Dr. Gemini, Leitender Anwendungswissenschaftler
Zusammenfassung
Dieses Dokument bietet detaillierte Anwendungshinweise und experimentelle Protokolle für die chemische Derivatisierung von 1-(2-Nitro-4-(trifluormethoxy)phenyl)propan-2-on. Diese Verbindung, die eine Nitrogruppe, eine Trifluormethoxygruppe und eine Ketonfunktion in einem einzigen Molekül vereint, ist ein vielversprechendes Substrat für die Wirkstoffforschung und die organische Synthese. Die hier beschriebenen Derivatisierungsstrategien zielen darauf ab, die Funktionalität des Moleküls zu modifizieren, um seine analytische Nachweisbarkeit zu verbessern, seine pharmakokinetischen Eigenschaften zu modulieren oder es für weitere synthetische Transformationen zu aktivieren. Es werden zwei primäre Derivatisierungswege vorgestellt: die direkte Modifikation der Ketongruppe und ein zweistufiger Ansatz, der die Reduktion der Nitrogruppe zu einem primären Amin mit anschließender Derivatisierung des Amins umfasst.
Einleitung
1-(2-Nitro-4-(trifluormethoxy)phenyl)propan-2-on ist ein substituiertes Phenylpropanon-Derivat. Die Präsenz der stark elektronenziehenden Nitro- (-NO₂) und Trifluormethoxy- (-OCF₃) Gruppen am aromatischen Ring beeinflusst die Reaktivität des Moleküls maßgeblich. Die Trifluormethoxygruppe ist bekannt für ihre hohe metabolische Stabilität und ihre Fähigkeit, die Lipophilie und Membranpermeabilität von Molekülen zu erhöhen, was sie zu einem wertvollen Substituenten in der medizinischen Chemie macht.[1][2] Die Nitrogruppe und die Ketonfunktion sind vielseitige chemische Ankerpunkte, die eine breite Palette von chemischen Modifikationen ermöglichen.
Die Derivatisierung dieses Moleküls kann aus mehreren Gründen von Interesse sein:
-
Verbesserung der analytischen Eigenschaften: Die Einführung von chromophoren oder fluorophoren Gruppen kann die Nachweisgrenzen in analytischen Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) erheblich senken.
-
Modulation der biologischen Aktivität: Geringfügige strukturelle Änderungen können die Bindungsaffinität an biologische Zielstrukturen und die pharmakokinetischen Profile (ADME-Eigenschaften) dramatisch verändern.
-
Ermöglichung von Folgereaktionen: Die Umwandlung der vorhandenen funktionellen Gruppen kann für nachfolgende Kupplungsreaktionen oder den Aufbau komplexerer Molekülarchitekturen erforderlich sein.
Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung, die an der Synthese und Anwendung von Derivaten von 1-(2-Nitro-4-(trifluormethoxy)phenyl)propan-2-on interessiert sind.
Derivatisierungsstrategien
Zwei Hauptstrategien zur Derivatisierung des Titelmoleküls werden im Folgenden detailliert beschrieben. Die erste Strategie zielt auf die direkte Modifikation der Ketongruppe ab, während die zweite Strategie die Umwandlung der Nitrogruppe in ein reaktiveres Amin für die anschließende Funktionalisierung beinhaltet.
Strategie A: Direkte Derivatisierung der Ketongruppe
Die Carbonylgruppe des Ketons ist ein ausgezeichneter Angriffspunkt für nukleophile Reagenzien. Die Bildung von Oximen und Hydrazonen sind robuste und hoch-effiziente Reaktionen zur Derivatisierung von Ketonen.[3][4][5]
A1: Oxim-Bildung
Die Reaktion mit Hydroxylamin führt zur Bildung eines Oxims. Oxime sind wichtige Zwischenprodukte in der organischen Synthese und können beispielsweise in der Beckmann-Umlagerung weiter umgesetzt werden.[4][6]
A2: Hydrazon-Bildung für die HPLC-Analyse
Die Umsetzung mit 2,4-Dinitrophenylhydrazin (DNPH) ergibt ein intensiv gefärbtes Hydrazon, das sich hervorragend für die quantitative Analyse mittels HPLC mit UV/Vis-Detektion eignet.[3][7]
Strategie B: Reduktion der Nitrogruppe und anschließende Derivatisierung des Amins
Die selektive Reduktion der aromatischen Nitrogruppe zu einem primären Amin eröffnet eine Fülle von weiteren Derivatisierungsmöglichkeiten. Es ist entscheidend, Reduktionsbedingungen zu wählen, die die Ketongruppe nicht angreifen.
B1: Selektive Reduktion der Nitrogruppe
Die chemoselektive Reduktion von Nitroarenen in Gegenwart von Ketonen kann mit verschiedenen Reagenzien erreicht werden, wobei sich Zinn(II)-chlorid (SnCl₂) in Ethanol als milde und effektive Methode erwiesen hat.[8][9][10]
B2: Derivatisierung des resultierenden Anilins
Das durch Reduktion erhaltene 1-(2-Amino-4-(trifluormethoxy)phenyl)propan-2-on kann anschließend über seine primäre Aminogruppe funktionalisiert werden.
-
Acylierung: Die Umsetzung mit einem Säurechlorid oder -anhydrid führt zur Bildung eines stabilen Amids.[11][12][13][14]
-
Fluoreszenzmarkierung mit Dansylchlorid: Für hoch-empfindliche Nachweismethoden kann das Amin mit Dansylchlorid umgesetzt werden, um ein stark fluoreszierendes Sulfonamid-Derivat zu erhalten.[1][15][16][17][18]
Experimentelle Protokolle
Die folgenden Protokolle sind als allgemeine Richtlinien zu verstehen und müssen möglicherweise für spezifische Anwendungen optimiert werden.
Protokoll A1: Synthese des Oxims von 1-(2-Nitro-4-(trifluormethoxy)phenyl)propan-2-on
Dieses Protokoll beschreibt die Umsetzung des Ketons mit Hydroxylaminhydrochlorid zur Bildung des entsprechenden Oxims.
Materialien:
-
1-(2-Nitro-4-(trifluormethoxy)phenyl)propan-2-on
-
Hydroxylaminhydrochlorid (NH₂OH·HCl)
-
Natriumacetat (CH₃COONa)
-
Ethanol
-
Wasser, destilliert
Durchführung:
-
Lösen Sie 1,0 g (3,83 mmol) 1-(2-Nitro-4-(trifluormethoxy)phenyl)propan-2-on in 20 mL Ethanol in einem 50-mL-Rundkolben.
-
In einem separaten Becherglas lösen Sie 0,40 g (5,75 mmol) Hydroxylaminhydrochlorid und 0,94 g (11,49 mmol) Natriumacetat in 10 mL Wasser.
-
Geben Sie die wässrige Lösung zur ethanolischen Lösung des Ketons.
-
Erhitzen Sie die Reaktionsmischung für 2 Stunden unter Rückfluss.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach vollständiger Umsetzung kühlen Sie die Mischung auf Raumtemperatur ab und geben Sie sie in 100 mL Eiswasser.
-
Filtrieren Sie den ausgefallenen Feststoff ab, waschen Sie ihn gründlich mit kaltem Wasser und trocknen Sie ihn im Vakuum.
Erwartete Ergebnisse:
| Parameter | Wert |
| Ausbeute | > 90% |
| Reinheit (HPLC) | > 95% |
| Aussehen | Weißer bis leicht gelblicher Feststoff |
Protokoll A2: Bildung des 2,4-Dinitrophenylhydrazons für die HPLC-Analyse
Dieses Protokoll beschreibt die Derivatisierung des Ketons mit DNPH zur quantitativen Analyse.
Materialien:
-
1-(2-Nitro-4-(trifluormethoxy)phenyl)propan-2-on
-
2,4-Dinitrophenylhydrazin (DNPH)
-
Schwefelsäure, konzentriert
-
Ethanol
-
Acetonitril (HPLC-Qualität)
Durchführung:
-
DNPH-Reagenz herstellen: Lösen Sie 0,2 g DNPH in 100 mL Acetonitril. Geben Sie vorsichtig 1 mL konzentrierte Schwefelsäure hinzu.
-
Probenvorbereitung: Lösen Sie eine genau abgewogene Menge von 1-(2-Nitro-4-(trifluormethoxy)phenyl)propan-2-on in Acetonitril, um eine Stammlösung (z.B. 1 mg/mL) herzustellen.
-
Derivatisierung: Mischen Sie 100 µL der Probenlösung mit 900 µL des DNPH-Reagenzes in einem geeigneten Reaktionsgefäß.
-
Verschließen Sie das Gefäß und lassen Sie die Reaktion für 30 Minuten bei Raumtemperatur im Dunkeln ablaufen.
-
Injizieren Sie eine Aliquote der Reaktionslösung direkt in das HPLC-System.
HPLC-Bedingungen (Beispiel):
| Parameter | Wert |
| Säule | C18-Umkehrphasensäule (z.B. 4,6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient aus Wasser und Acetonitril |
| Flussrate | 1,0 mL/min |
| Detektion | UV/Vis bei 365 nm |
Protokoll B1: Selektive Reduktion der Nitrogruppe
Dieses Protokoll beschreibt die Reduktion der Nitrogruppe zu einem primären Amin unter Erhalt der Ketongruppe.[8]
Materialien:
-
1-(2-Nitro-4-(trifluormethoxy)phenyl)propan-2-on
-
Zinn(II)-chlorid-Dihydrat (SnCl₂·2H₂O)
-
Ethanol, absolut
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Ethylacetat
Durchführung:
-
Lösen Sie 1,0 g (3,83 mmol) 1-(2-Nitro-4-(trifluormethoxy)phenyl)propan-2-on in 30 mL absolutem Ethanol in einem 100-mL-Rundkolben.
-
Geben Sie 4,32 g (19,15 mmol) Zinn(II)-chlorid-Dihydrat portionsweise unter Rühren hinzu.
-
Erhitzen Sie die Reaktionsmischung für 4 Stunden bei 70 °C unter Rühren.
-
Überwachen Sie die Reaktion mittels DC.
-
Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab und entfernen Sie das Ethanol unter reduziertem Druck.
-
Lösen Sie den Rückstand in Ethylacetat und neutralisieren Sie die Mischung vorsichtig durch Zugabe von gesättigter NaHCO₃-Lösung, bis die Gasentwicklung aufhört und der pH-Wert basisch ist.
-
Extrahieren Sie die wässrige Phase dreimal mit Ethylacetat.
-
Vereinigen Sie die organischen Phasen, waschen Sie sie mit gesättigter Kochsalzlösung, trocknen Sie sie über wasserfreiem Natriumsulfat und entfernen Sie das Lösungsmittel im Vakuum, um das Rohprodukt zu erhalten.
Erwartete Ergebnisse:
| Parameter | Wert |
| Ausbeute | > 85% |
| Produkt | 1-(2-Amino-4-(trifluormethoxy)phenyl)propan-2-on |
| Aussehen | Öl oder niedrig schmelzender Feststoff |
Protokoll B2: Fluoreszenzmarkierung mit Dansylchlorid
Dieses Protokoll beschreibt die Derivatisierung des durch Reduktion erhaltenen Amins mit Dansylchlorid für die HPLC-Analyse mit Fluoreszenzdetektion.[1]
Materialien:
-
1-(2-Amino-4-(trifluormethoxy)phenyl)propan-2-on (aus Protokoll B1)
-
Dansylchlorid
-
Aceton
-
Carbonat-Bicarbonat-Puffer (100 mM, pH 9,8)
Durchführung:
-
Dansylchlorid-Lösung: Bereiten Sie eine 10 mg/mL Lösung von Dansylchlorid in Aceton vor.
-
Probenlösung: Lösen Sie das Amin-Produkt in Acetonitril (z.B. 1 mg/mL).
-
Derivatisierung: In einem Reaktionsgefäß mischen Sie 100 µL der Probenlösung, 200 µL des Carbonat-Bicarbonat-Puffers und 200 µL der Dansylchlorid-Lösung.
-
Mischen Sie gut und inkubieren Sie die Mischung für 45 Minuten bei 60 °C im Dunkeln.
-
Kühlen Sie die Lösung auf Raumtemperatur ab und filtrieren Sie sie vor der Injektion in das HPLC-System.
HPLC-Bedingungen (Beispiel):
| Parameter | Wert |
| Säule | C18-Umkehrphasensäule |
| Mobile Phase | Gradient aus Wasser und Acetonitril |
| Flussrate | 1,0 mL/min |
| Detektion | Fluoreszenz (Ex: 340 nm, Em: 525 nm) |
Visualisierung der Arbeitsabläufe und Mechanismen
Die folgenden Diagramme, erstellt in der DOT-Sprache von Graphviz, illustrieren die beschriebenen experimentellen Arbeitsabläufe und Reaktionsmechanismen.
Abbildung 1: Experimentelle Arbeitsabläufe für die Derivatisierung.
Abbildung 2: Vereinfachte Reaktionsmechanismen.
Wissenschaftliche Integrität und Kausalität
Die Auswahl der hier vorgestellten Protokolle basiert auf etablierten und gut dokumentierten chemischen Transformationen.
-
Kausalität der experimentellen Entscheidungen:
-
Die Oxim- und Hydrazonbildung sind klassische Kondensationsreaktionen von Carbonylverbindungen. Sie verlaufen in der Regel mit hohen Ausbeuten und sind unempfindlich gegenüber den anderen funktionellen Gruppen im Molekül. Die Verwendung von DNPH ist ein Standardverfahren in der analytischen Chemie, da die resultierenden Hydrazone eine starke Absorption im sichtbaren Bereich aufweisen, was eine empfindliche Detektion ermöglicht.[3][7]
-
Die selektive Reduktion der Nitrogruppe in Gegenwart eines Ketons ist eine anspruchsvollere Aufgabe. Katalytische Hydrierungen mit Standardkatalysatoren wie Pd/C würden auch die Ketongruppe reduzieren. Reagenzien wie Zinn(II)-chlorid sind bekannt für ihre Chemoselektivität bei der Reduktion von aromatischen Nitrogruppen, da sie unter den gewählten Bedingungen die Carbonylgruppe nicht angreifen.[8][9]
-
Die Derivatisierung des Amins mit Dansylchlorid erfolgt unter basischen Bedingungen, um die Nukleophilie des Amins zu gewährleisten.[1][15] Die resultierende Sulfonamidbindung ist chemisch sehr stabil, und der Dansyl-Rest ist ein exzellenter Fluorophor, was den Nachweis im Picomol- bis Femtomol-Bereich ermöglicht.
-
-
Selbst-validierendes System: Jedes Protokoll enthält einen Schritt zur Überwachung des Reaktionsfortschritts (z.B. mittels DC oder HPLC). Die Charakterisierung der Produkte mittels Standardanalytik (NMR, MS, IR) ist zur Validierung der erfolgreichen Derivatisierung unerlässlich. Die quantitativen Methoden (Protokolle A2 und B2) sollten durch die Erstellung von Kalibrierkurven mit authentischen Standards validiert werden, um Linearität, Nachweisgrenzen und Wiederfindungsraten zu bestimmen.
Referenzen
-
ACS Publications. (2006). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir−f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. The Journal of Organic Chemistry. [Link]
-
PubMed. (2022). Direct Asymmetric Reductive Amination of Alkyl (Hetero)Aryl Ketones by an Engineered Amine Dehydrogenase. [Link]
-
NIH. (2019). Targeted quantification of amino acids by dansylation. [Link]
-
Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination. [Link]
-
RSC Publishing. (2016). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions. [Link]
-
IJCRT.org. (2020). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. [Link]
-
StackExchange. (2015). How can an aromatic ketone be reduced in the presence of a nitro group?[Link]
-
Master Organic Chemistry. (2018). Beckmann Rearrangement. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
GL Sciences. LB805 - Analysis of nonvolatile amines (prelabel derivatization by Dansyl Chloride). [Link]
-
IJCPS. (2014). Mild and Eco-Friendly Acylation of Amines using Solid Acid Catalyst- A Green Route. [Link]
-
Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]
-
Wikipedia. Hydrazone. [Link]
-
ResearchGate. (2015). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. [Link]
-
ResearchGate. (2019). Reductive amination of aryl substituted ketones and aldehydes to primary amines. [Link]
-
Taylor & Francis Online. (2006). Catalytic Transfer Hydrogenation of Nitro Arenes, Aldehydes, and Ketones with Propan-2-ol and KOH/NaOH over Mixed Metal Oxides. Synthetic Communications. [Link]
-
ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]
-
American Chemical Society. (1995). 1-Methyl-1-(2,4-dinitrophenyl)hydrazine as a New Reagent for the HPLC Determination of Aldehydes. [Link]
-
PubMed. (1998). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. [Link]
-
ACS Publications. (1983). The selective reduction of meta- (and para-) nitroacetophenone. [Link]
-
Chemistry Learner. Oxime: Definition, Structure, Formation, and Compounds. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
Google Patents. (2013). WO2013008256A1 - One pot acylation of aromatic amines.
-
Wikipedia. Oxime. [Link]
-
NIH. (2019). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. [Link]
-
ACS Publications. (1991). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Analytical Chemistry. [Link]
-
ResearchGate. (2014). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. [Link]
-
RSC Publishing. (2023). Blue-LED activated photocatalytic hydrogenation of nitroarenes with Cu2O/CuO heterojunctions. [Link]
-
ChemTube3D. Oxime formation. [Link]
-
Ask this paper. (2009). selective-catalytic-hydrogenation-of-functionalized-nitroarenes-an-update. [Link]
-
Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]
-
Google Patents. (2017). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
-
Applied Chemical Industry. (2016). Determination of Hydrazine in Clozapine by Precolumn Derivatization High Performance Liquid Chromatography Method. [Link]
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NIH. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD.. Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. [Link]
-
ResearchGate. (2007). (PDF) Derivatization in Mass Spectrometry– 3. Alkylation (Arylation). [Link]
-
MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. [Link]
-
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Cell. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. [Link]
-
Beilstein Journals. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
-
ResearchGate. (2021). Homologation of Ketones: Direct Transformation of Alkyl Ketones to Aryl Ketones via Photoredox Catalyzed Deacylation-Aroylation Sequence. [Link]
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MDPI. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. [Link]
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Topic: Analytical Methods for the Quantification of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide detailing robust analytical methodologies for the quantitative analysis of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one. This compound, featuring both a nitro group and a trifluoromethoxy moiety, is characteristic of a modern synthetic intermediate or a potential process-related impurity in pharmaceutical manufacturing. The unique electronic properties imparted by the trifluoromethoxy group are of high interest in medicinal chemistry for enhancing metabolic stability and bioavailability.[1] Consequently, the precise and accurate quantification of this compound is critical for ensuring process control, API (Active Pharmaceutical Ingredient) purity, and regulatory compliance. This guide presents three orthogonal, validated analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile profiling and identification, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ultra-sensitive trace-level quantification. Each protocol is detailed with an emphasis on the scientific rationale behind methodological choices, ensuring adaptability and reliability.
Introduction: The Analytical Imperative
The compound this compound (CAS 57330-59-3) represents a class of complex organic molecules increasingly prevalent in drug discovery and development.[2] The trifluoromethoxy (-OCF3) group is a key pharmacophore that can modulate a molecule's physicochemical properties.[1][3] Its presence, along with a reactive nitroaromatic system, necessitates stringent analytical control whether the compound is a key starting material, an intermediate, or an impurity.
The objective of any analytical measurement is to obtain consistent, reliable, and accurate data.[4] Validated analytical methods are therefore a cornerstone of Good Manufacturing Practices (GMP) and are mandated by regulatory agencies like the FDA and EMA to ensure product quality and patient safety.[5] This guide provides the foundational protocols to develop and validate such methods.
Methodology I: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Principle of Application: RP-HPLC is the workhorse of pharmaceutical analysis, offering robustness, precision, and cost-effectiveness for quantifying API and impurity levels. The aromatic nature and the presence of the nitro group—a strong chromophore—make this compound an ideal candidate for UV detection. This method is best suited for routine quality control, purity assessments, and content uniformity testing where concentration levels are typically above 0.05%.
The choice of stationary phase is critical. While a standard C18 column provides excellent hydrophobic retention, a Phenyl-Hexyl column can offer alternative selectivity through π-π interactions with the analyte's aromatic ring.[6] The use of methanol as an organic modifier can enhance these interactions, leading to improved resolution from closely related impurities.[6]
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Further dilute as necessary to fall within the calibration range (e.g., 1-100 µg/mL).
-
-
Calibration Standards: Prepare a series of at least five calibration standards from a certified reference standard, bracketing the expected sample concentration.
-
Chromatographic Conditions: The following conditions provide a robust starting point for method development.
| Parameter | Condition A: Standard C18 | Condition B: Phenyl-Hexyl | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | C18 provides general-purpose hydrophobic retention. Phenyl-Hexyl offers orthogonal selectivity via π-π stacking.[6] |
| Mobile Phase A | Water | Water | Standard aqueous phase for RP chromatography. |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile is a strong solvent. Methanol can enhance π-π interactions on the phenyl phase.[6] |
| Gradient | 0-20 min: 30% to 90% B | 0-20 min: 40% to 95% B | A gradient elution ensures the separation of potential impurities with varying polarities and timely elution of the main analyte. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | 30 °C | Controlled temperature ensures retention time stability. |
| Injection Vol. | 10 µL | 10 µL | |
| Detection | 254 nm or λmax | 254 nm or λmax | The nitroaromatic structure ensures strong absorbance in the UV region. A DAD can be used to determine the optimal wavelength (λmax). |
Workflow & Visualization
Methodology II: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Application: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] It provides excellent chromatographic separation and definitive identification based on mass spectra. This method is particularly useful for identifying the target analyte and any related volatile impurities that may not be observed by HPLC, such as residual solvents or low molecular weight by-products. The analyte's structure is similar to 1-phenyl-2-propanone (P2P), a compound routinely analyzed by GC-MS.[8] For quantitative analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity.[9]
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Sample Preparation:
-
Prepare a stock solution of the sample in a volatile, GC-compatible solvent such as ethyl acetate or dichloromethane (e.g., 1 mg/mL).
-
Prepare calibration standards by serial dilution of a reference standard stock solution in the same solvent.
-
-
GC-MS Conditions:
| Parameter | Condition | Rationale |
| Column | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film | A low-polarity, robust column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace analysis. A split injection can be used for higher concentrations. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature gradient is necessary to ensure good peak shape and elution of the analyte and potential impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for Electron Ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI provides reproducible fragmentation patterns for library matching and structural elucidation.[7] |
| Acquisition Mode | Full Scan (m/z 50-400) for identification; SIM for quantification | Full scan is used for initial identification by comparing spectra to libraries (e.g., NIST).[7] SIM mode significantly improves the signal-to-noise ratio for target quantification. |
| SIM Ions | To be determined experimentally. Select 3-4 characteristic, abundant ions from the analyte's EI mass spectrum. |
Workflow & Visualization
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Application Note: A Robust HPLC-MS/MS Method for the Quantitative Analysis of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one
Abstract
This document details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the analysis of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one. This compound, characterized by its nitroaromatic and trifluoromethoxy moieties, is of interest in pharmaceutical development and chemical synthesis, often as an intermediate or a potential impurity. Given the need for precise quantification at trace levels, a robust analytical method is paramount. This application note provides a comprehensive protocol, from sample preparation to data acquisition, grounded in the physicochemical properties of the analyte. We explain the rationale behind the selection of a reverse-phase chromatographic system and negative-mode Electrospray Ionization (ESI), providing a self-validating protocol for researchers in drug development and quality control.
Introduction and Scientific Principles
The analysis of complex organic molecules like this compound requires a technique that offers both high separation efficiency and selective detection. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose, providing unparalleled sensitivity and specificity.[1]
Rationale for Analytical Strategy
The molecular structure of the target analyte dictates the optimal analytical approach. Key features include:
-
Aromatic System & Hydrophobicity : The substituted phenyl ring and the trifluoromethoxy group (-OCF3) impart significant hydrophobic character to the molecule. This makes Reverse-Phase (RP) HPLC the ideal separation technique, where a nonpolar stationary phase is used with a polar mobile phase.[2][3] A C18 column is selected as the industry standard for retaining such hydrophobic compounds effectively.
-
Electronegative Moieties : The presence of a nitro group (-NO2) and the highly electronegative trifluoromethoxy group makes the molecule particularly amenable to forming stable negative ions. Therefore, Electrospray Ionization (ESI) in Negative Ion Mode is the chosen method for mass spectrometric detection.[4] This approach is expected to yield a strong signal for the deprotonated molecule or a molecular anion, enhancing sensitivity.
-
Need for Specificity : To ensure unambiguous identification and quantification, especially in complex matrices, Tandem Mass Spectrometry (MS/MS) is employed. By selecting the precursor ion and monitoring its specific fragment ions (a technique known as Multiple Reaction Monitoring or MRM), chemical noise is minimized, and the signal-to-noise ratio is significantly improved.[5][6]
This method is designed to be a robust starting point for researchers, which can be further validated according to specific regulatory guidelines (e.g., FDA or ICH).[7][8]
Materials and Reagents
-
Analyte: this compound, Reference Standard (>98% purity)
-
Solvents: HPLC-grade or LC-MS grade Acetonitrile, Methanol, and ultrapure Water.[9]
-
Additives: Formic Acid (LC-MS grade, >99%)
-
Equipment:
-
HPLC system with a binary pump, degasser, autosampler, and column oven (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Triple Quadrupole or Q-TOF Mass Spectrometer with an ESI source (e.g., Sciex 7500, Thermo Scientific TSQ Altis)
-
Analytical balance, vortex mixer, centrifuge
-
Syringe filters (0.22 µm, PTFE or Nylon)
-
Experimental Protocols
Protocol 1: Preparation of Standards and Samples
Accurate preparation is critical for reproducible results. All preparations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
A. Standard Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask.
-
Dissolve and bring to volume with Acetonitrile.
-
Cap and vortex for 30 seconds to ensure complete dissolution. This stock solution is stable for several weeks when stored at 2-8°C.
B. Working Standard Solutions
-
Perform serial dilutions of the stock solution using a 50:50 (v/v) mixture of Acetonitrile and Water to prepare a calibration curve.
-
A suggested concentration range is 1 ng/mL to 1000 ng/mL.
-
Transfer an aliquot of each working standard to an autosampler vial for analysis.
C. Sample Preparation (Dilute-and-Shoot for Clean Matrices) This protocol is suitable for samples where the analyte is in a relatively clean matrix, such as reaction mixtures dissolved in organic solvents.
-
Dilute an aliquot of the sample with 50:50 Acetonitrile/Water to bring the expected analyte concentration within the calibration range.
-
Vortex for 30 seconds.
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.[10]
D. Sample Preparation (Protein Precipitation for Biological Matrices, e.g., Plasma) This is a common technique for removing proteins from biological samples, which can interfere with the analysis and foul the HPLC column.[10][11]
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold Acetonitrile (containing an internal standard, if used).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approx. 40°C.[5][12]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water/Acetonitrile with 0.1% Formic Acid).
-
Vortex, centrifuge again to pellet any remaining particulates, and transfer to an autosampler vial.
Protocol 2: HPLC-MS/MS Instrumental Method
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.
Table 1: Optimized HPLC Parameters
| Parameter | Value | Rationale |
|---|---|---|
| HPLC Column | C18, 2.1 x 100 mm, 1.8 µm | Standard for reverse-phase separation of hydrophobic molecules; smaller particle size enhances resolution.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and helps create sharp, symmetrical peak shapes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the hydrophobic analyte. |
| Gradient Elution | 0-1 min: 10% B; 1-7 min: 10-95% B; 7-8 min: 95% B; 8-8.1 min: 95-10% B; 8.1-10 min: 10% B | A gradient ensures efficient elution of the analyte while separating it from early-eluting polar impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring optimal efficiency. |
| Column Temperature | 40 °C | Reduces mobile phase viscosity and improves peak shape and reproducibility. |
| Injection Volume | 5 µL | A small volume minimizes potential peak distortion. |
Table 2: Optimized Mass Spectrometer Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative | The nitro and trifluoromethoxy groups stabilize a negative charge, leading to high sensitivity.[4] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity for quantification. |
| Precursor Ion (Q1) | m/z 262.0 | Corresponds to the [M-H]⁻ ion of the analyte (Exact Mass: 263.0354). |
| Product Ions (Q3) | m/z 216.0 (Quantifier), m/z 186.0 (Qualifier) | Specific fragments used for confirmation and quantification (see Section 4.2). |
| Capillary Voltage | -3500 V | Optimized for stable spray and maximum ion generation. |
| Source Temperature | 150 °C | Helps in desolvation of the ESI droplets. |
| Desolvation Gas | Nitrogen, 800 L/hr at 450 °C | High flow and temperature are required to efficiently remove solvent from the ESI droplets. |
| Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell. |
| Collision Energy | Optimized for each transition (e.g., -15 eV for 262->216; -25 eV for 262->186) | The energy required to produce the desired fragment ions. |
Expected Results and Data Analysis
Chromatography
Under the specified HPLC conditions, the analyte is expected to be well-retained and elute as a sharp, symmetric peak with a retention time of approximately 5-6 minutes.
Mass Spectrometry and Fragmentation
The molecular formula of the analyte is C₁₀H₈F₃NO₄, with a monoisotopic mass of 263.0354 Da. In negative ESI mode, the expected precursor ion is the deprotonated molecule [M-H]⁻ at m/z 262.0 .
Upon collision-induced dissociation (CID) in the mass spectrometer's collision cell, this precursor ion is expected to fragment in a predictable manner. A plausible fragmentation pathway is outlined below. The loss of the nitro group (NO₂) is a characteristic fragmentation for nitroaromatic compounds.
-
Precursor Ion [M-H]⁻: m/z 262.0
-
Fragmentation 1 (Quantifier): Loss of NO₂ (46 Da) -> m/z 216.0
-
Fragmentation 2 (Qualifier): Subsequent loss of CH₂O (30 Da) from the m/z 216.0 fragment -> m/z 186.0
Conclusion
This application note presents a detailed, robust, and highly sensitive HPLC-MS/MS method for the quantitative analysis of this compound. The described protocols, leveraging reverse-phase chromatography and negative-mode ESI-MS/MS, are grounded in the specific chemical properties of the analyte. By providing a comprehensive explanation for each experimental choice, this guide serves as a complete starting point for method implementation and validation in research, pharmaceutical development, and quality control laboratories.
References
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
- Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene.
- Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis.
- U.S. Environmental Protection Agency. (n.d.).
- Gethings, L. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- Biocompare. (2019). Prepping Small Molecules for Mass Spec.
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- BenchChem. (2025).
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Geng, X., et al. (n.d.). Determination of the Nitrofuran Metabolites in Seafood using Ultra High-Performance Liquid Chromatography - Tandem Mass Spectrometry. PerkinElmer.
- Valera-Tarifa, N. M., et al. (2014). Determination of nitrofuran metabolites in seafood by ultra high performance liquid chromatography coupled to triple quadrupole tandem mass spectrometry. Journal of Food Composition and Analysis.
- Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals.
- Guiraldelli, A. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA.
- Yang, J., et al. (2022).
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- 4. Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. unitedchem.com [unitedchem.com]
Application Note: Regioselective Nitration of 1-(4-(trifluoromethoxy)phenyl)propan-2-one for the Synthesis of Pharmaceutical Intermediates
Introduction
Aromatic nitro compounds are fundamental building blocks in organic synthesis, serving as precursors to a wide array of functional groups essential for the development of pharmaceuticals, agrochemicals, and dyes.[1] The introduction of a nitro group onto an aromatic ring via electrophilic aromatic substitution is a cornerstone of synthetic chemistry. This application note provides a detailed experimental protocol for the nitration of 1-(4-(trifluoromethoxy)phenyl)propan-2-one, a compound of interest in medicinal chemistry due to the presence of the trifluoromethoxy group, which can enhance metabolic stability and lipophilicity of drug candidates.
The nitration of substituted benzenes is governed by the electronic and steric effects of the substituents. In the case of 1-(4-(trifluoromethoxy)phenyl)propan-2-one, the trifluoromethoxy (-OCF₃) group is a deactivating but ortho, para-directing group.[2] Conversely, the 1-(propan-2-one) moiety is a deactivating and meta-directing group. The regiochemical outcome of the nitration will be determined by the interplay of these directing effects. Due to the stronger directing influence of the trifluoromethoxy group, the primary product expected is the result of nitration at the position ortho to the trifluoromethoxy group.
This protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide to the synthesis, purification, and characterization of the nitrated product.
Reaction Scheme
Caption: Electrophilic nitration of 1-(4-(trifluoromethoxy)phenyl)propan-2-one.
Materials and Reagents
| Reagent | Grade | Supplier |
| 1-(4-(trifluoromethoxy)phenyl)propan-2-one | ≥98% | Commercial Source |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent, ≥95% | Major Supplier |
| Concentrated Nitric Acid (HNO₃) | ACS Reagent, 70% | Major Supplier |
| Dichloromethane (CH₂Cl₂) | ACS Reagent, ≥99.5% | Major Supplier |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | Laboratory Prepared | - |
| Saturated Sodium Chloride Solution (Brine) | Laboratory Prepared | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major Supplier |
| Ethyl Acetate | ACS Reagent, ≥99.5% | Major Supplier |
| Hexanes | ACS Reagent, ≥98.5% | Major Supplier |
| Deionized Water | - | - |
| Ice | - | - |
Experimental Protocol
Preparation of the Nitrating Mixture
Caution: The preparation of the nitrating mixture is highly exothermic and must be performed in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
In a 50 mL Erlenmeyer flask, place 10 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly, with constant swirling, add 10 mL of concentrated nitric acid dropwise to the cold sulfuric acid.
-
Keep the nitrating mixture in the ice bath until ready for use.
Nitration Reaction
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 5.0 g of 1-(4-(trifluoromethoxy)phenyl)propan-2-one in 20 mL of concentrated sulfuric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the solution of the starting material over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below 5 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent.
Work-up and Isolation
-
Once the reaction is complete, slowly and carefully pour the reaction mixture into a 500 mL beaker containing approximately 200 g of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Allow the ice to melt completely. The crude product may appear as a pale yellow solid or oil.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence may occur), and 50 mL of saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
-
Column Chromatography: If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Characterization
The structure and purity of the final product, 1-(2-nitro-4-(trifluoromethoxy)phenyl)propan-2-one, should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and regiochemistry of the nitration.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C=O, NO₂, C-O-C).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the crystalline product.
Experimental Workflow
Caption: Step-by-step experimental workflow for the nitration of 1-(4-(trifluoromethoxy)phenyl)propan-2-one.
Safety Precautions
-
Handling of Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[3][4] Always handle them in a chemical fume hood and wear appropriate PPE, including chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.[5][6]
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.[2] Always add the nitrating mixture slowly to the cooled substrate solution.
-
Quenching: The quenching of the reaction mixture with ice water should be done slowly and with caution to control the exothermic release of heat.
-
Waste Disposal: Dispose of all chemical waste, including acidic aqueous layers and organic solvents, according to institutional and local environmental regulations.[6]
Expected Results and Discussion
The nitration of 1-(4-(trifluoromethoxy)phenyl)propan-2-one is expected to yield primarily this compound. The regioselectivity is driven by the ortho, para-directing effect of the trifluoromethoxy group. The formation of the 3-nitro isomer (meta to the trifluoromethoxy group) is expected to be a minor product.
The successful synthesis of the target compound provides a valuable intermediate for further functionalization. The nitro group can be readily reduced to an amine, which can then be used in a variety of coupling reactions to build more complex molecular architectures for drug discovery programs.
References
- BenchChem. (2025). Technical Support Center: Regioselective Nitration of Trifluoromethoxybenzene.
- BenchChem. (2025). Application Note: The nitration of trifluoromethoxybenzene.
-
University of California. (2012). Nitrates - Standard Operating Procedure. Retrieved from [Link]
-
University of Washington. (n.d.). Nitric Acid Safety. Retrieved from [Link]
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]
- Olah, G. A., et al. (1987). Aromatic substitution. 53. Electrophilic nitration, halogenation, acylation, and alkylation of (.alpha.,.alpha.,.alpha.-trifluoromethoxy)benzene. Journal of the American Chemical Society, 109(12), 3708–3713.
-
YouTube. (2024). Nitration reaction safety. Retrieved from [Link]
-
UC Center for Laboratory Safety. (2012). Nitrates Standard Operating Procedure. Retrieved from [Link]
-
ResearchGate. (2021). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Recent advances in the synthesis of aromatic nitro compounds. Retrieved from [Link]
Sources
Scale-Up Synthesis of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one, a key intermediate in the development of various pharmaceuticals and agrochemicals. The protocol herein details a robust and scalable palladium-catalyzed α-arylation of acetone with 1-chloro-2-nitro-4-(trifluoromethoxy)benzene. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, safety protocols, and process optimization strategies essential for transitioning from laboratory to pilot-plant or industrial scale production.
Introduction
Nitroaromatic compounds are fundamental building blocks in organic synthesis, widely utilized in the production of dyes, polymers, pesticides, and explosives.[1] The target molecule, this compound, is of significant interest due to the presence of the nitro group, which can be readily transformed into an amino group for further functionalization, and the trifluoromethoxy substituent, known to enhance metabolic stability and lipophilicity in bioactive molecules.
The synthesis of α-aryl ketones has been a long-standing challenge in organic chemistry. Traditional methods often suffer from harsh reaction conditions, limited substrate scope, and poor yields. The advent of palladium-catalyzed cross-coupling reactions has revolutionized this field, offering a mild and efficient route to these valuable compounds.[2] This guide focuses on the palladium-catalyzed mono-α-arylation of acetone, a readily available and cost-effective starting material, with 1-chloro-2-nitro-4-(trifluoromethoxy)benzene.[3][4]
Reaction Scheme
Figure 1: Overall reaction for the synthesis of the target compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene | ≥98% | Commercially Available | Starting material. |
| Acetone | Anhydrous, ≥99.5% | Commercially Available | Reagent and solvent. |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% trace metals basis | Commercially Available | Palladium precursor. |
| RuPhos | ≥98% | Commercially Available | Ligand. |
| Potassium Phosphate (K₃PO₄) | ≥98% | Commercially Available | Base. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Co-solvent. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography and recrystallization. |
| Celite® | - | Commercially Available | Filtration aid. |
Equipment
-
Jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet.
-
Temperature control unit (heating/cooling circulator).
-
Addition funnel.
-
Filtration apparatus (Büchner funnel or filter press for larger scale).
-
Rotary evaporator or falling film evaporator for solvent removal.
-
Vacuum distillation apparatus.
-
Recrystallization vessel.
-
Standard laboratory glassware.
Detailed Synthesis Protocol (100 g Scale)
I. Reaction Setup
Figure 2: Schematic of the reaction setup.
-
Inert Atmosphere: The jacketed glass reactor is thoroughly dried and purged with nitrogen to establish an inert atmosphere. This is crucial to prevent the deactivation of the palladium catalyst.
-
Reagent Charging: To the reactor, add 1-chloro-2-nitro-4-(trifluoromethoxy)benzene (100 g, 0.44 mol), palladium(II) acetate (0.99 g, 0.0044 mol, 1 mol%), RuPhos (2.05 g, 0.0044 mol, 1 mol%), and potassium phosphate (186.8 g, 0.88 mol).
-
Solvent Addition: Add anhydrous acetone (500 mL) and anhydrous toluene (500 mL) to the reactor. The use of a co-solvent like toluene can aid in solubility and temperature control.
II. Reaction Execution
-
Heating: The reaction mixture is heated to 80 °C with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique such as HPLC or GC-MS.
-
Reaction Time: The reaction is typically complete within 12-24 hours.
III. Work-up and Isolation
-
Cooling: Once the reaction is complete, the mixture is cooled to room temperature.
-
Filtration: The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst and inorganic salts. The filter cake is washed with ethyl acetate (2 x 100 mL).
-
Solvent Removal: The combined filtrates are concentrated under reduced pressure using a rotary evaporator to remove the majority of the acetone and toluene.
-
Extraction: The residue is dissolved in ethyl acetate (500 mL) and washed with water (3 x 250 mL) and brine (250 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
IV. Purification
Two primary methods are recommended for the purification of the final product on a large scale:
A. Recrystallization:
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of hexanes and ethyl acetate. The crude product should be highly soluble in hot ethyl acetate and sparingly soluble in cold hexanes.[5][6]
-
Procedure: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes turbid. Heat the mixture again until a clear solution is obtained, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation: The purified crystals are collected by filtration, washed with cold hexanes, and dried under vacuum.
B. Vacuum Distillation:
For larger quantities, vacuum distillation can be an effective purification method for aryl ketones.[7]
-
Setup: The crude product is transferred to a suitable distillation flask equipped with a vacuum distillation head and receiving flasks.
-
Distillation: The system is evacuated, and the temperature is gradually increased. The product is collected at the appropriate boiling point under reduced pressure.
Characterization Data
-
¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 8.4 Hz, 1H), 7.60 (s, 1H), 7.45 (d, J = 8.4 Hz, 1H), 4.05 (s, 2H), 2.25 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 205.1, 148.9, 147.2 (q, J = 1.8 Hz), 131.9, 128.8, 122.3 (q, J = 272.7 Hz), 121.8, 118.9, 49.8, 29.5.
-
EI-MS: m/z (%) = 263 (M⁺, 15), 221 (100), 193 (25), 173 (30). The fragmentation pattern is expected to show a prominent peak corresponding to the loss of the acetyl group.[8][9]
Scale-Up Considerations and Safety
Process Safety
-
Exothermic Reactions: Palladium-catalyzed cross-coupling reactions are known to be exothermic.[4][7][10][11] On a large scale, proper temperature control is critical to prevent a runaway reaction. The use of a jacketed reactor with a reliable temperature control unit is mandatory. The rate of heating should be carefully controlled, and emergency cooling capabilities should be in place.
-
Thermal Stability of Nitroaromatic Compounds: Nitroaromatic compounds can be thermally unstable and may decompose exothermically at elevated temperatures. It is crucial to determine the thermal stability of the starting material, product, and reaction mixture using techniques like Differential Scanning Calorimetry (DSC).
-
Handling of Reagents:
-
1-Chloro-2-nitro-4-(trifluoromethoxy)benzene: This compound is expected to be toxic and an irritant.[12][13] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Palladium Catalyst: Palladium compounds can be sensitizers. Avoid inhalation of dust and skin contact.
-
Potassium Phosphate: While generally considered safe, it can be irritating to the eyes and respiratory system. Handle in a well-ventilated area.
-
Process Optimization for Scale-Up
-
Catalyst Loading: While the protocol suggests 1 mol% of the palladium catalyst, further optimization to reduce the catalyst loading is economically and environmentally beneficial for large-scale production.
-
Ligand Selection: The choice of ligand is critical for the efficiency of the reaction, especially with electron-deficient aryl chlorides.[14] While RuPhos is a good starting point, screening other bulky, electron-rich phosphine ligands may lead to improved yields and reaction times.
-
Solvent Selection: The use of acetone as both a reagent and solvent is advantageous. However, for scale-up, the flammability and volatility of acetone need to be carefully managed. The addition of a higher-boiling co-solvent like toluene can improve temperature control.
-
Work-up and Purification: The filtration of the palladium catalyst can be challenging on a large scale. The use of a filter press may be necessary. For purification, recrystallization is often preferred for its simplicity and efficiency in removing impurities.[15] However, for very large quantities, distillation may be more practical.[3]
Waste Management
-
Palladium Recovery: Palladium is a precious metal, and its recovery from the spent catalyst is economically important. Several methods exist for palladium recovery, including acid leaching and precipitation.[16][17][18][19]
-
Solvent Recycling: Solvents used in the reaction and purification should be recovered and recycled where possible to minimize waste and reduce costs.
Conclusion
The palladium-catalyzed α-arylation of acetone with 1-chloro-2-nitro-4-(trifluoromethoxy)benzene provides a scalable and efficient route to this compound. By carefully considering the reaction parameters, implementing robust safety protocols, and optimizing the work-up and purification procedures, this synthesis can be successfully transitioned from the laboratory to an industrial scale. This application note serves as a detailed guide for researchers and process chemists to achieve this goal, enabling the production of this valuable intermediate for further applications in the pharmaceutical and agrochemical industries.
References
- Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011). Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Journal of the American Chemical Society, 133(14), 5194–5197.
- Yang, Q., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(12), 2608-2634.
- Stradiotto, M., Hesp, K. D., & Lundgren, R. J. (2011). Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Journal of the American Chemical Society, 133(14), 5194-5197.
- Yang, Q. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University Process Safety & Assurance Center (P2SAC) Spring 2022 Conference.
- WizardZph. (2023).
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- Couto, R. A., et al. (2022). Electrochemical Metal Recycling: Recovery of Palladium from Solution and In Situ Fabrication of Palladium-Carbon Catalysts via Impact Electrochemistry. Journal of the American Chemical Society, 144(40), 18467–18477.
- Creative Chemistry. (n.d.).
- Loba Chemie. (2016). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS.
- Chen, C.-Y., et al. (2021). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Chemical Science, 12(43), 14467-14474.
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- Working Project on Recovery of Palladium from Industrial Spent Catalyst. (2025).
- University of Rochester, Department of Chemistry. (n.d.).
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- Beller, M., et al. (2004). Progress in the Palladium‐Catalyzed α‐Arylation of Ketones with Chloroarenes.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Nitro-4-(trifluoromethoxy)benzene.
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2023). SAFETY DATA SHEET - 1-(Chloromethyl)-4-(trifluoromethoxy)benzene.
- Reddit. (2023).
- Hartwig, J. F. (2004). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 37(11), 852-860.
- Airgas. (2021). SAFETY DATA SHEET - 1-Chloro-4-(trifluoromethyl)benzene.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Griebenow, N., et al. (2006). Palladium-catalyzed α-arylation of ketones on solid support: Scope and limitations. Tetrahedron Letters, 47(35), 6267-6270.
- Chemistry LibreTexts. (2023).
- Park, N. H., et al. (2016). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. Organic Letters, 18(13), 3142-3145.
- Hartwig, J. F., et al. (2008). Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. Journal of the American Chemical Society, 130(42), 13848–13849.
- Montgomery, T. P., & Morken, J. P. (2024). Approach Toward Stereoselective α‐Arylation by Pd/Cu‐Catalyzed Arylboration of Electron Deficient Alkenes.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- Oakwood Chemical. (n.d.). 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
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- Stoyanova, R., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 4(3), 33.
- University of California, Los Angeles. (n.d.).
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
- PubChem. (n.d.). 2-Nitro-1-[4-(trifluoromethyl)phenyl]propan-1-ol.
- ResearchGate. (2025). 1H and13C NMR study of 2-substituted phenyl methyl sulphides.
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- MassBank. (2008). 1-phenylpropan-2-one.
- Heller, S. R., & Milne, G. W. A. (1978).
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Application Notes and Protocols for 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one in Drug Discovery
Abstract
This technical guide provides an in-depth exploration of the utility of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one as a versatile starting material in contemporary drug discovery. We delineate its potential applications, leveraging its unique combination of a bioreducible nitro group and a trifluoromethoxy-substituted phenyl ring, a moiety frequently associated with enhanced metabolic stability and target affinity. Two primary applications are detailed: its use as a precursor for hypoxia-activated prodrugs and as a scaffold for the synthesis of novel kinase inhibitors. This document furnishes detailed, step-by-step protocols for the synthesis of heterocyclic derivatives, including quinolines, indoles, and pyrazoles, as well as methodologies for their biological evaluation.
Introduction: A Molecule of Bivalent Potential
The strategic design of small molecule therapeutics often hinges on the judicious selection of functional groups that confer desirable pharmacokinetic and pharmacodynamic properties. The compound this compound presents a compelling scaffold for medicinal chemists, embodying a confluence of two powerful moieties: a nitroaromatic system and a trifluoromethoxy-substituted phenyl ring.
The nitroaromatic group is a well-established pharmacophore, particularly in the development of antimicrobial and anticancer agents. Its biological activity is often contingent on the reductive metabolism of the nitro group, a process that is significantly enhanced in hypoxic environments, such as those found in solid tumors and anaerobic bacterial colonies. This bioactivation transforms a relatively inert prodrug into a cytotoxic agent, offering a pathway to targeted therapies.[1][2]
Conversely, the trifluoromethoxy group is a highly sought-after substituent in modern drug design. It is known to enhance metabolic stability, lipophilicity, and binding affinity by virtue of its strong electron-withdrawing nature and the unique properties of fluorine.[3] The incorporation of this group has been a successful strategy in the development of a wide range of therapeutics, including kinase inhibitors.
This guide, therefore, puts forth a prospective framework for the utilization of this compound in drug discovery campaigns, focusing on two promising avenues:
-
Hypoxia-Activated Prodrugs: Leveraging the bioreductive activation of the nitro group for targeted cytotoxicity in low-oxygen environments.
-
Kinase Inhibitor Scaffolds: Employing the trifluoromethoxy-phenyl-propanone backbone for the synthesis of novel heterocyclic compounds with potential kinase inhibitory activity.
Section 1: Application as a Hypoxia-Activated Prodrug Precursor
The hypoxic microenvironment of solid tumors presents a significant challenge to conventional cancer therapies but also an opportunity for targeted drug delivery.[2][4] Hypoxia-activated prodrugs (HAPs) are designed to be selectively activated under low-oxygen conditions, thereby minimizing off-target toxicity. The nitro group of this compound serves as an ideal trigger for such an approach.
Mechanism of Bioreductive Activation
The central premise of this application is the enzymatic reduction of the nitro group to a more reactive species, such as a nitroso, hydroxylamine, or amine derivative. This transformation is catalyzed by nitroreductases, which are often overexpressed in hypoxic tumor cells.[5] The resulting electron-donating group can then trigger a cascade, leading to the release of a cytotoxic effector or the unmasking of a pharmacologically active molecule.
Caption: Bioreductive activation of the nitroaromatic prodrug in a hypoxic environment.
Protocol 1: Evaluation of Hypoxia-Selective Cytotoxicity
This protocol details the assessment of the inherent cytotoxicity of this compound and its derivatives under normoxic and hypoxic conditions using a standard MTT assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (and derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Standard incubator (37°C, 5% CO₂, 21% O₂)
-
Hypoxia chamber or incubator (37°C, 5% CO₂, 1% O₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., tirapazamine, a known HAP).
-
Incubation:
-
Normoxia: Place one set of plates in a standard incubator for 72 hours.
-
Hypoxia: Place the second set of plates in a hypoxia chamber for 72 hours.
-
-
MTT Assay:
-
After 72 hours, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values for both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxic conditions indicates hypoxia-selective cytotoxicity.
| Compound | IC₅₀ (Normoxia) | IC₅₀ (Hypoxia) | Hypoxia Cytotoxicity Ratio (Normoxia IC₅₀ / Hypoxia IC₅₀) |
| This compound | >100 µM | 75 µM | >1.3 |
| Derivative A | 80 µM | 10 µM | 8.0 |
| Tirapazamine (Control) | 50 µM | 1 µM | 50.0 |
| Note: Data are hypothetical and for illustrative purposes. |
Section 2: Application as a Scaffold for Kinase Inhibitor Synthesis
The trifluoromethoxy-phenyl moiety is a privileged scaffold in the design of kinase inhibitors.[6] The propan-2-one functionality of the title compound provides a reactive handle for the construction of various heterocyclic systems known to interact with the ATP-binding pocket of kinases.
Synthetic Strategies for Heterocycle Formation
The ketone and the adjacent methylene group of this compound can be utilized in various classical named reactions to generate a library of diverse heterocyclic compounds. Prior to cyclization, a key synthetic step is the selective reduction of the nitro group to an amine, which can then participate in the ring-forming reactions.
Caption: Synthetic pathways from the starting material to various heterocyclic scaffolds.
Protocol 2: Selective Reduction of the Nitro Group
This protocol describes the selective reduction of the nitro group to an amine in the presence of the ketone functionality using tin(II) chloride dihydrate.[7]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol
-
5% aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add SnCl₂·2H₂O (4-5 equivalents) portion-wise to the solution.
-
Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Add ethyl acetate and carefully neutralize with 5% aqueous NaHCO₃ until the pH is ~8.
-
Filter the resulting tin salts through a pad of celite.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 1-(2-Amino-4-(trifluoromethoxy)phenyl)propan-2-one.
Protocol 3: Combes Synthesis of a Quinolone Derivative
This protocol outlines the synthesis of a 2,4-disubstituted quinoline from the amino-intermediate.[1][5]
Materials:
-
1-(2-Amino-4-(trifluoromethoxy)phenyl)propan-2-one
-
Acetylacetone (a β-diketone)
-
Concentrated Sulfuric Acid
-
Ethanol
Procedure:
-
To a solution of 1-(2-Amino-4-(trifluoromethoxy)phenyl)propan-2-one (1 equivalent) in ethanol, add acetylacetone (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the enamine intermediate.
-
Slowly add concentrated sulfuric acid and heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify by column chromatography to yield the quinoline derivative.
Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to screen the synthesized heterocyclic compounds for their ability to inhibit a specific protein kinase.[8]
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR)
-
Kinase substrate peptide
-
ATP
-
Synthesized heterocyclic compounds
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a serial dilution in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control.
-
Add 2.5 µL of the kinase solution.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
| Compound | Target Kinase | IC₅₀ (nM) |
| Quinoline Derivative | EGFR | 25 |
| Indole Derivative | VEGFR2 | 50 |
| Pyrazole Derivative | SRC | 150 |
| Gefitinib (Control) | EGFR | 15.5 |
| Note: Data are hypothetical and for illustrative purposes. |
Conclusion
This compound is a readily available and highly versatile building block with significant potential in drug discovery. Its unique electronic and structural features allow for its application in the development of both hypoxia-activated prodrugs and novel heterocyclic kinase inhibitors. The protocols outlined in this guide provide a robust starting point for researchers to explore the synthetic and biological potential of this promising scaffold.
References
- Combes, A. Sur la constitution de la méthyl-lépdine et de la méthyl-quinaldine. Bull. Soc. Chim. Fr.1888, 49, 89.
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Brown, J. M. & Wilson, W. R. Exploiting tumour hypoxia in cancer treatment. Nat. Rev. Cancer2004 , 4, 437-447. [Link]
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Wilson, W. R. & Hay, M. P. Targeting hypoxia in cancer therapy. Nat. Rev. Cancer2011 , 11, 393-410. [Link]
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Denny, W. A. Nitro-group-containing drugs. Future Med. Chem.2012 , 4, 1327-1330. [Link]
- Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Ber. Dtsch. Chem. Ges.1883, 16, 2597–2599.
- Bischler, A. & Möhlau, R. Ueber die Entstehung einiger substituirter Indole. Ber. Dtsch. Chem. Ges.1892, 25, 2860–2873.
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Müller, K., Faeh, C. & Diederich, F. Fluorine in pharmaceuticals: looking beyond intuition. Science2007 , 317, 1881-1886. [Link]
- Fischer, E. & Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
- Sundberg, R. J. The Chemistry of Indoles (Academic Press, 1996).
-
Zhang, C., Bollag, G. Scaffold-based design of kinase inhibitors for cancer therapy. Curr. Opin. Genet. Dev.2010 , 20, 79-86. [Link]
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Mosmann, T. Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. J. Immunol. Methods1983 , 65, 55-63. [Link]
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Larhed, M., Hallberg, A. Microwave-assisted high-speed chemistry: a new powerful tool in drug discovery. Drug Discov. Today2001 , 6, 406-416. [Link]
- Papamicael, C. et al. Synthesis of quinoline derivatives and its applications. Int. J. Pharm. Sci. Rev. Res.2013, 20, 143-151.
- Joule, J. A. & Mills, K. Heterocyclic Chemistry (John Wiley & Sons, 2010).
- Paal, C. Ueber die Derivate des Acetonyl- und Phenacyl-acetessigesters. Ber. Dtsch. Chem. Ges.1884, 17, 2756–2767.
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Bellamy, F. D. & Ou, K. Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium. Tetrahedron Lett.1984 , 25, 839-842. [Link]
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Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one
Welcome to the technical support center for the synthesis of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding this synthesis. Our goal is to equip you with the scientific rationale behind experimental choices to help you optimize your reaction conditions for higher yield and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Consistently Low Reaction Yield
Question: My reaction yield for the synthesis of this compound is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this synthesis can stem from several factors, primarily related to the nitration of the aromatic ring. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time or suboptimal temperature. The nitration of aromatic compounds is highly dependent on temperature.[1]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Gradually increase the reaction time and/or temperature. However, be cautious as excessive heat can lead to the formation of byproducts.
-
-
Sub-optimal Nitrating Agent: The choice and concentration of the nitrating agent are crucial. A common nitrating mixture is nitric acid in sulfuric acid.[2] The concentration of the nitronium ion (NO₂⁺), the active electrophile, is critical.
-
Solution: Ensure you are using a fresh and properly prepared nitrating agent. For deactivated rings, a stronger nitrating agent might be necessary.[3]
-
-
Moisture in the Reaction: Water can quench the nitronium ion, reducing the efficiency of the nitration.
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. The presence of water can significantly reduce product yields.[4]
-
-
Product Loss During Workup: The product may be lost during the extraction or purification steps.
-
Solution: Ensure the pH is appropriately adjusted during the aqueous workup to keep your product in the organic phase. If your product is volatile, avoid high temperatures during solvent removal.[5]
-
| Parameter | Recommendation | Rationale |
| Temperature | Start at 0-5 °C and slowly warm to room temperature | Controls the exothermic nitration reaction and minimizes side products. |
| Reaction Time | 2-6 hours | Monitor by TLC to ensure completion. |
| Solvent | Anhydrous Dichloromethane or Acetonitrile | Inert solvents that are compatible with the reaction conditions. |
| Nitrating Agent | HNO₃/H₂SO₄ | A standard and effective nitrating mixture. |
Issue 2: Significant Side Product Formation
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I identify and minimize them?
Answer: Side product formation is a common challenge in electrophilic aromatic substitution reactions. The primary side products in this synthesis are likely isomers and dinitrated products.
-
Isomer Formation: The trifluoromethoxy group is ortho, para-directing, while the acetylacetone group is meta-directing. The nitro group will primarily add to the position ortho to the trifluoromethoxy group and meta to the propanone chain. However, other isomers can form.
-
Solution: Precise temperature control is key to improving regioselectivity. Running the reaction at lower temperatures can favor the desired isomer.[6]
-
-
Dinitration: If the reaction conditions are too harsh (high temperature or excess nitrating agent), a second nitro group can be added to the aromatic ring.
-
Solution: Use a stoichiometric amount of the nitrating agent. Add the nitrating agent slowly and maintain a low reaction temperature.
-
-
Oxidation: The propanone side chain can be susceptible to oxidation by the nitrating agent.
-
Solution: Milder nitrating agents can be explored, such as N-nitrosuccinimide or acetyl nitrate.[3]
-
Troubleshooting Workflow for Side Product Formation
Caption: Troubleshooting decision workflow for identifying and mitigating side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the most plausible synthetic route for this compound?
The most direct route is the electrophilic nitration of 1-(4-(trifluoromethoxy)phenyl)propan-2-one. This involves the reaction of the starting material with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring.[2]
Plausible Reaction Scheme
Caption: Proposed synthetic route via electrophilic nitration.
Q2: What is the role of sulfuric acid in the nitration reaction?
Sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the active species that attacks the electron-rich aromatic ring.[2]
Q3: How does the trifluoromethoxy group influence the regioselectivity of the nitration?
The trifluoromethoxy (-OCF₃) group is an ortho, para-directing deactivator. It deactivates the ring towards electrophilic substitution due to its strong electron-withdrawing inductive effect, but the lone pairs on the oxygen atom can donate electron density through resonance to the ortho and para positions, directing the incoming electrophile to these sites.
Q4: What are the key safety precautions when working with nitrating agents?
Nitrating agents are highly corrosive and strong oxidizing agents. Nitration reactions are often highly exothermic and can run away if not properly controlled.[1]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Add the nitrating agent slowly and in a controlled manner, preferably using an addition funnel.
-
Monitor the reaction temperature closely and use an ice bath for cooling.
-
Have a quenching agent (e.g., a large volume of cold water or a basic solution) readily available.
Q5: What are the best practices for purifying the final product?
The crude product can be purified using standard techniques:
-
Column Chromatography: This is a highly effective method for separating the desired product from isomers and other impurities.[7] A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective way to achieve high purity.
-
Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be used for purification.[7]
Experimental Protocol: Synthesis of this compound
This is a general guideline and should be optimized for your specific laboratory conditions.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-(4-(trifluoromethoxy)phenyl)propan-2-one (1.0 eq) in anhydrous dichloromethane (10 mL per 1 g of starting material).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Preparation of Nitrating Agent: In a separate flask, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.
-
Addition of Nitrating Agent: Add the nitrating mixture dropwise to the stirred solution of the starting material over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Workup: Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
References
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]
- Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction screening and optimization for acetone mono‐α‐arylation. Retrieved from [Link]
-
Organic Chemistry Research. (2024). Advanced Methods for the Synthesis of Nitro Compounds. Retrieved from [Link]
-
ResearchGate. (2025). Optimizing The Net Energy of Acetone Production using The Isopropyl Alcohol Dehydrogenation Process. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
-
PubMed. (2025). Machine Learning-Guided Optimization of SABRE Hyperpolarization for α-Ketoglutarate in Acetone-Water. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis of Nitroso, Nitro, and Related Compounds. Retrieved from [Link]
- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
PubMed. (n.d.). Purification of human prothrombin fragment 1 using hydrophobic interaction chromatography on phenyl-sepharose. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:57330-58-2 | 1-[2-nitro-4-(trifluoromethyl)phenyl]propan-2-one. Retrieved from [Link]
-
YouTube. (2021). Nitration Aromatic Substitution Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction parameters in acetone as solvent on the model reaction of nicotinamide and diiodopropane by the microwave method. Retrieved from [Link]
-
SciSpace. (n.d.). THE NITRO GROUP IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
YouTube. (2023). Synthesis of P2NP (1-phenyl-2-nitropropene) from Benzaldehyde. Retrieved from [Link]
-
INEOS OPEN. (n.d.). Selective Synthesis of p-Nitrosoaniline by the Reaction of Urea with Nitrobenzene. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. Retrieved from [Link]
Sources
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- 5. How To [chem.rochester.edu]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one. We will address common challenges, answer frequently asked questions, and provide detailed, field-proven protocols to help you achieve high purity for your target compound. Our approach emphasizes the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
Compound Profile and Purification Overview
This compound is a substituted nitroaromatic ketone. The presence of a polar nitro group, a ketone carbonyl, and a lipophilic trifluoromethoxy group gives the molecule a unique polarity profile that must be considered during purification. The primary goal is to remove unreacted starting materials, isomeric byproducts, and other process impurities.
| Property | Details | Source |
| IUPAC Name | This compound | - |
| CAS Number | 57330-59-3 | [1] |
| Molecular Formula | C₁₀H₈F₃NO₃ | [2] |
| Molecular Weight | 263.17 g/mol | - |
| Appearance | Typically a yellow to brown solid or oil in its crude form. | Inferred |
| Purity (Commercial) | ≥95% | [1] |
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the handling and purification of the crude product.
Q1: My crude reaction mixture is a dark brown, viscous oil. Is this expected? A1: Yes, this is quite common. Reactions involving nitroaromatic compounds often produce colored impurities and polymeric byproducts that result in a dark and viscous crude product. The coloration does not necessarily indicate a failed reaction but underscores the need for a robust purification strategy.
Q2: What are the most likely byproducts I need to separate? A2: The exact byproducts depend on the synthetic route. However, based on common syntheses for analogous structures, you should anticipate:
-
Isomeric Products: Nitration of the aromatic ring may not be perfectly regioselective, potentially leading to isomers such as 1-(3-nitro-4-(trifluoromethoxy)phenyl)propan-2-one.
-
Unreacted Starting Materials: Incomplete reaction can leave residual precursors in the mixture.
-
Polynitrated Species: Under harsh nitrating conditions, a second nitro group could be added to the aromatic ring.
-
Side-Reaction Products: Aldol condensation of the ketone can lead to self-condensation products, especially under basic conditions.
Q3: Which analytical technique is best for monitoring the purification process? A3: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring of column chromatography.[3] For quantitative purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) are highly recommended.[4][5] ¹H NMR spectroscopy is also invaluable for confirming the structure and identifying impurities in collected fractions.
Q4: Should I start with recrystallization or column chromatography? A4: If your crude product is a solid and a preliminary TLC analysis shows one major spot with minor, well-separated impurities, recrystallization is an excellent first choice due to its simplicity and scalability. If the crude material is an oil or TLC shows multiple, closely-eluting spots, flash column chromatography will be necessary to achieve high purity.[6][7]
Purification Workflow and Strategy
The choice of purification strategy depends on the initial purity and physical state of your crude product. The following diagram outlines the recommended decision-making process.
Caption: Decision workflow for purifying this compound.
Troubleshooting Common Purification Issues
This section provides solutions to specific problems that may arise during your experiments.
| Problem | Symptom(s) | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | During recrystallization, the compound separates as an oil instead of forming crystals upon cooling. | The solvent is too good for the compound (it remains soluble even when cold). The cooling rate is too fast. The compound's melting point is lower than the boiling point of the solvent. | Use a two-solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane).[8] Ensure slow, undisturbed cooling. If necessary, scratch the inside of the flask with a glass rod to induce crystallization. |
| Poor Separation on TLC | The product and impurity spots have very similar Rf values, making them difficult to resolve. | The polarity of the product and the key impurity are too similar for the chosen mobile phase. | Screen different solvent systems. A common strategy is to use a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone) and vary the ratio. Adding a small percentage of a third solvent (e.g., dichloromethane or methanol) can sometimes improve separation. |
| Product Co-elutes with Impurity | During column chromatography, a persistent impurity is observed in the product fractions. | The column is overloaded with crude material. The mobile phase is too polar, causing rapid elution. The impurity has nearly identical polarity to the product. | Reduce the amount of sample loaded onto the column (a good rule of thumb is a 1:50 to 1:100 ratio of crude material to silica gel by weight).[6] Use a shallower solvent gradient or an isocratic elution with a less polar mobile phase to increase resolution. |
| Low Recovery After Column | The yield of the purified product is significantly lower than expected. | The compound is adsorbing irreversibly to the silica gel. The compound is streaking down the column due to poor solubility in the mobile phase. | Consider deactivating the silica gel with a small amount of triethylamine (~0.5-1%) in the mobile phase, especially if acidic impurities are causing streaking. Ensure the sample is loaded in a minimal volume of solvent. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Recrystallization from a Two-Solvent System (Ethanol/Water)
This method is ideal for purifying a crude solid product when impurities have significantly different solubility characteristics.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid at the boiling point.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate, rendering the solution clear again.[10]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature without disturbance. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This is the most effective method for separating complex mixtures or purifying oils.[11]
-
Select Mobile Phase: Use TLC to determine an appropriate solvent system. Aim for an Rf value of ~0.25-0.35 for the target compound. A good starting point is a gradient of Ethyl Acetate in Hexane (e.g., starting from 5:95 and gradually increasing to 20:80).
-
Prepare the Column: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica should be approximately 50-100 times the weight of the crude product.[6] Equilibrate the column by passing several column volumes of the initial, least polar mobile phase through it.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel (~2-3x the weight of the crude product) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Elution: Begin eluting with the starting solvent mixture. Apply gentle air pressure to maintain a steady flow rate. Collect fractions in test tubes.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
The following diagram illustrates the relationship between the target compound and a potential isomeric byproduct, highlighting the difference in polarity that enables chromatographic separation.
Caption: Polarity relationships between the target molecule and common impurities.
References
- CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents.
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. Available at: [Link]
-
Synthetic method for 1,2,4-trifluorobenzene - Eureka | Patsnap. Available at: [Link]
- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents.
-
Scheme 1: Synthesis of 1-(2, 4, 5-trimethoxy phenyl)-2-nitropropene... - ResearchGate. Available at: [Link]
-
This compound - Benzene Compounds - Crysdot LLC. Available at: [Link]
-
2-Nitro-1-[4-(trifluoromethyl)phenyl]propan-1-ol - PubChem - NIH. Available at: [Link]
-
Recrystallization - Single Solvent - University of California, Los Angeles. Available at: [Link]
-
Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography - EPA. Available at: [Link]
-
Separation of nitroaromatics by C-18 column: (a) self-optimization... - ResearchGate. Available at: [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
Purification of human prothrombin fragment 1 using hydrophobic interaction chromatography on phenyl-sepharose - PubMed. Available at: [Link]
-
Efficient Solvent-Controlled Crystallization of Pure Polymorphs of 1-Nitro-4-(4-nitrophenylmethylthio)benzene - The Royal Society of Chemistry. Available at: [Link]
- KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues - Google Patents.
-
Column Chromatography - Magritek. Available at: [Link]
-
Column chromatography | Chemical processes | MCAT | Khan Academy - YouTube. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
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- 11. goldbio.com [goldbio.com]
Technical Support Center: Purifying 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one via Recrystallization
Welcome to the technical support center for the purification of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high purity of this compound through recrystallization. As a Senior Application Scientist, my goal is to blend theoretical principles with field-tested experience to help you navigate the nuances of this purification technique.
Understanding the Molecule: A Chemist's Perspective
Before we delve into protocols, let's analyze the structure of this compound. The molecule possesses several key functional groups that dictate its behavior in various solvents:
-
Nitrophenyl Group: The nitro group is strongly electron-withdrawing, making the aromatic ring electron-poor and contributing significantly to the molecule's overall polarity.
-
Trifluoromethoxy Group (-OCF3): This group is also strongly electron-withdrawing and is known to increase the lipophilicity (affinity for nonpolar environments) of a molecule.[1][2][3]
-
Propan-2-one Chain: The ketone functional group is polar and can act as a hydrogen bond acceptor.
The combination of these groups suggests that this compound is a polar molecule, which is a critical piece of information for our solvent selection strategy. The principle of "like dissolves like" will be our guiding tenet.[4][5]
Frequently Asked Questions (FAQs)
Here are some common questions encountered during the recrystallization of polar organic compounds:
Q1: What is the most critical first step in developing a recrystallization protocol for a new compound?
A1: The most crucial initial step is solvent screening . Since every compound has a unique solubility profile, a systematic small-scale test with a range of solvents is essential to identify a suitable system. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.[6][7]
Q2: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of your compound. To remedy this, reheat the solution until the oil redissolves, add a small amount of additional solvent to slightly decrease the saturation, and allow for a much slower cooling period. Insulating the flask can aid in this process.[8]
Q3: No crystals are forming even after the solution has cooled to room temperature. What should I do?
A3: This is a common issue that can arise from either using too much solvent or the solution being supersaturated. Here are a few techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon.
-
Reducing Solvent Volume: If you suspect too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Further Cooling: Place the flask in an ice bath to further decrease the solubility of your compound.
Q4: My crystals formed very quickly and are very fine. Is this a problem?
A4: Rapid crystallization can be problematic as it tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization. Slower crystal growth generally leads to higher purity. If your crystals are forming too quickly, try using a slightly larger volume of solvent or slowing down the cooling process by insulating the flask. An ideal crystallization should see the first crystals appearing after about 5-10 minutes of cooling, with continued growth over 20-30 minutes.
Troubleshooting Guide
This section provides a structured approach to resolving common issues during the recrystallization of this compound.
Issue 1: Poor or No Crystal Formation
| Symptom | Probable Cause | Recommended Action |
| Solution remains clear after cooling. | Too much solvent was used. | Gently heat the solution to evaporate some of the solvent and re-cool. |
| Solution is supersaturated. | Lack of nucleation sites. | 1. Scratch the inner surface of the flask with a glass rod. 2. Add a seed crystal of the pure compound. |
| Solution is not yet cold enough. | Cool the flask in an ice-water bath. |
Issue 2: Compound "Oils Out"
| Symptom | Probable Cause | Recommended Action |
| An oily layer forms instead of solid crystals. | The solution is cooling too rapidly. | Reheat to dissolve the oil, then allow the solution to cool more slowly (e.g., by insulating the flask). |
| The boiling point of the solvent is higher than the melting point of the compound. | Select a solvent with a lower boiling point. | |
| High concentration of impurities. | Consider a preliminary purification step like column chromatography to remove significant impurities. |
Issue 3: Low Recovery of Purified Product
| Symptom | Probable Cause | Recommended Action |
| Very few crystals are formed. | The compound is too soluble in the cold solvent. | Consider a different solvent or a mixed-solvent system. |
| Too much solvent was used, and a significant amount of product remains in the mother liquor. | Concentrate the mother liquor and cool again to recover a second crop of crystals (note: this crop may be less pure). | |
| Premature crystallization during hot filtration. | Use a heated funnel for hot filtration and add a small excess of hot solvent before filtering. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be the first approach.
Step-by-Step Methodology:
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of your crude product (20-30 mg) in various solvents (~0.5 mL). Good candidates will show low solubility at room temperature and high solubility upon heating. Based on the polarity of the target molecule, suitable starting solvents include ethanol, methanol, acetone, and ethyl acetate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while heating and swirling until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. The purity can be assessed by melting point determination and comparing it to the literature value (if available) or by spectroscopic methods.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful if no single solvent provides the desired solubility profile. A common approach for polar compounds is an alcohol-water system.
Step-by-Step Methodology:
-
Solvent Pair Selection: Choose a pair of miscible solvents. One solvent should readily dissolve the compound at all temperatures (the "soluble solvent," e.g., ethanol or acetone), while the other should not dissolve the compound at any temperature (the "insoluble solvent," e.g., water).
-
Dissolution: Dissolve the crude product in a minimal amount of the hot "soluble solvent" in an Erlenmeyer flask.
-
Addition of "Insoluble Solvent": While keeping the solution hot, add the "insoluble solvent" dropwise until the solution becomes faintly and persistently cloudy. This indicates the saturation point has been reached.
-
Clarification: Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.
-
Crystallization, Cooling, Isolation, Washing, and Drying: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol.
Visualizing the Workflow
A logical approach to troubleshooting is key. The following diagram illustrates the decision-making process during recrystallization.
Caption: Decision workflow for recrystallization and troubleshooting.
Solvent Selection Guide
The following table provides a starting point for solvent selection based on the predicted polarity of this compound.
| Solvent/System | Polarity | Rationale |
| Single Solvents | ||
| Ethanol/Methanol | Polar Protic | The hydroxyl group can hydrogen bond with the ketone and nitro groups. Often a good choice for polar compounds. |
| Acetone | Polar Aprotic | The ketone in acetone is structurally similar to the ketone in the target molecule, following the "like dissolves like" principle.[4][9] |
| Ethyl Acetate | Polar Aprotic | A good general-purpose solvent for moderately polar compounds. |
| Toluene | Nonpolar | Likely to have low solubility, but could be useful as the "insoluble solvent" in a mixed-solvent system. |
| Mixed Solvents | ||
| Ethanol/Water | Polar | A classic combination for polar organic compounds. The compound should be soluble in ethanol and insoluble in water. |
| Acetone/Hexane | Moderately Polar | Hexane acts as an anti-solvent for the polar compound dissolved in acetone. |
This technical support guide provides a comprehensive framework for purifying this compound by recrystallization. By understanding the chemical nature of your compound and systematically applying the principles and troubleshooting steps outlined here, you can significantly improve the purity of your product.
References
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]
-
Quora. (2017, February 16). What is the best solvent for recrystallization?. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from [Link]
-
Goti, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Retrieved from [Link]
-
Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. (n.d.). ResearchGate. Retrieved from [Link]
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Chromatographic Purification of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one
Welcome to the technical support center for the purification of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one. This guide is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this key intermediate. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your column chromatography separations effectively.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the setup of a purification workflow for this specific molecule.
Q1: What are the key structural features of this compound, and how do they impact chromatographic separation?
A: Understanding the molecule's structure is the foundation of developing a robust purification method. This compound has three key regions that dictate its behavior on a chromatography column:
-
The Polar Core: The presence of a nitro group (NO₂) and a ketone group (C=O) makes the molecule significantly polar. These groups will interact strongly with the polar stationary phase (like silica gel) through hydrogen bonding and dipole-dipole interactions.
-
The Aromatic System: The benzene ring allows for potential π-π stacking interactions, which can be exploited with specific stationary phases (e.g., phenyl-functionalized silica).[1]
-
The Lipophilic Moiety: The trifluoromethoxy group (OCF₃) is highly electronegative yet also lipophilic (non-polar). This, combined with the phenyl ring and the short propane chain, gives the molecule considerable non-polar character.
The result is a molecule of intermediate polarity . It is polar enough to bind to silica gel but non-polar enough to be eluted with common solvent systems. The purification challenge lies in separating it from starting materials or byproducts that may have very similar polarity.
Q2: What is the recommended starting point for the stationary and mobile phases for this purification?
A: For a molecule of this nature, standard normal-phase flash column chromatography is the most logical and cost-effective starting point.
-
Stationary Phase: Silica gel (230-400 mesh) is the standard and recommended choice. Its acidic surface (due to silanol groups, Si-OH) interacts well with the polar nitro and ketone functionalities.
-
Mobile Phase (Eluent): A gradient system of Hexanes and Ethyl Acetate (EtOAc) is the workhorse for compounds of intermediate polarity. Start with a low polarity mixture (e.g., 5% EtOAc in Hexanes) and gradually increase the concentration of the more polar solvent (EtOAc).
Q3: How can I quickly determine the optimal solvent system without wasting material on a full column?
A: Thin-Layer Chromatography (TLC) is an indispensable tool for method development. Before committing to a column, run several TLC plates with your crude reaction mixture in different solvent ratios (e.g., 10%, 20%, 30% EtOAc in Hexanes).
The ideal solvent system for your column will give your target compound an Rf value of approximately 0.3-0.4 .[2] This Rf provides a good balance, ensuring the compound binds to the column sufficiently for separation to occur without requiring excessively large volumes of solvent for elution. It also maximizes the separation from impurities with higher or lower Rf values.
Q4: My crude product is a sticky oil and won't dissolve well in my starting eluent (e.g., 10% EtOAc/Hexanes). How should I load it onto the column?
A: This is a very common issue. Loading a sample that is insoluble in the mobile phase directly onto the column will result in poor separation as the material precipitates and then re-dissolves unevenly. The solution is dry loading .[3]
This technique involves dissolving your crude product in a minimal amount of a strong, volatile solvent (e.g., dichloromethane (DCM), acetone, or ethyl acetate), adding a small amount of silica gel to this solution, and then removing the solvent completely on a rotary evaporator. You will be left with a dry, free-flowing powder of your crude product adsorbed onto silica. This powder can then be carefully added to the top of your column, ensuring a perfectly even starting band for separation.[3]
Q5: How can I monitor the fractions coming off the column?
A: The aromatic nitro-group in your compound makes it a strong chromophore. Therefore, the easiest way to monitor your fractions is by spotting them on a TLC plate and visualizing them under a UV lamp (typically at 254 nm) . The fractions containing your product will show a dark spot.
Troubleshooting Guide
This section is formatted to address specific experimental problems with detailed, actionable solutions.
Issue 1: Poor Separation — My product and an impurity are co-eluting.
-
Symptoms: TLC analysis of the collected fractions shows overlapping spots for the product and an impurity. The difference in their Rf values is minimal (ΔRf < 0.1).
-
Root Cause Analysis: This occurs when the chosen solvent system does not have sufficient selectivity for the two compounds. While the overall polarity might be correct, the specific interactions between the solvents and the analytes are not different enough to achieve separation.
-
Solutions:
-
Optimize the Gradient: Switch from a simple step-gradient to a shallow, linear gradient. A slow, gradual increase in solvent polarity can often resolve closely eluting compounds.
-
Change Solvent System: If optimizing the Hexane/EtOAc system fails, you must change the nature of the solvents to introduce different interactions. For example:
-
Switch to Dichloromethane/Hexane or Dichloromethane/Methanol: Dichloromethane offers different selectivity compared to ethyl acetate and can sometimes resolve challenging mixtures.
-
Consider Acetone or Diethyl Ether: Replacing ethyl acetate with acetone or ether as the polar component can alter the key hydrogen-bonding interactions and improve separation.
-
-
| Solvent System | Polarity Index | Primary Interactions & Use Case |
| Hexane / Ethyl Acetate | ~4.4 (EtOAc) | General Purpose. Good balance of dipole-dipole and hydrogen bond acceptor capabilities. Excellent starting point. |
| Hexane / Dichloromethane | ~3.1 (DCM) | Different Selectivity. Good for separating compounds where dipole interactions are key. Less H-bonding character. |
| Hexane / Acetone | ~5.1 (Acetone) | More Polar. Strong hydrogen bond acceptor. Useful for more polar compounds that are retained strongly in EtOAc. |
| Toluene / Ethyl Acetate | ~2.4 (Toluene) | Aromatic Interactions. The toluene can introduce π-π interactions, which may help separate aromatic isomers. |
Issue 2: Significant Peak Tailing — The spot for my compound on the TLC plate is streaked.
-
Symptoms: Instead of a tight, circular spot on the TLC, the product appears as a comet-shaped streak, often leading to cross-contamination of fractions.
-
Root Cause Analysis: Tailing is typically caused by unwanted secondary interactions between polar functional groups on your molecule (the ketone in this case) and the highly active, acidic silanol groups (Si-OH) on the silica gel surface.[4] This leads to a non-ideal equilibrium where some molecules are "stuck" on the stationary phase and elute slowly.
-
Solutions:
-
Add a Mobile Phase Modifier: Adding a small amount of a modifier can cap the active sites on the silica. For a neutral/slightly acidic compound like this ketone, adding a small amount of an alcohol like methanol (e.g., 0.5-1%) to your eluent can often resolve tailing by competing for the active sites.
-
Switch to a Different Stationary Phase: If modifiers are ineffective, the silica itself is the problem.
-
Neutral Alumina: Alumina is a good alternative to silica and is available in acidic, neutral, and basic forms. Neutral alumina would be a good first choice to try and mitigate the issues seen with acidic silica.[4]
-
Reverse-Phase Silica (C18): For highly polar compounds that are problematic on silica, reverse-phase chromatography is an excellent alternative. Here, the stationary phase is non-polar (C18), and a polar mobile phase (like water/acetonitrile) is used.[4]
-
-
Issue 3: Low or No Recovery — The compound appears to be irreversibly stuck on the column.
-
Symptoms: After loading the column and eluting with a large volume of solvent, UV analysis of the fractions shows no sign of your product.
-
Root Cause Analysis: This can be due to two primary factors:
-
Insufficient Eluent Strength: The mobile phase is simply not polar enough to move your highly-retained compound down the column.
-
On-Column Decomposition: The compound is sensitive to the acidic nature of the silica gel and is degrading upon contact.[2] Nitro-aromatic compounds can sometimes be susceptible to this.
-
-
Solutions:
-
Perform a Silica Gel Stability Test: Before running another column, perform this simple test. Spot your crude material on a TLC plate. Take note of the initial appearance. Let the plate sit on the benchtop for 30-60 minutes, then elute it as you normally would. If you see new spots or significant streaking that wasn't there initially, your compound is likely unstable on silica.[2]
-
Deactivate the Silica Gel: If mild instability is detected, you can "deactivate" the silica by pre-treating it with a small amount of a polar modifier. For example, you can prepare your silica slurry in a solvent system containing 1% triethylamine (TEA) in your eluent to neutralize the acidic sites.
-
Change Stationary Phase: For significant degradation, abandoning silica gel is necessary. Switch to neutral alumina or consider a reverse-phase separation strategy.
-
Experimental Protocol: Dry Loading a Sample
-
Weigh your crude this compound into a round-bottom flask.
-
Dissolve the crude material in a minimal volume of a volatile solvent like dichloromethane (DCM) or acetone.
-
Add silica gel to the flask (typically 2-3 times the mass of your crude product).
-
Swirl the flask to ensure the entire solution is adsorbed onto the silica.
-
Carefully remove the solvent under reduced pressure using a rotary evaporator until the silica is a completely dry, free-flowing powder.
-
Using a powder funnel, carefully pour the dry silica-adsorbed sample onto the top of your prepared column bed.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common column chromatography issues encountered during the purification of this compound.
Caption: A decision-making workflow for troubleshooting common column chromatography problems.
References
-
Huesgen, A.G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent Technologies, Inc. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. [Link]
-
MDPI. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. [Link]
Sources
Technical Support Center: Synthesis of Trifluoromethoxy-Substituted Compounds
Welcome to the technical support center for the synthesis of trifluoromethoxy-substituted compounds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the trifluoromethoxy (-OCF₃) group into organic molecules. The unique electronic properties of the -OCF₃ group, which enhance metabolic stability, lipophilicity, and bioavailability, make it a highly desirable substituent in medicinal chemistry and materials science.[1][2] However, its synthesis is fraught with challenges.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common overarching challenges encountered during the synthesis of trifluoromethoxy-substituted compounds.
Q1: Why is the direct introduction of the trifluoromethoxy group so challenging?
A1: The primary difficulty lies in the inherent instability of the trifluoromethoxide anion (⁻OCF₃).[3][4] This anion readily decomposes to the more stable fluorophosgene and a fluoride anion.[4] This instability makes traditional nucleophilic substitution reactions, analogous to methoxylation with methoxide, largely unfeasible. Consequently, synthetic chemists have had to develop alternative strategies using specialized reagents and reaction conditions to circumvent this fundamental challenge.[3][4]
Q2: What are the main synthetic strategies for introducing a trifluoromethoxy group?
A2: Current methodologies can be broadly categorized into three main approaches:
-
Nucleophilic Trifluoromethoxylation: These methods utilize reagents that can deliver a trifluoromethoxide equivalent. This includes the use of silver or cesium trifluoromethoxide (AgOCF₃ or CsOCF₃) in copper-mediated reactions with aryl halides or diazonium salts.[3]
-
Electrophilic Trifluoromethoxylation: This strategy employs reagents that act as an electrophilic source of the "OCF₃" group. Hypervalent iodine(III) reagents, such as Togni and Umemoto-type reagents, are prominent examples used for the direct conversion of phenols and other nucleophilic aromatic substrates.[3]
-
Radical Trifluoromethoxylation: Enabled by advancements in photoredox catalysis, these methods generate a trifluoromethoxy radical (•OCF₃) under mild conditions, offering an environmentally friendly alternative for incorporating the -OCF₃ group.[3][5]
Q3: I'm seeing significant byproduct formation in my reaction. What are the likely culprits?
A3: Byproduct formation is a common issue and can stem from several factors.[3] One of the most frequent side reactions is C-trifluoromethylation, where the trifluoromethyl group attaches directly to a carbon atom instead of an oxygen. This is particularly prevalent when using certain electrophilic reagents with substrates that have nucleophilic carbon centers.[6][7] Other potential byproducts can arise from the decomposition of unstable reagents or intermediates, or from competing reaction pathways favored by the specific substrate and reaction conditions. Careful selection of the trifluoromethoxylating agent and optimization of reaction parameters are crucial to minimize these unwanted side reactions.
Q4: Are there any general safety precautions I should be aware of when working with trifluoromethoxylation reagents?
A4: Absolutely. Many reagents used for trifluoromethoxylation are hazardous and require careful handling. For instance, older methods involving sulfur tetrafluoride (SF₄) are performed under high pressure and temperature, and both SF₄ and the intermediate aryl fluoroformates are highly toxic.[8] Similarly, reagents like fluorophosgene are extremely toxic.[8] It is imperative to consult the Safety Data Sheet (SDS) for each reagent and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Some modern reagents are designed to be more stable and less hazardous, but caution should always be exercised.[8][9]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Guide 1: Low Yield in Nucleophilic Trifluoromethoxylation of Aryl Halides
Problem: You are attempting a copper-catalyzed trifluoromethoxylation of an aryl halide using a nucleophilic trifluoromethoxylating agent (e.g., AgOCF₃) and observing low conversion to the desired aryl trifluoromethyl ether.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Poor Reagent Activity | 1. Ensure the nucleophilic reagent (e.g., AgOCF₃) is fresh and has been stored under inert conditions. 2. Consider in-situ generation of the active species if possible. | Nucleophilic trifluoromethoxylating agents can be sensitive to moisture and air, leading to decomposition and loss of reactivity. |
| Substrate Deactivation | 1. If your aryl halide contains strongly electron-donating groups, consider switching to a more reactive substrate, such as an aryl diazonium salt. | Electron-donating groups can decrease the electrophilicity of the aromatic ring, making it less susceptible to nucleophilic attack. Aryl diazonium salts are generally more reactive.[3] |
| Catalyst Inactivation | 1. Use a higher catalyst loading or a more robust ligand for the copper catalyst. 2. Ensure all reagents and solvents are anhydrous and deoxygenated. | The copper catalyst can be deactivated by impurities or coordinating functional groups on the substrate. Oxygen can also lead to catalyst oxidation and inactivation. |
| Insufficient Reaction Temperature | 1. Gradually increase the reaction temperature in small increments. | While some modern methods operate under mild conditions, many trifluoromethoxylation reactions require elevated temperatures to overcome the activation energy barrier. |
Experimental Protocol: Copper-Mediated Trifluoromethoxylation of an Aryl Diazonium Salt
-
Preparation of the Diazonium Salt: In a cooled flask (0 °C), dissolve the corresponding aniline in a suitable acidic medium (e.g., HCl/H₂O). Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Trifluoromethoxylation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend AgOCF₃ and the copper catalyst in an appropriate anhydrous solvent (e.g., acetonitrile).
-
Reaction: Slowly add the freshly prepared diazonium salt solution to the AgOCF₃/catalyst suspension at low temperature. Allow the reaction to warm to room temperature and then heat as required, monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product by column chromatography.
Guide 2: Poor Selectivity in Electrophilic Trifluoromethoxylation of Phenols
Problem: You are using a hypervalent iodine reagent (e.g., a Togni reagent) to trifluoromethoxylate a phenol and are observing a mixture of the desired O-trifluoromethoxylated product and C-trifluoromethoxylated byproducts.
Troubleshooting Workflow
Troubleshooting O- vs. C-selectivity.
-
Steric Hindrance: If the ortho positions of your phenol are sterically hindered, C-trifluoromethylation at the para position may be favored. The addition of a bulky, non-nucleophilic base can sometimes promote O-trifluoromethylation by favoring the formation of the phenoxide, which is more reactive at the oxygen atom.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents, from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile), to find the optimal conditions for O-selectivity.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product, which is often the O-trifluoromethoxylated compound.
-
Reagent Choice: Different electrophilic trifluoromethoxylating reagents have varying reactivities and selectivities. If one reagent gives poor selectivity, consider trying an alternative, such as a different Togni or Umemoto reagent.
Guide 3: Inconsistent Results with Radical Trifluoromethoxylation
Problem: You are using a photoredox-catalyzed method for trifluoromethoxylation and are experiencing inconsistent reaction initiation or yields.
Logical Relationship Diagram
Key factors for successful photoredox catalysis.
| Parameter | Troubleshooting Action | Scientific Rationale |
| Degassing | Ensure the reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) for an extended period. | Oxygen is a known quencher of excited-state photocatalysts and can also react with radical intermediates, leading to undesired side products and termination of the catalytic cycle. |
| Light Source | Verify that the wavelength of your light source corresponds to the absorption maximum of your photocatalyst. Ensure the light source is providing consistent and sufficient intensity. | The photocatalyst must be able to absorb the light energy to become photoexcited and initiate the desired single-electron transfer events. |
| Reagent Purity | Use high-purity solvents and reagents. Impurities can act as quenchers or inhibitors. | Trace impurities can have a significant detrimental effect on the efficiency of a photocatalytic cycle. |
| Concentration | Optimize the concentration of your substrate and reagents. In some cases, high concentrations can lead to self-quenching or aggregation. | The kinetics of the reaction are dependent on the concentrations of all components. |
Part 3: Data and Protocols
Comparison of Common Trifluoromethoxylation Reagent Classes
| Reagent Class | Examples | Advantages | Disadvantages |
| Nucleophilic | AgOCF₃, CsOCF₃, TFNf | Can be used for a variety of substrates. | Reagents can be expensive and sensitive to air and moisture.[3] |
| Electrophilic | Togni reagents, Umemoto reagents | Generally bench-stable and easier to handle. | Can suffer from selectivity issues (O- vs. C-alkylation).[3][6] |
| Radical | Bis(trifluoromethyl)peroxide (BTMP) with a photocatalyst | Mild reaction conditions, often environmentally friendly.[5] | Can be sensitive to oxygen and other radical quenchers. |
| Traditional Fluorinating Agents | SF₄, HF/Pyridine | Inexpensive and suitable for large-scale synthesis. | Highly toxic, corrosive, and require harsh reaction conditions and specialized equipment.[6][8] |
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. Available at: [Link]
-
Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC - NIH. Available at: [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. Available at: [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents - MDPI. Available at: [Link]
-
Radical CH Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - Refubium - Freie Universität Berlin. Available at: [Link]
-
Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC - NIH. Available at: [Link]
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - NIH. Available at: [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. Available at: [Link]
-
Trifluoromethyl Nonaflate: A Practical Trifluoromethoxylating Reagent and its Application to the Regio- and Stereoselective Synthesis of Trifluoromethoxylated Alkenes - PubMed. Available at: [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents - ResearchGate. Available at: [Link]
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds - Refubium - Freie Universität Berlin. Available at: [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH. Available at: [Link]
-
The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Trifluoromethyl Nonaflate: A Practical Trifluoromethoxylating Reagent and its Application to the Regio- and Stereoselective Synthesis of Trifluoromethoxylated Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the reactivity of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one with other nitroaromatic compounds
Introduction: The Strategic Role of Fluorinated Nitroaromatics in Synthesis
In the landscape of modern drug discovery and materials science, nitroaromatic compounds are indispensable building blocks. Their pronounced electrophilic character, conferred by the potent electron-withdrawing nitro group, makes them prime substrates for a variety of chemical transformations. Among these, 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one stands out as a molecule of significant interest. It features a unique constellation of substituents: a nitro group, a trifluoromethoxy group, and a propan-2-one moiety. This guide provides a comparative analysis of its reactivity against other nitroaromatic compounds, offering insights into how its distinct structural features govern its chemical behavior in key synthetic reactions.
The strategic incorporation of fluorine-containing groups, such as the trifluoromethoxy (-OCF₃) group, is a widely used tactic to modulate the physicochemical properties of molecules.[1][2] The -OCF₃ group is particularly valued for its ability to enhance lipophilicity and metabolic stability, crucial parameters in drug design.[3][4] Understanding the interplay of this group with the activating nitro group is paramount for predicting reaction outcomes and designing robust synthetic routes.
Pillar 1: The Electronic Landscape - How Substituents Dictate Reactivity
The reactivity of an aromatic ring is fundamentally controlled by the electronic effects of its substituents. In our target molecule, three key groups orchestrate its electrophilicity:
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). It significantly depletes electron density from the aromatic ring, particularly at the ortho and para positions, making the ring highly susceptible to nucleophilic attack.[5][6]
-
Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing, primarily through a potent inductive effect (-I) owing to the high electronegativity of the fluorine atoms.[1][7] While the oxygen atom possesses lone pairs that could theoretically donate into the ring via resonance (+M), this effect is significantly diminished by the fluorine atoms.[7] Its net effect is strong deactivation of the ring towards electrophiles but activation towards nucleophiles.
-
Propan-2-one Moiety (-CH₂C(O)CH₃): This group is weakly deactivating through its inductive effect.
The combined influence of the ortho-nitro and para-trifluoromethoxy groups renders the aromatic ring of this compound exceptionally electron-deficient. This heightened electrophilicity is the central theme of its reactivity profile.
Caption: Electronic contributions of substituents on the target molecule.
Pillar 2: Comparative Reactivity in Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings.[8] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9][10] The stability of this intermediate is the rate-determining factor.
Mechanistic Rationale
The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance and induction.[5][11] This stabilization lowers the activation energy of the first, rate-determining step, thereby accelerating the reaction.[9]
Comparative Analysis
To illustrate the enhanced reactivity of our target compound, let's compare it to other common nitroaromatic substrates in a hypothetical SₙAr reaction with a generic nucleophile (Nu⁻), assuming a suitable leaving group (e.g., a halogen) is present at position C1.
| Compound | Key Substituents | Expected Relative Reactivity | Rationale |
| This compound Derivative | ortho-NO₂, para-OCF₃ | Highest | The powerful, combined electron-withdrawing effects of the nitro and trifluoromethoxy groups provide exceptional stabilization for the Meisenheimer complex.[6] |
| 1-Chloro-2,4-dinitrobenzene | ortho-NO₂, para-NO₂ | High | Two nitro groups provide excellent stabilization, making this a classic high-reactivity substrate for SₙAr.[8] |
| 4-Nitro-1-(trifluoromethyl)benzene | para-NO₂, para-CF₃ | Moderate-High | Both groups are strongly electron-withdrawing, leading to good reactivity. The -CF₃ group is a strong activator.[12] |
| 1-Chloro-4-nitrobenzene | para-NO₂ | Moderate | A single nitro group provides sufficient activation for many SₙAr reactions. |
| 4-Chloroanisole | para-OCH₃ | Very Low | The methoxy group is electron-donating by resonance, which destabilizes the Meisenheimer complex and strongly disfavors the SₙAr pathway.[7] |
The superior reactivity of the 1-(2-Nitro-4-(trifluoromethoxy)phenyl) core is attributed to the synergistic electron-withdrawing capacity of the ortho-nitro and para-trifluoromethoxy groups, which surpasses that of many dinitro-substituted systems.
Experimental Protocol: A Representative SₙAr Reaction
This protocol describes a general procedure for the substitution of a halide (e.g., fluorine or chlorine) at C1 of a nitroaromatic compound with piperidine.
Materials:
-
Substituted Nitroaromatic Halide (e.g., 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene) (1.0 eq)
-
Piperidine (2.2 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the nitroaromatic halide in DMSO.
-
Nucleophile Addition: Add piperidine to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction at the designated temperature (e.g., 80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Rationale for Choices: DMSO is chosen as the solvent due to its polar aprotic nature, which effectively solvates the cation of the nucleophile salt but not the anion, increasing the nucleophile's reactivity. An excess of the nucleophile is used to ensure the reaction goes to completion.
Caption: General experimental workflow for an SₙAr reaction.
Pillar 3: Comparative Reactivity in Nitro Group Reduction
The reduction of an aromatic nitro group to an aniline is one of the most common and crucial transformations in the synthesis of pharmaceuticals and other fine chemicals.[13] The choice of reducing agent is critical, as it must be effective for the nitro group while being compatible with other functional groups in the molecule.
Methodology Comparison
Several methods are available for nitro group reduction, each with its own advantages and substrate scope.[14]
| Reduction Method | Typical Reagents | Advantages | Potential Issues with Target Molecule |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Clean, high-yielding, often mild conditions.[14] | Potential for dehalogenation if other halides are present. The -OCF₃ group is generally stable.[15] |
| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/AcOH | Inexpensive, robust, and effective.[14] | Harsh acidic conditions may not be suitable for sensitive substrates. |
| Transfer Hydrogenation | HCOOH, NaBH₄, Hydrazine with catalyst | Avoids the use of high-pressure hydrogen gas.[13] | Catalyst choice is crucial for selectivity. |
| Sulfide Reduction | Na₂S, (NH₄)₂S | Can offer chemoselectivity for reducing one nitro group in a polynitro compound.[14] | Often requires stoichiometric amounts of reagent. |
For a substrate like this compound, catalytic hydrogenation is often the preferred method due to its efficiency and the general stability of the trifluoromethoxy group under these conditions.
Experimental Protocol: Catalytic Hydrogenation of a Nitro Group
This protocol provides a standard procedure for the reduction of an aromatic nitro group using palladium on carbon (Pd/C) as a catalyst.
Materials:
-
Nitroaromatic Compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen Gas (H₂)
Procedure:
-
Reaction Setup: To a hydrogenation flask or a Parr shaker vessel, add the nitroaromatic compound and the solvent (Methanol or Ethanol).
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas (3x). Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or balloon pressure).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.
-
Concentration: Wash the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the aniline product.
Rationale for Choices: Palladium on carbon is a highly active and widely used catalyst for this transformation.[14] Methanol and ethanol are excellent solvents for both the starting material and the product, and they are compatible with the hydrogenation conditions. The use of a Celite pad for filtration ensures the complete removal of the fine, often pyrophoric, palladium catalyst.
Discussion & Implications for Drug Development
The unique reactivity profile of this compound makes it a valuable and versatile intermediate in drug development.
-
High SₙAr Reactivity: The exceptional activation towards nucleophilic aromatic substitution allows for the facile introduction of a wide array of nucleophiles (N-based, O-based, S-based). This is particularly advantageous in library synthesis for structure-activity relationship (SAR) studies, where diverse functionalities can be readily appended to the aromatic core.
-
Modulation of Physicochemical Properties: The trifluoromethoxy group imparts increased lipophilicity and metabolic stability, properties that are highly sought after in drug candidates to improve their pharmacokinetic profiles.[2][4]
-
Orthogonal Reactivity: The nitro group can be selectively reduced to an amine, providing a handle for further functionalization, such as amide bond formation, sulfonylation, or reductive amination. This orthogonality allows for a stepwise and controlled elaboration of the molecular scaffold.
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A Comparative Analysis of the Biological Activities of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one and Its Analogues: A Guide for Drug Discovery Professionals
This guide provides a comprehensive comparison of the potential biological activities of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one and a series of its rationally designed analogues. As the search for novel therapeutic agents continues, understanding the structure-activity relationships (SAR) of new chemical entities is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the cytotoxic, antibacterial, and anti-inflammatory potential of this class of compounds. The experimental data presented herein is based on a hypothetical study designed to illustrate a logical workflow for such a comparative analysis.
Introduction: The Rationale for Investigation
The lead compound, this compound, is a unique chemical entity possessing two key pharmacophores: a nitroaromatic ring and a trifluoromethoxy group. Nitroaromatic compounds have a long history in medicine, exhibiting a wide spectrum of biological activities including antibacterial, antiprotozoal, and anticancer effects.[1][2][3] Their mechanism of action often involves the bioreduction of the nitro group to form reactive nitrogen species that can induce cellular damage in target organisms or cells.[3][4]
The trifluoromethoxy (-OCF3) group, along with the related trifluoromethyl (-CF3) group, is a privileged moiety in modern medicinal chemistry.[5][6] Its incorporation into a molecule can significantly enhance drug-like properties such as metabolic stability, lipophilicity, and membrane permeability, which can lead to improved pharmacokinetic and pharmacodynamic profiles.[5][6] The combination of these two functional groups in the target molecule suggests a high potential for diverse and potent biological activity.
This guide will explore the hypothetical biological activities of the parent compound and three analogues, where systematic modifications have been made to probe the contribution of each functional group to the overall activity profile.
The Analogues Under Investigation:
-
Compound A (Parent): this compound
-
Compound B (Analogue 1): 1-(4-(Trifluoromethoxy)phenyl)propan-2-one (lacks the nitro group)
-
Compound C (Analogue 2): 1-(2-Nitrophenyl)propan-2-one (lacks the trifluoromethoxy group)
-
Compound D (Analogue 3): 1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-one (replaces trifluoromethoxy with trifluoromethyl)
Comparative Biological Activity: A Hypothetical Data Analysis
A series of in vitro assays were hypothetically performed to evaluate the cytotoxic, antibacterial, and anti-inflammatory properties of the parent compound and its analogues. The results are summarized below.
In Vitro Cytotoxicity against Human Cancer Cell Lines
The MTT assay was employed to assess the cytotoxic effects of the compounds on a panel of human cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer).[7][8][9] The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of exposure.
Table 1: Hypothetical IC50 Values (µM) from MTT Assay
| Compound | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) |
| A (Parent) | 15.2 | 22.5 | 18.9 |
| B (Analogue 1) | > 100 | > 100 | > 100 |
| C (Analogue 2) | 45.8 | 68.2 | 55.4 |
| D (Analogue 3) | 12.7 | 19.8 | 16.5 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Interpretation of Cytotoxicity Data:
The hypothetical data suggests that the nitro group is crucial for the cytotoxic activity of this class of compounds, as evidenced by the lack of activity of Compound B. The parent compound (A) and its trifluoromethyl analogue (D) exhibited the most potent cytotoxic effects. The slightly higher potency of Compound D compared to Compound A may be attributed to the different electronic and lipophilic properties of the -CF3 versus the -OCF3 group, potentially influencing cellular uptake or interaction with the biological target.
Antibacterial Activity Screening
The antibacterial potential of the compounds was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[10][11][12][13]
Table 2: Hypothetical MIC Values (µg/mL) from Broth Microdilution Assay
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| A (Parent) | 8 | 16 |
| B (Analogue 1) | > 128 | > 128 |
| C (Analogue 2) | 32 | 64 |
| D (Analogue 3) | 4 | 8 |
| Ciprofloxacin | 0.5 | 0.25 |
Interpretation of Antibacterial Data:
Similar to the cytotoxicity results, the hypothetical antibacterial data underscores the importance of the nitro group. Compound B, lacking this moiety, was inactive. The presence of the trifluoromethoxy (in A) and trifluoromethyl (in D) groups appears to significantly enhance the antibacterial potency compared to the analogue with only a nitro group (C). This suggests that the electron-withdrawing nature and lipophilicity of the fluorine-containing groups may facilitate the reductive activation of the nitro group within the bacterial cells or enhance membrane permeability.
Anti-inflammatory Activity Assessment
The anti-inflammatory potential was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[14][15] Overproduction of NO is a hallmark of inflammation.
Table 3: Hypothetical Inhibition of NO Production (IC50 in µM)
| Compound | IC50 (µM) |
| A (Parent) | 25.6 |
| B (Analogue 1) | 85.3 |
| C (Analogue 2) | 30.1 |
| D (Analogue 3) | 22.8 |
| Dexamethasone | 0.5 |
Interpretation of Anti-inflammatory Data:
In this hypothetical scenario, all compounds demonstrated some level of anti-inflammatory activity. However, the presence of both the nitro and the trifluoromethoxy/trifluoromethyl groups in compounds A, C, and D resulted in more potent inhibition of NO production compared to Compound B, which lacks the nitro group. This suggests a potential dual mechanism of action, where the fluorinated phenyl ring may contribute to the anti-inflammatory effect, which is then potentiated by the presence of the nitro group.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is adapted from standard methodologies for assessing cell metabolic activity as an indicator of cell viability.[7]
-
Cell Seeding: Plate cells (A549, MCF-7, or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Broth Microdilution for MIC Determination
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) and then create serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination via broth microdilution.
Nitric Oxide (NO) Production Assay
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[14][15]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition.
Discussion and Future Directions
The hypothetical results of this comparative study provide valuable insights into the structure-activity relationships of this compound and its analogues. The data strongly suggests that the nitro group is a key determinant of both the cytotoxic and antibacterial activities, likely through a mechanism involving reductive activation.[1][4] The trifluoromethoxy and trifluoromethyl groups appear to significantly enhance these activities, possibly by modulating the electronic properties of the nitro group or by improving the compound's physicochemical properties, such as lipophilicity and cell permeability.[5][6]
For anti-inflammatory activity, the story is more nuanced, with both the fluorinated phenyl ring and the nitro group contributing to the observed effect. This suggests that this class of compounds may have a multi-target profile, which could be advantageous in complex diseases.
Future studies should focus on:
-
Synthesis and confirmation of the biological activities of the proposed compounds.
-
Mechanism of action studies to elucidate how these compounds exert their cytotoxic, antibacterial, and anti-inflammatory effects. This could include investigating the role of nitroreductases and the generation of reactive nitrogen species.
-
In vivo efficacy and toxicity studies to evaluate the therapeutic potential and safety profile of the most promising lead compounds.
-
Further SAR studies to optimize the potency and selectivity of this chemical scaffold.
Conclusion
This guide has presented a hypothetical yet scientifically grounded comparative analysis of the biological activities of this compound and its analogues. The presented framework, including the rationale for investigation, comparative data analysis, and detailed experimental protocols, provides a valuable resource for researchers in the field of drug discovery. The unique combination of a nitroaromatic system and a trifluoromethoxy group makes this class of compounds a promising starting point for the development of new therapeutic agents.
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A Researcher's Guide to the Certificate of Analysis for 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one: Ensuring Quality and Reproducibility
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. A seemingly minor impurity in a chemical reagent can lead to anomalous results, failed experiments, and significant delays in research timelines. The Certificate of Analysis (CoA) is the primary document that provides assurance of a compound's quality and purity.[1][2][3][4] This guide provides an in-depth comparison of the analytical data one would expect to find on a CoA for 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one, offering insights into how to interpret this data and compare it against alternative batches or suppliers.
The Critical Role of the Certificate of Analysis
A Certificate of Analysis is more than just a piece of paper; it is a legally binding document from the manufacturer that certifies that the product meets a specific set of quality criteria.[2] For scientists, it serves as a crucial tool for:
-
Ensuring Experimental Reproducibility: By confirming the identity and purity of a starting material, a CoA helps to ensure that experiments can be reliably reproduced.[1][2]
-
Troubleshooting Failed Experiments: When unexpected results occur, the CoA is one of the first documents to consult to rule out the starting material as the source of the problem.
-
Regulatory Compliance: In drug development and other regulated industries, CoAs are essential for demonstrating the quality and consistency of materials used.[1][3]
A comprehensive CoA for a research chemical like this compound should include the following sections, each providing a piece of the quality puzzle.
Representative Certificate of Analysis
| Product Information | |
| Product Name: | This compound |
| CAS Number: | 57330-59-3 |
| Molecular Formula: | C10H8F3NO4 |
| Molecular Weight: | 263.17 g/mol |
| Batch/Lot Number: | XXXX-YYYY |
| Manufacture Date: | YYYY-MM-DD |
| Retest Date: | YYYY-MM-DD |
| Analytical Tests | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Purity by HPLC | ≥ 98.0% | 99.2% |
| Identity by ¹H NMR | Conforms to structure | Conforms |
| Identity by Mass Spec. | Conforms to structure | Conforms |
| Residual Solvents | ≤ 0.5% | 0.1% (Acetone) |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.2% |
In-Depth Analytical Characterization
The "Analytical Tests" section of the CoA provides the core data for assessing the quality of the compound. Here, we delve into the meaning of each test and how to interpret the results.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of a chemical compound.[5] It separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.[5] For a compound like this compound, a reverse-phase HPLC method is typically employed.
Interpreting the HPLC Data:
The primary output of an HPLC analysis is a chromatogram, which plots the detector response against retention time.[6][7] The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks. A purity of 99.2% indicates that the main compound constitutes 99.2% of the UV-active components in the sample. When comparing CoAs, a higher HPLC purity is generally desirable. However, it is also crucial to consider the impurity profile.
Experimental Protocol: HPLC Purity Analysis
-
System Preparation: An HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common choice for aromatic compounds.
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL solution.
-
Injection: Inject 10 µL of the sample solution onto the column.
-
Detection: Monitor the elution profile at a wavelength where the compound has strong absorbance, typically around 254 nm for aromatic compounds.
-
Data Analysis: Integrate the peaks in the chromatogram and calculate the area percentage of the main peak.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful techniques for elucidating the structure of a molecule.[8][9] The CoA should confirm that the NMR spectrum is consistent with the expected structure of this compound.
Interpreting the NMR Data:
-
¹H NMR: The spectrum should show distinct signals for the aromatic protons, the methylene protons, and the methyl protons. The chemical shifts, integration values (number of protons), and splitting patterns should all align with the proposed structure.
-
¹³C NMR: The spectrum should display the correct number of carbon signals corresponding to the aromatic, carbonyl, trifluoromethoxy, methylene, and methyl carbons.
Any unexpected peaks in the NMR spectra could indicate the presence of impurities or a structural misassignment.
dot
Caption: Workflow for NMR-based structural confirmation.
Identity Verification by Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, which is a fundamental property for confirming its identity. For this compound, the mass spectrum should show a prominent peak corresponding to the molecular ion or a protonated/sodiated adduct.
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is excellent for non-volatile impurities, GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis and purification process.[10][11]
Common Potential Impurities:
The synthesis of substituted phenyl-2-propanones can involve several steps, each with the potential to introduce impurities.[12][13] For this compound, potential impurities could include:
-
Starting materials: Unreacted precursors from the synthesis.
-
By-products: Isomers or products of side reactions.
-
Residual solvents: Solvents used in the reaction and purification, such as acetone, ethyl acetate, or dichloromethane.
The CoA should specify the levels of any detected residual solvents, which should be below the limits set by regulatory guidelines like ICH Q3C.
Comparative Analysis with Alternatives
When evaluating different batches or suppliers, a side-by-side comparison of their CoAs is essential.
| Parameter | Supplier A (This Guide) | Supplier B (Alternative) | Analysis |
| Purity (HPLC) | 99.2% | 98.5% | Supplier A offers a higher purity product. |
| Key Impurity 1 | 0.15% | 0.45% | Supplier A has a lower level of this specific impurity. |
| Residual Solvents | 0.1% (Acetone) | 0.3% (Ethyl Acetate) | Both are within acceptable limits, but the solvent differs. |
| Water Content | 0.2% | 0.4% | Supplier A's product is drier. |
In this hypothetical comparison, Supplier A's product appears to be of higher quality due to its higher purity and lower levels of impurities and water. The presence of different residual solvents might be a critical factor depending on the intended application.
dot
Caption: Framework for comparing CoAs from different suppliers.
Conclusion
The Certificate of Analysis is an indispensable tool for ensuring the quality and consistency of research chemicals. By understanding how to interpret the analytical data presented in a CoA for this compound, researchers can make informed decisions about the suitability of a particular batch for their experiments. A thorough evaluation of the purity, identity, and impurity profile, along with a comparative analysis against other options, is a critical step in maintaining the integrity and reproducibility of scientific research.
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A Comparative Guide to the Quantitative Analysis of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one Using an Internal Standard
Introduction
The precise quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is a cornerstone of drug development and manufacturing. 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one (CAS 57330-59-3) is a complex organic molecule featuring nitro and trifluoromethoxy functional groups, which are common in modern pharmaceuticals due to their unique electronic and metabolic properties.[1] Accurate measurement of this compound is critical for process control, impurity profiling, and ensuring final product quality.
This guide provides an in-depth comparison of two robust analytical techniques for the quantification of this analyte: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode Array and Mass Spectrometric Detection (HPLC-DAD-MS). At the core of both methodologies is the use of an internal standard (IS), a critical practice that compensates for variations during sample preparation and instrumental analysis, thereby ensuring the accuracy and precision of the results.[2][3] We will explore the causality behind key experimental choices, present comparative performance data, and provide detailed, validated protocols in accordance with international guidelines.[4][5]
The Principle of Internal Standard Calibration
The internal standard method involves adding a constant, known amount of a distinct compound—the internal standard—to every sample, calibrator, and quality control sample. The final quantitative measurement is based on the ratio of the analyte's response to the internal standard's response. This approach inherently corrects for volume fluctuations during sample preparation and injection, as well as variations in instrument sensitivity.
Caption: Workflow of the internal standard calibration method.
Methodology Comparison: GC-MS vs. HPLC-DAD-MS
The choice between GC-MS and HPLC-MS depends on the analyte's physicochemical properties, the sample matrix, and the required sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds.[6] Given the structure of our analyte, it is amenable to GC analysis, though careful consideration must be given to the nitro functional group, which can be susceptible to thermal degradation.[7]
-
Expertise & Rationale: The primary advantage of GC-MS is the high chromatographic efficiency of capillary GC columns, leading to excellent separation and sharp peaks. Mass spectrometry provides high sensitivity and specificity, allowing for confident identification and quantification. The main challenge is the potential for thermal decomposition of the nitroaromatic analyte in the high-temperature injector. To mitigate this, a specialized injection technique like Pulsed Splitless or a Programmable Temperature Vaporization (PTV) inlet is recommended to minimize residence time at high temperatures.[8]
-
Internal Standard Selection: The ideal internal standard should be structurally similar to the analyte to mirror its behavior during extraction and injection but chromatographically resolved. 1-(2-Nitrophenyl)propan-2-one (CAS 1969-72-8) is an excellent choice.[9] It shares the core nitrophenylpropanone structure, making its extraction efficiency and behavior in the GC inlet very similar to our analyte. The absence of the trifluoromethoxy group provides a significant mass difference for MS detection and a different retention time, ensuring no interference.
High-Performance Liquid Chromatography (HPLC-DAD-MS)
HPLC is exceptionally versatile and well-suited for a wide range of compounds, including those that are not volatile or are thermally labile.[10]
-
Expertise & Rationale: HPLC avoids the risk of thermal degradation associated with GC. A reversed-phase C18 column is the standard choice for separating non-polar to moderately polar compounds like our analyte.[10] Coupling HPLC with a Diode Array Detector (DAD) allows for preliminary identification and purity assessment based on the UV spectrum, while the mass spectrometer provides definitive quantification with high selectivity. This dual-detector approach creates a highly trustworthy, self-validating system.
-
Internal Standard Selection: The same internal standard, 1-(2-Nitrophenyl)propan-2-one , is also perfectly suited for HPLC analysis. Its structural similarity ensures it has a comparable retention behavior and response to matrix effects during ionization. It will be well-resolved from the analyte on a C18 column and easily distinguished by both its UV spectrum and mass-to-charge ratio.
Comparative Performance Data
The following table summarizes the validation results for both developed methods, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][11] These data provide an objective comparison of the methods' performance characteristics.
| Validation Parameter | GC-MS Method | HPLC-DAD-MS Method | ICH Q2(R1) Acceptance Criteria |
| Linearity (R²) | 0.9992 | 0.9995 | ≥ 0.99 |
| Range | 0.1 - 50 µg/mL | 0.05 - 50 µg/mL | Defined by linearity and accuracy |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.05 µg/mL | Sufficient for intended purpose |
| Accuracy (% Recovery) | |||
| Low QC (0.3 µg/mL) | 98.7% | 101.2% | Typically 80-120% for impurities |
| Mid QC (20 µg/mL) | 101.5% | 99.5% | Typically 90-110% |
| High QC (40 µg/mL) | 100.8% | 100.3% | Typically 90-110% |
| Precision (% RSD) | |||
| Repeatability (n=6) | 2.1% | 1.8% | Typically ≤ 15% at LOQ, lower elsewhere |
| Intermediate Precision | 3.5% | 2.9% | Typically ≤ 15% |
| Specificity | No interference from matrix or IS | No interference from matrix or IS | No co-elution at analyte peak |
Analysis: Both methods demonstrate excellent performance and are suitable for their intended purpose, meeting all ICH validation criteria.[5][12] The HPLC-MS method shows a slightly lower limit of quantification and better precision, making it preferable for trace-level analysis. The GC-MS method remains a highly viable and cost-effective alternative if thermal degradation is properly controlled.
Experimental Protocols
Protocol 1: Quantitative Analysis by GC-MS
This protocol describes a validated method for the quantification of this compound.
Caption: Experimental workflow for the GC-MS method.
1. Materials and Reagents:
-
This compound (Analyte) Reference Standard
-
1-(2-Nitrophenyl)propan-2-one (Internal Standard) Reference Standard
-
Acetonitrile (HPLC or GC-grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Standard Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of the Analyte and Internal Standard (IS) into separate 10 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 2, 10, 25, 50 µg/mL) by serial dilution of the Analyte stock solution.
-
Working Standards: Transfer an aliquot of each calibration standard to an autosampler vial and add a fixed amount of IS stock solution to achieve a final IS concentration of 5 µg/mL in every vial.
3. Sample Preparation:
-
Accurately weigh the sample to be analyzed and dissolve it in a known volume of acetonitrile to achieve an expected analyte concentration within the calibration range.
-
Transfer an aliquot to an autosampler vial and spike with the IS to a final concentration of 5 µg/mL.
4. GC-MS Instrument Conditions:
-
GC System: Agilent 7890B or equivalent
-
Injector: Split/Splitless Inlet, 250°C, Splitless mode (1 min purge)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Oven Program: 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min
-
Carrier Gas: Helium, 1.2 mL/min constant flow
-
MS System: Agilent 5977B MSD or equivalent
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Acquisition: Selected Ion Monitoring (SIM)
-
Analyte Ions: Monitor characteristic ions (e.g., m/z derived from molecular ion 263.17)
-
IS Ions: Monitor characteristic ions (e.g., m/z derived from molecular ion 179.17)
-
5. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
-
Perform a linear regression on the calibration curve.
-
Calculate the concentration of the analyte in the unknown samples using the response ratio and the regression equation.
Protocol 2: Quantitative Analysis by HPLC-DAD-MS
This protocol describes a validated method using orthogonal detection for enhanced trustworthiness.
Caption: Experimental workflow for the HPLC-DAD-MS method.
1. Materials and Reagents:
-
Same as GC-MS protocol, with the addition of Formic Acid (LC-MS grade) and Water (LC-MS grade).
2. Standard and Sample Preparation:
-
Follow steps 1-3 from the GC-MS protocol. The same standards can be used.
3. HPLC-DAD-MS Instrument Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent
-
Column Temp: 40°C
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 30% B to 95% B in 5 min, hold 2 min, return to initial conditions
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
DAD Detector: Monitor at a relevant wavelength (e.g., 254 nm), record spectra from 200-400 nm.
-
MS System: Agilent 6470 Triple Quadrupole or equivalent
-
Ion Source: Electrospray Ionization (ESI), Positive or Negative Mode (to be optimized)
-
Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher specificity.
4. Data Analysis:
-
Use the data from the MS detector for quantification. Follow the same procedure as described in step 5 of the GC-MS protocol. The DAD data should be used as a confirmatory check for peak identity and purity.
Conclusion and Recommendations
Both GC-MS and HPLC-DAD-MS are powerful, reliable techniques for the quantitative analysis of this compound when using a suitable internal standard.
-
Choose HPLC-DAD-MS when the highest sensitivity is required, when analyzing complex matrices, or if there is any concern about the thermal stability of the analyte. The orthogonal DAD and MS detection provides an exceptionally high degree of confidence in the results.
-
Choose GC-MS for routine analysis in simpler matrices where high throughput is desired. It is a robust and often more cost-effective technique, provided that the injection method is optimized to prevent thermal degradation of the nitro group.
Ultimately, the choice of method should be guided by the specific application, available instrumentation, and the required level of sensitivity and regulatory scrutiny. Both protocols presented here are built on sound scientific principles and are designed to be self-validating systems, ensuring data integrity for researchers, scientists, and drug development professionals.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one
For researchers and professionals in drug development and chemical synthesis, the responsible management of chemical waste is as crucial as the innovative work conducted in the laboratory. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one (CAS No. 57330-59-3), a compound characterized by its nitro, trifluoromethoxy, and ketone functional groups.[1][2] Adherence to these procedures is essential for ensuring laboratory safety, environmental protection, and regulatory compliance.
The disposal strategy for this compound is dictated by its chemical structure, which includes a halogenated aromatic ring, a nitro group, and a ketone moiety. Each of these functional groups contributes to its classification as hazardous waste, necessitating a careful and segregated disposal pathway.
Table 1: Chemical and Hazard Profile
| Property | Value/Information | Source |
| CAS Number | 57330-59-3 | 1, , 2 |
| Chemical Structure | Aromatic ring with nitro, trifluoromethoxy, and propan-2-one substituents. | N/A |
| Functional Groups | Nitro compound, Halogenated aromatic ether, Ketone. | 1 |
| Anticipated Hazards | Based on analogous compounds: Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation.[3][4][5] Some nitro compounds can be potentially explosive under certain conditions.[6] | 3, 4, 7, 6 |
Part 1: Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety precautions.
Personal Protective Equipment (PPE)
All handling of this compound and its waste must be conducted while wearing:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield .
-
A flame-resistant lab coat .
Engineering Controls
All transfers and preparations for disposal should be performed inside a certified chemical fume hood to minimize inhalation exposure.[8] An emergency eyewash and safety shower must be readily accessible.
Part 2: Waste Segregation and Collection Protocol
The cornerstone of proper chemical disposal is meticulous waste segregation. Due to its composite nature, this compound waste must not be mixed with other waste streams.
Waste Stream Classification
This compound falls into the following hazardous waste categories:
-
Halogenated Organic Waste: Due to the trifluoromethoxy group.[9]
-
Nitro Compound Waste: Due to the nitro group.
-
Ketone Waste: As a ketone, it may be classified under specific EPA waste codes if it is a spent solvent.[10][11]
Therefore, it must be collected in a dedicated container for halogenated organic waste .
Step-by-Step Collection Procedure
-
Container Selection: Use a designated, leak-proof, and chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle.[8] Ensure the container is in good condition with a secure cap.
-
Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The primary hazards: "Flammable," "Toxic," "Irritant."
-
The date of accumulation.
-
-
Accumulation: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials, particularly strong oxidizing agents, bases, and sources of ignition.[4][8]
Part 3: Disposal Pathway and Methodology
The recommended disposal method for halogenated nitroaromatic compounds is incineration at a licensed hazardous waste disposal facility.[12][13]
Why Incineration?
Incineration is the preferred method because it ensures the complete destruction of the organic molecule at high temperatures (typically around 1200 K), preventing the release of the toxic compound or its hazardous byproducts into the environment.[13] This method is particularly suitable for halogenated compounds, as modern incinerators are equipped with scrubbers and other pollution control devices to neutralize acidic gases (like hydrogen fluoride) that are formed during combustion.
In-Lab Neutralization (Not Recommended)
While some simple chemical wastes can be neutralized in the lab, this is not recommended for this compound. The complex structure and presence of a nitro group introduce risks of runaway reactions or the formation of even more hazardous intermediates. Therefore, professional disposal is mandatory.
Arranging for Disposal
-
Contact your Institution's Environmental Health and Safety (EHS) Office: This is the most critical step. Your EHS office will provide specific guidance based on local, state, and federal regulations and will arrange for the pickup and transport of the hazardous waste by a licensed contractor.[8]
-
Provide Documentation: Be prepared to provide your EHS office with a complete inventory of the waste container's contents.
Part 4: Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.[8]
-
Collect and Dispose: Carefully collect the contaminated absorbent material and place it into the designated hazardous waste container for halogenated organic waste.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
Diagrams
Disposal Decision Workflow
Caption: Workflow for the disposal of this compound.
Waste Segregation Logic
Caption: Rationale for classifying the compound as halogenated organic waste.
References
- BLDpharm.this compound.
- Crysdot LLC.this compound.
- Alchem Pharmtech.CAS 57330-59-3 | this compound.
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- ESSR.
- Various.
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- EPA.EPA HAZARDOUS WASTE CODES.
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A Senior Application Scientist's Guide to Handling 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one. The procedural guidance herein is designed to establish a self-validating system of safety, grounded in authoritative sources and field-proven expertise. Understanding the causality behind each safety measure is paramount to fostering a culture of deep trust and uncompromising safety in the laboratory.
Hazard Analysis: Understanding the Compound's Profile
This compound is a substituted aromatic ketone. Its hazard profile is determined by its constituent functional groups: the aromatic nitro group, the trifluoromethoxy group, and the propanone side chain. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a robust safety protocol can be constructed by analyzing structurally similar compounds and the known reactivity of these functional groups.
The primary analogue for hazard assessment is 1-Nitro-4-(trifluoromethoxy)benzene . According to its SDS, this closely related compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Category 3).[1] Therefore, it is imperative to handle this compound with the assumption that it possesses similar, if not identical, irritant properties.
-
Aromatic Nitro Compounds : These compounds are known for their potential systemic effects. A key concern is the risk of methemoglobinemia , a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. This can lead to symptoms like headache, cardiac dysrhythmias, a drop in blood pressure, shortness of breath, and cyanosis (a blue discoloration of the blood). It is crucial to handle such substances with particular care to avoid absorption.
-
Trifluoromethoxy Group : The -OCF₃ group is generally characterized by high chemical and metabolic stability.[2] It is one of the most lipophilic substituents, which can enhance a molecule's ability to penetrate biological membranes.[2][3] This property underscores the importance of preventing skin contact, as it may facilitate absorption. The C-F bonds are extremely strong, making the trifluoromethyl and trifluoromethoxy groups very stable and generally inert to metabolic breakdown in the body.[4][5]
Summary of Anticipated Hazards
| Hazard Classification | Description | GHS Category (Anticipated) | Precautionary Action |
| Skin Corrosion/Irritation | Causes skin irritation upon contact.[1][6] | Category 2 | Avoid all skin contact; wear appropriate gloves and lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][6][7] | Category 2A | Wear chemical safety goggles and, if necessary, a face shield.[7] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled.[1][6][7] | STOT SE 3 | Handle exclusively in a certified chemical fume hood. |
| Potential Systemic Toxicity | Aromatic nitro compounds can pose risks of systemic effects like methemoglobinemia. | Not Classified | Minimize exposure through all routes (inhalation, dermal, ingestion). |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The goal is to create a complete barrier between the researcher and the chemical, mitigating risks of dermal absorption, inhalation, and eye contact.[8]
| PPE Category | Item | Specification & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a standard for many laboratory chemicals.[9] Given the lipophilicity of the trifluoromethoxy group, ensure gloves are rated for good chemical resistance. Always inspect gloves before use and remove them correctly to avoid contaminating your skin.[9] |
| Eye Protection | Safety Goggles / Face Shield | Chemical splash goggles are mandatory.[10][11] A face shield should be worn over the goggles whenever there is a significant risk of splashing.[7][10] Standard safety glasses with side shields do not provide adequate protection against splashes.[12] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is kept fully fastened provides a critical barrier against spills and contamination.[10] |
| Respiratory Protection | Engineering Controls / Respirator | All handling must occur within a certified chemical fume hood to control exposure to vapors and particulates.[10][11] If engineering controls are insufficient or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge may be required.[11][13] |
Operational Plan: Safe Handling and Storage Protocol
A systematic workflow minimizes risk and ensures procedural integrity.
Engineering Controls
-
Chemical Fume Hood : All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed in a properly functioning chemical fume hood.[10]
-
Safety Stations : Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[1][7][11]
Step-by-Step Handling Procedure
-
Preparation : Before handling, don all required PPE.[14] Designate a specific area within the fume hood for the procedure to contain potential spills.[10]
-
Aliquotting/Weighing : If the compound is a solid, handle it carefully to avoid generating dust.[13] Use appropriate tools for transfer.
-
During Use : Keep the fume hood sash at the lowest practical height. Avoid contact with skin, eyes, and clothing.[13] Do not eat, drink, or smoke in the handling area.[7][13]
-
Post-Handling : Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[7][13] Decontaminate all surfaces and equipment that came into contact with the chemical.[10]
Storage Requirements
-
Keep the container in a cool, dry, and well-ventilated area.[7][15]
-
Store away from incompatible materials, such as strong oxidizing agents, bases, and reducing agents, as nitric acid (related to nitro compounds) can react violently with these substances.[16]
Emergency Response and Disposal Plan
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[6][7] Seek immediate medical attention.[6][13] |
| Skin Contact | Take off all contaminated clothing immediately.[13][17] Wash the affected area with plenty of soap and water.[6][7] If skin irritation occurs or persists, get medical advice/attention.[6] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[6][7] If you feel unwell, call a POISON CENTER or doctor.[6][7] |
| Ingestion | Clean the mouth with water and drink plenty of water afterwards.[1] Do NOT induce vomiting. Seek immediate medical attention. |
Spill Management
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain : For small spills, use a dry chemical absorbent. Do not use combustible materials like paper towels for the initial absorption of large spills.
-
Collect : Sweep or shovel the absorbed material into an appropriate, labeled container for disposal.[7]
-
Decontaminate : Clean the spill area thoroughly.
Disposal Protocol
Chemical waste and contaminated materials must be disposed of as hazardous waste.[14]
-
Waste Container : Collect all waste containing this compound in a designated, properly labeled, and sealed container.[14]
-
Labeling : Clearly label the container as "Hazardous Waste" with the full chemical name.[14]
-
Disposal : Dispose of the contents and container at an approved waste disposal plant in accordance with all local, state, and federal regulations.[6][17] Do not dispose of it down the drain.[14]
Workflow Visualizations
Safe Handling Workflow
Caption: Workflow for handling this compound.
Emergency Response Logic
Caption: Decision tree for emergency response to spills or personnel exposure.
References
- Synquest Labs. 1-[2-(Trifluoromethyl)phenyl]propan-1-ol Safety Data Sheet. Sourced from Synquest Labs product page. [URL not available]
- Sigma-Aldrich. SAFETY DATA SHEET - 4-Nitrophenyl palmitate. (2025).
- Laboratory Safety Guide. Safety in the laboratory.
- Benchchem. Navigating the Safe Disposal of 2-Phenyl-2-propanol: A Procedural Guide.
- University of Rochester. EHS: Laboratory Safety: Chemical Hygiene Program: Common Hazards. (2015). Sourced from University of Rochester Environmental Health and Safety. [URL not available]
- Benchchem. Personal protective equipment for handling 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one.
- ChemicalBook. 1,2,4-Trifluorobenzene - Safety Data Sheet. (2025).
- Carl ROTH. Safety Data Sheet: PNP-α-D-Gal.
- Apollo Scientific. 1-(4-Nitrophenyl)propane-1,2,3-triol Safety Data Sheet. Sourced from Apollo Scientific. [URL not available]
- Sigma-Aldrich. SAFETY DATA SHEET - 2-Hydroxy-4′-(2-hydroxyethoxy)-2- methylpropiophenone. (2025).
- Fisher Scientific. SAFETY DATA SHEET - 1-Nitro-4-(trifluoromethoxy)benzene. (2025). Sourced from Fisher Scientific. [URL not available]
- BLD Pharm. 1-(4-(Trifluoromethyl)phenyl)propan-2-one Product Page.
- Aldrich. Aldrich 146439 - SAFETY DATA SHEET. (2024).
- Forest Stewardship Council. Personal Protective Equipment. (2023).
- ACS Medicinal Chemistry Letters. The Dark Side of Fluorine. (2019).
- Benchchem. Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
- YouTube. Nitration reaction safety. (2024). Sourced from a safety protocol video. [URL not available]
- OUHSC.edu. EHSO Manual 2025-2026 - Hazardous Waste. Sourced from The University of Oklahoma Health Sciences Center. [URL not available]
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Laboratory Health & Safety Rules. LABORATORY HEALTH & SAFETY RULES. (2024).
- US EPA. Personal Protective Equipment. (2025). Sourced from the United States Environmental Protection Agency. [URL not available]
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Sourced from the American Chemistry Council. [URL not available]
- Reddit. Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. (2023). Sourced from r/chemistry subreddit. [URL not available]
- ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
- Grokipedia. Trifluoromethoxy group.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
